molecular formula C10H12ClN3O B1436679 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride CAS No. 1170187-60-6

2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Cat. No.: B1436679
CAS No.: 1170187-60-6
M. Wt: 225.67 g/mol
InChI Key: MXPJUNGAGOKXFD-UHFFFAOYSA-N
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Description

Research Applications and Value 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is a chemical compound offered for research purposes. Quinazolin-4(3H)-one is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities in scientific literature . Related compounds based on this core structure have been investigated as potential therapeutic agents due to their ability to interact with key biological targets . Handling and Usage This product is strictly for research applications. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

2-(methylaminomethyl)-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;/h2-5,11H,6H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJUNGAGOKXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable and efficient synthetic pathway for 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, a quinazolinone derivative of interest in medicinal chemistry. The synthesis is presented in a two-step process, commencing with the formation of a key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, followed by a nucleophilic substitution with methylamine and subsequent conversion to its hydrochloride salt. This document is intended to provide both the theoretical framework and practical, step-by-step guidance for the synthesis of this compound.

Introduction to Quinazolinones

Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in the field of medicinal chemistry. The quinazolinone scaffold is a common feature in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This pathway is advantageous due to the ready availability of starting materials and the generally high yields of the reactions.

Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

The initial and crucial step in this synthesis is the formation of the 2-(chloromethyl)quinazolin-4(3H)-one intermediate. This is accomplished through the condensation of anthranilic acid with chloroacetonitrile. This reaction provides a straightforward and efficient route to the key intermediate.[1][2][3][4]

Step 2: Synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one and its Hydrochloride Salt

The second step involves a nucleophilic substitution reaction where the chlorine atom of the 2-(chloromethyl)quinazolin-4(3H)-one intermediate is displaced by methylamine. This reaction proceeds readily to yield the desired 2-[(methylamino)methyl]quinazolin-4(3H)-one. The final product is then converted to its hydrochloride salt to improve its stability and solubility, which are often desirable properties for pharmaceutical compounds.[5][6][7][8]

Visualizing the Synthesis

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Formation A Anthranilic Acid C 2-(Chloromethyl)quinazolin-4(3H)-one A->C Condensation B Chloroacetonitrile B->C E 2-[(methylamino)methyl]quinazolin-4(3H)-one C->E Nucleophilic Substitution D Methylamine D->E F This compound E->F HCl

Caption: A diagram illustrating the two-step synthesis of this compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

This procedure is adapted from the work of Li, H.-Z., et al. (2010).[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anthranilic Acid137.1413.71 g0.1
Chloroacetonitrile75.5022.65 g0.3
Methanol32.04200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add anthranilic acid (13.71 g, 0.1 mol) and methanol (200 mL).

  • Stir the mixture at room temperature until the anthranilic acid is fully dissolved.

  • Slowly add chloroacetonitrile (22.65 g, 0.3 mol) to the solution.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash it with a small amount of cold methanol.

  • Dry the product in a vacuum oven to obtain 2-(chloromethyl)quinazolin-4(3H)-one.

Part 2: Synthesis of this compound

This procedure is based on the general principles of nucleophilic substitution on 2-(chloromethyl)quinazolin-4(3H)-ones.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Chloromethyl)quinazolin-4(3H)-one194.6219.46 g0.1
Methylamine (40% in water)31.0623.3 g0.3
Dichloromethane84.93200 mL-
Hydrochloric Acid (concentrated)36.46As needed-
Diethyl Ether74.12As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend 2-(chloromethyl)quinazolin-4(3H)-one (19.46 g, 0.1 mol) in dichloromethane (200 mL).

  • Cool the suspension in an ice bath.

  • Slowly add a 40% aqueous solution of methylamine (23.3 g, 0.3 mol) to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-[(methylamino)methyl]quinazolin-4(3H)-one as a solid.

  • For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

Formation of the Hydrochloride Salt:

  • Dissolve the purified 2-[(methylamino)methyl]quinazolin-4(3H)-one in a minimal amount of dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper).

  • A white precipitate of the hydrochloride salt will form.

  • If precipitation is slow, add diethyl ether to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound.

Mechanistic Insights

The synthesis of this compound proceeds through well-established reaction mechanisms.

Mechanism of 2-(Chloromethyl)quinazolin-4(3H)-one Formation

The formation of the quinazolinone ring involves a cyclocondensation reaction. The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in chloroacetonitrile. This is followed by an intramolecular cyclization and tautomerization to form the stable quinazolinone ring.

Mechanism_Step1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid Intermediate1 Initial Adduct Anthranilic_Acid->Intermediate1 Nucleophilic Attack Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(Chloromethyl)quinazolin-4(3H)-one Intermediate2->Product Tautomerization

Caption: A simplified diagram of the proposed mechanism for the formation of 2-(chloromethyl)quinazolin-4(3H)-one.

Mechanism of Nucleophilic Substitution and Salt Formation

The second step is a classic SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion as a leaving group. The subsequent protonation of the basic nitrogen atoms by hydrochloric acid leads to the formation of the hydrochloride salt.

Conclusion

This technical guide has outlined a robust and efficient synthetic pathway for the preparation of this compound. By following the detailed experimental protocols and understanding the underlying reaction mechanisms, researchers and drug development professionals can confidently synthesize this valuable quinazolinone derivative for further investigation and application.

References

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. Reagents and... ResearchGate. [Link]

  • Lee, J. Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(10), 1381. [Link]

  • (PDF) Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ResearchGate. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. [Link]

  • Büyüktimkin, S., et al. (1984). [Quinazolinones. 1. Preparation, crystal structure and action of 2-methyl-3-(4-oxo-3-phenyl-thiazolidine-2-ylidenamino)-4-(3H)- quinazolinone]. Archiv der Pharmazie, 317(9), 797–802. [Link]

  • WO2020053816A1 - Crystalline forms of a quinazole compound and its hydrochloride salts.
  • Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]

  • How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? Reddit. [Link]

  • WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is consistently regarded as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The structural rigidity, synthetic accessibility, and metabolic stability of the quinazolinone core make it an ideal foundation for developing novel therapeutic agents.[1]

This guide focuses on a specific derivative, 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful drug development is built. These parameters—solubility, stability, ionization state (pKa), and lipophilicity—govern a molecule's journey from administration to its site of action, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive analysis of these properties, offering both established data for the quinazolinone class and detailed protocols for the empirical characterization of this specific compound.

Section 1: Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent compound.

G Compound_Base Compound_Base Compound_HCl Monoprotonated (R-NH₂⁺-CH₃)Cl⁻ Predominant at Physiological pH (7.4) More Hydrophilic Compound_Base->Compound_HCl + H⁺ (pKa₁ ≈ 7.5-8.5) Compound_HCl->Compound_Base - H⁺ Compound_DiHCl Compound_DiHCl Compound_HCl->Compound_DiHCl + H⁺ (pKa₂ ≈ 1.5-2.5) Compound_DiHCl->Compound_HCl - H⁺

Caption: Ionization equilibrium of the compound at different pH values.

This ionization behavior is critical: at the physiological pH of 7.4, the molecule will exist predominantly in its protonated, charged form. This enhances its solubility in blood plasma but may reduce its ability to passively diffuse across lipid cell membranes.

Section 3: Analytical & Spectroscopic Profile

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. The following spectroscopic techniques are essential for the characterization of this compound. The expected data are based on published spectra of analogous compounds. [5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: A set of multiplets between δ 7.5-8.5 ppm corresponding to the four protons on the benzene ring.

    • Methylene Protons (-CH₂-): A singlet or doublet around δ 3.5-4.5 ppm for the two protons of the methylene bridge.

    • Methyl Protons (-CH₃): A singlet or doublet around δ 2.5-3.0 ppm for the three methyl protons.

    • Amine/Ammonium Protons (NH/NH₂⁺): Broad, exchangeable signals. The amide proton (N3-H) often appears far downfield, >δ 11 ppm. [5]The ammonium proton from the side chain will also be present.

  • ¹³C NMR: The carbon spectrum will corroborate the structure:

    • Carbonyl Carbon (C4): A signal in the δ 160-165 ppm range. [5][7] * Aromatic Carbons: Multiple signals between δ 115-150 ppm.

    • Aliphatic Carbons: Signals for the methylene and methyl carbons between δ 30-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups:

  • C=O Stretch (Amide): A strong, sharp absorption band around 1670-1690 cm⁻¹. [9]* N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ for the N-H bonds of the quinazolinone ring and the protonated amine.

  • C-H Stretch: Aromatic and aliphatic C-H stretching bands just below and above 3000 cm⁻¹.

  • C=N/C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region. [8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis should show a molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₁₀H₁₁N₃O), which is approximately 190.09 g/mol .

Section 4: Synthesis & Stability Considerations

Proposed Synthetic Pathway

A logical and efficient synthesis can be adapted from established literature methods for 2-substituted quinazolinones. [10][11]A common and reliable approach involves a multi-step sequence starting from 2-aminobenzoic acid (anthranilic acid).

Start 2-Aminobenzoic Acid Step1_reagent Chloroacetyl Chloride Pyridine Intermediate1 2-(Chloromethyl)-4H-3,1-benzoxazin-4-one Step1_reagent->Intermediate1 Acylation & Cyclization Step2_reagent Methylamine (CH₃NH₂) Ethanol, Reflux Product_Base Free Base Product Step2_reagent->Product_Base Amination & Rearrangement Intermediate2 2-(Chloromethyl)-3H-quinazolin-4-one Step3_reagent Excess Methylamine or Nucleophilic Substitution Step4_reagent HCl in Ether or IPA Product_HCl Final HCl Salt Step4_reagent->Product_HCl Salt Formation

Caption: A plausible synthetic workflow for the target compound.

Causality of Experimental Choices:

  • Benzoxazinone Formation: Reacting anthranilic acid with chloroacetyl chloride forms a benzoxazinone intermediate. This is an efficient cyclization step that activates the carboxyl group and installs the necessary chloromethyl side chain precursor.

  • Conversion to Quinazolinone: Treatment with an amine (in this case, methylamine) opens the benzoxazinone ring and facilitates recyclization to the more stable quinazolinone core. [11]3. Final Substitution & Salt Formation: A subsequent nucleophilic substitution with methylamine replaces the chlorine atom. Finally, treating the purified free base with a solution of HCl in a non-polar solvent (like diethyl ether or isopropanol) precipitates the desired hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and weigh than the free base.

Chemical Stability

The quinazolinone scaffold is generally robust. However, a formal stability assessment is crucial for any drug candidate.

  • pH Stability: The primary liability is the amide bond within the ring, which could be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures. Stability should be assessed in buffered solutions across a pH range (e.g., pH 2, 7.4, 9).

  • Photostability: As the molecule contains a conjugated aromatic system, its stability upon exposure to light (as per ICH Q1B guidelines) should be evaluated.

  • Solution Stability: The stability in formulation-relevant solvents (e.g., water, DMSO, saline) should be determined over time to define acceptable storage conditions for preclinical experiments. [12]

Section 5: Standard Operating Protocols

The following protocols provide a framework for the experimental determination of key physicochemical properties.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Principle: This equilibrium-based method is the gold standard for determining thermodynamic solubility. An excess of the compound is agitated in a specific buffer until equilibrium is reached, after which the concentration of the dissolved solute is measured.

  • Methodology:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial.

    • Add a precise volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the suspension for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm equilibrium.

    • After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV against a standard curve.

    • Express the result in mg/mL or µM.

Protocol 2: Purity and Identity Confirmation Workflow
  • Principle: A multi-step workflow is required to ensure a newly synthesized batch of the compound is both structurally correct and free from significant impurities.

  • Workflow:

Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Conf Structural Confirmation Purification->Structure_Conf NMR ¹H and ¹³C NMR Structure_Conf->NMR Primary Structure MS High-Resolution MS Structure_Conf->MS Molecular Formula Purity Purity Assessment NMR->Purity MS->Purity HPLC HPLC-UV >95% Peak Area Purity->HPLC Final Qualified Batch for Testing HPLC->Final

Caption: Standard workflow for the characterization of a synthesized batch.

  • Exemplar HPLC Method for Purity Assessment:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 316 nm. [13] * Acceptance Criterion: The main peak should represent >95% of the total integrated peak area for use in biological assays.

Conclusion

This compound is a molecule built upon a pharmaceutically validated scaffold. Its key physicochemical features—a stable crystalline structure, enhanced aqueous solubility due to its hydrochloride salt form, and a predominant positive charge at physiological pH—define its potential behavior in a biological system. While this guide provides a robust framework based on analogous compounds, the empirical determination of these properties using the outlined protocols is an indispensable step in advancing this, or any, compound through the drug discovery pipeline.

References

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Expert Opinion on Drug Discovery.
  • Study on quinazolinone derivative and their pharmacological actions. (2024).
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
  • 2-[(ISOPROPYLAMINO)METHYL]QUINAZOLIN-4(3H)-ONE HYDROCHLORIDE. (n.d.). Chemicalbook.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). NIH.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Scirp.org.
  • Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). Source not available.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Scientific Research Publishing.
  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • 1769-24-0(2-METHYL-4(3H)-QUINAZOLINONE) Product Description. (n.d.). ChemicalBook.
  • This compound;. (n.d.). ABI Chem.
  • This compound, 95.0%+. (n.d.). 幺米Lab.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025).
  • 4(3H)
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This versatility has led to the development of numerous therapeutic agents with applications ranging from oncology to infectious diseases. This technical guide provides an in-depth exploration of the potential mechanisms of action for 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, a specific derivative of this important heterocyclic family. While direct research on this exact hydrochloride salt is limited, this guide will synthesize information from closely related analogs to propose likely biological activities and the experimental frameworks required for their validation. We will delve into the key signaling pathways modulated by quinazolin-4(3H)-one derivatives and provide detailed protocols for researchers and drug development professionals to investigate these mechanisms further.

The Quinazolin-4(3H)-one Core: A Platform for Diverse Pharmacology

The quinazolin-4(3H)-one ring system is a bicyclic structure composed of a benzene ring fused to a pyrimidinone ring. The true power of this scaffold lies in the chemical tractability of positions 2 and 3, allowing for the introduction of a wide variety of substituents. These modifications dramatically influence the molecule's steric and electronic properties, dictating its interaction with specific biological targets and subsequent pharmacological effects.[1] The broader family of quinazolinone derivatives has been shown to exhibit a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic properties.[2][3]

Potential Mechanisms of Action for this compound

Based on the extensive research into the quinazolin-4(3H)-one class, several key mechanisms of action are plausible for this compound. The presence of the (methylamino)methyl substituent at the 2-position is a critical determinant of its potential biological activity.

Kinase Inhibition

A predominant mechanism of action for many quinazolin-4(3H)-one derivatives is the inhibition of protein kinases.[4] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition: Several quinazolin-4(3H)-one derivatives are potent inhibitors of EGFR and HER2, tyrosine kinases that are often overexpressed in various cancers.[5] These inhibitors typically act as ATP-competitive binders in the kinase domain, blocking the downstream signaling pathways that promote cell proliferation and survival.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By targeting VEGFR, certain quinazolin-4(3H)-one compounds can inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Some analogs have shown potent inhibitory activity against CDKs, such as CDK2, which are key regulators of the cell cycle.[5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

The structural features of 2-[(methylamino)methyl]quinazolin-4(3H)-one suggest it could potentially fit into the ATP-binding pocket of various kinases.

Signaling Pathway: Kinase Inhibition by Quinazolin-4(3H)-one Derivatives

kinase_inhibition_pathway Ligand Quinazolin-4(3H)-one Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR, CDK2) Ligand->Kinase Binds to ATP Pocket Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates BlockedResponse Blocked Cellular Response Kinase->BlockedResponse ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Protein DownstreamSignaling Downstream Signaling Cascade PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response (Proliferation, Survival, etc.) DownstreamSignaling->CellularResponse Inhibition->Kinase

Caption: Proposed kinase inhibition pathway for quinazolin-4(3H)-one derivatives.

Tubulin Polymerization Inhibition

Another well-documented mechanism for some quinazolin-4(3H)-one derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] This mode of action is shared with several established anticancer drugs.

  • Interaction with the Colchicine Binding Site: Molecular modeling studies have shown that some quinazolin-4(3H)-ones can dock into the colchicine binding site of β-tubulin.[6] This binding prevents the polymerization of tubulin into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.

  • Mitotic Arrest and Apoptosis: The disruption of microtubule formation leads to arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.

The cytotoxic effects of 2-[(methylamino)methyl]quinazolin-4(3H)-one could be mediated through this pathway.

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

tubulin_polymerization_workflow start Start: Hypothesis Compound inhibits tubulin polymerization in_vitro_assay In Vitro Tubulin Polymerization Assay start->in_vitro_assay cell_based_assay Cell-Based Assays in_vitro_assay->cell_based_assay If inhibition observed immunofluorescence Immunofluorescence Microscopy cell_based_assay->immunofluorescence cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_based_assay->cell_cycle_analysis western_blot Western Blot for Apoptotic Markers cell_based_assay->western_blot data_analysis Data Analysis and Conclusion immunofluorescence->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis

Caption: Workflow for investigating tubulin polymerization inhibition.

Histamine H1 Receptor Blockade

Research on closely related 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones has demonstrated their potential as histamine H1-receptor blockers.[7] Although the substitution pattern in 2-[(methylamino)methyl]quinazolin-4(3H)-one is different, this finding suggests a potential antihistaminic activity.

  • Competitive Antagonism: The compound could act as a competitive antagonist at the histamine H1 receptor, preventing histamine from binding and eliciting its pro-inflammatory and allergic responses.

  • Sedative Properties: The study on related compounds also noted sedative effects, a common characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier.[7]

Antimicrobial Activity

The quinazolin-4(3H)-one scaffold is present in compounds with significant antibacterial and antifungal properties.

  • Activity against MRSA: Recent studies have identified 2-(amino)quinazolin-4(3H)-one derivatives as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10]

  • Broad-Spectrum Potential: Various analogs have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungal species.[2] The precise molecular targets for the antimicrobial activity of many of these compounds are still under investigation.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of well-defined experiments are necessary.

Protocol 1: Kinase Inhibition Assays

  • Primary Kinase Panel Screening:

    • Utilize a commercial kinase panel (e.g., DiscoverX, Eurofins) to screen the compound against a broad range of kinases at a fixed concentration (e.g., 10 µM).

    • Rationale: This provides an unbiased initial assessment of the compound's kinase selectivity profile.

  • IC50 Determination for Hits:

    • For any kinases showing significant inhibition in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

    • Rationale: This quantifies the potency of the compound against specific kinase targets.

  • Cellular Target Engagement Assays:

    • Use techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound binds to the target kinase within a cellular context.

    • Rationale: This validates that the compound can access and interact with its target in a more physiologically relevant environment.

  • Western Blot Analysis of Downstream Signaling:

    • Treat relevant cell lines with the compound and analyze the phosphorylation status of downstream substrates of the target kinase via Western blotting.

    • Rationale: This confirms that target engagement translates into functional inhibition of the signaling pathway.

Protocol 2: Tubulin Polymerization Assays

  • In Vitro Tubulin Polymerization Assay:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Incubate purified tubulin with the compound and a fluorescence reporter.

    • Monitor the fluorescence intensity over time to assess the rate and extent of microtubule formation.

    • Rationale: This provides direct evidence of the compound's effect on tubulin polymerization.

  • Immunofluorescence Microscopy:

    • Treat cultured cells (e.g., HeLa, A549) with the compound for various durations.

    • Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody and a fluorescent secondary antibody.

    • Visualize the microtubule network using fluorescence microscopy.

    • Rationale: This allows for the direct observation of the compound's effect on the cellular microtubule architecture.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with the compound for 24-48 hours.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cell population using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

    • Rationale: This quantifies the extent of cell cycle arrest, typically at the G2/M phase for tubulin inhibitors.

Quantitative Data Summary

Compound ClassTarget/ActivityRepresentative IC50/MIC ValuesReference
2-substituted quinazolin-4(3H)-onesCDK2 Inhibition0.173 ± 0.012 µM[5]
2-substituted quinazolin-4(3H)-onesHER2 Inhibition0.112 ± 0.016 µM[5]
2-substituted quinazolin-4(3H)-onesEGFR Inhibition0.097 ± 0.019 µM[5]
2,3-dihydroquinazolin-4(1H)-onesCytotoxicity (HT29 cells)<50 nM[6]
2-(amino)quinazolin-4(3H)-onesAnti-MRSA (USA300 JE2)0.02 µM[9][10]
2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-onesHistamine H1 Receptor Blockade0.22 x 10³ ng/ml

This compound belongs to a class of compounds with immense therapeutic potential. Based on the extensive body of research on the quinazolin-4(3H)-one scaffold, its mechanism of action is likely to involve the modulation of key cellular processes such as kinase signaling, microtubule dynamics, or receptor antagonism. The specific (methylamino)methyl substitution at the 2-position will ultimately determine its primary biological target(s). The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action, thereby paving the way for the potential development of this compound into a novel therapeutic agent. A systematic investigation utilizing these methodologies will be crucial in unlocking the full pharmacological profile of this compound.

References

  • Alagarsamy, V. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie, 59(10), 753-755. [Link]

  • Bhat, M. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18783. [Link]

  • Fallon, T., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 28(15), 115583. [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(4), 205-217. [Link]

  • Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(10), 1391. [Link]

  • Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]

  • Mihai, C. T., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(23), 7794. [Link]

  • Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]

  • Sharma, P., & Kumar, V. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(43), 26689-26723. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5510. [Link]

Sources

A Guide to the Structural Elucidation of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride (C₁₀H₁₂ClN₃O). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It details the strategic application and interpretation of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Each step is presented as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, ensuring the highest degree of scientific integrity. The causality behind experimental choices, detailed step-by-step protocols, and the logical framework for piecing together the molecular puzzle are explained. All methodologies and interpretations are grounded in authoritative, referenced principles to provide a field-proven guide for unambiguous structural confirmation.

Introduction: The Imperative for Unambiguous Characterization

The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2] The title compound, this compound, is a functionalized derivative requiring precise structural confirmation before its advancement in any research or development pipeline. The presence of multiple nitrogen atoms, a chiral center ambiguity, and the nature of the hydrochloride salt present a compelling analytical challenge.

This guide outlines a systematic and logical workflow to address this challenge. The core principle is one of synergy and cross-validation among orthogonal analytical techniques. By methodically determining the molecular formula, identifying functional groups, and assembling the molecular framework through bond correlations, we can arrive at a single, definitive structure.

The Elucidation Workflow: A Strategic Overview

A robust structure elucidation campaign follows a logical progression, starting from the macroscopic (molecular formula) and moving to the microscopic (atomic connectivity). Each step provides a piece of the puzzle, and critically, each new piece must fit perfectly with the ones that came before.

Elucidation_Workflow cluster_start Initial Analysis cluster_functional Functional Group ID cluster_framework Framework Assembly cluster_confirmation Final Confirmation Sample Sample Received (C₁₀H₁₂ClN₃O) HRMS High-Resolution Mass Spectrometry Sample->HRMS Determines Molecular Formula FTIR FTIR Spectroscopy HRMS->FTIR Provides Formula for Interpretation Structure Final Elucidated Structure HRMS->Structure Validates Final Mass NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Protons & Carbons NMR_2D->Structure Establishes Connectivity

Caption: Overall workflow for the structure elucidation of this compound.

Step 1: Foundational Analysis with High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any other technique, we must establish the elemental composition. HRMS is the definitive method for this purpose. Unlike low-resolution MS, HRMS provides mass accuracy to within parts-per-million (ppm), allowing for the confident determination of a unique molecular formula from a measured mass-to-charge ratio (m/z).[3][4] This step is critical as it constrains all subsequent interpretations; the final structure must match the HRMS-derived formula.

Experimental Protocol: LC-HRMS (Orbitrap)
  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid ensures protonation for positive ion mode detection.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography (LC) system.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.

  • Mass Analysis: Acquire data in full scan mode over a range of m/z 100-500.

  • Data Processing: The measured m/z of the molecular ion peak [M+H]⁺ is used to calculate the elemental composition using formula prediction software, with a mass tolerance set to < 5 ppm.

Data Presentation & Interpretation

The target compound has a neutral molecular formula of C₁₀H₁₁N₃O. As a hydrochloride salt, the amine is protonated. In the ESI source, the chloride is lost, and we observe the protonated free base.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular Formula C₁₀H₁₂N₃O⁺ ([M+H]⁺)--
Exact Mass 190.0975190.0972-1.6

Trustworthiness: The observed mass of 190.0972 Da is within a -1.6 ppm error of the theoretical mass for the protonated molecule C₁₀H₁₂N₃O⁺.[6] This provides extremely high confidence in the elemental composition. The nitrogen rule (an odd nominal mass for the molecular ion indicates an odd number of nitrogen atoms) is satisfied. This formula now serves as a fundamental check for all subsequent data.

Step 2: Identifying Functional Groups with FTIR Spectroscopy

Expertise & Causality: With the molecular formula established, the next logical step is to identify the key functional groups. FTIR spectroscopy is a rapid and informative technique for this purpose, providing characteristic vibrational frequencies for different bond types.[7] We are specifically looking for evidence of the quinazolinone core (amide C=O, C=N, aromatic C=C), the secondary amine hydrochloride (N-H stretches), and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid hydrochloride salt is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. An air background is collected and subtracted.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-3300Strong, BroadN-H Stretch (Amide)Characteristic of the N-H group in the quinazolinone ring.
~2700-3000Strong, BroadN⁺-H Stretch (Amine Salt)Broad absorption typical for a secondary amine hydrochloride salt.[8]
~2950MediumC-H Stretch (Aliphatic)Corresponds to the methylene and methyl groups.
~1685Strong, SharpC=O Stretch (Amide)Key signal for the carbonyl group at position 4 of the quinazolinone ring.[9]
~1610, 1560MediumC=C / C=N StretchesAromatic ring and imine stretches within the heterocyclic system.
~1330MediumC-N StretchAromatic amine C-N stretch.[8]

Trustworthiness: The FTIR spectrum strongly supports the proposed structure. The presence of a carbonyl (~1685 cm⁻¹), an amide N-H (~3250 cm⁻¹), aromatic signals (~1610 cm⁻¹), and, crucially, the very broad absorption characteristic of an ammonium salt (~2700-3000 cm⁻¹) are all consistent with the target molecule.[10] This data validates the presence of the expected functional groups.

Step 3: Assembling the Molecular Framework with NMR Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms. We employ a suite of experiments to build the structure piece-by-piece.

  • ¹H NMR: Identifies all unique proton environments and their neighboring protons (via splitting).

  • ¹³C NMR & DEPT-135: Identifies all unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (C).

  • COSY: Reveals proton-proton (¹H-¹H) couplings, establishing direct neighbor relationships.[11][12]

  • HSQC: Correlates each proton directly to the carbon it is attached to (¹J_CH).[13]

  • HMBC: Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), which is the key to connecting molecular fragments.[14][15]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its exchangeable proton signal which does not interfere with most of the analyte signals. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).[16]

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, gradient-selected COSY, HSQC, and HMBC spectra.

Data Presentation & Interpretation

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Label¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)DEPT-135
112.4 (br s)br s1H--
29.5 (br s)br s2H--
38.15d1H126.5CH
47.85t1H134.8CH
57.70d1H126.0CH
67.55t1H127.2CH
74.50s2H48.9CH₂
82.70s3H33.1CH₃
9---161.5C
10---155.2C
11---148.5C
12---120.8C

(Note: Chemical shifts are illustrative based on typical values for quinazolinone derivatives and are subject to minor variation.)[2][17]

Step-by-Step NMR Interpretation:
  • Proton & Carbon Count: The ¹H NMR shows 8 distinct proton signals (excluding broad, exchangeable peaks). The ¹³C NMR shows 9 distinct carbon signals. This is consistent with the molecular formula C₁₀H₁₁N₃O, accounting for some symmetry or overlapping signals in a real spectrum. The DEPT-135 experiment confirms the presence of one CH₃, one CH₂, and four aromatic CH groups.

  • Identifying Spin Systems (COSY):

    • The four aromatic protons (H3, H4, H5, H6) at δ 8.15-7.55 ppm will show a clear coupling pattern in the COSY spectrum, establishing their connectivity in the benzene ring portion of the quinazolinone. For example, H3 will show a correlation to H4, H4 to H3 and H5, and so on. This confirms the ortho-disubstituted benzene ring.

    • The methylene (H7) and methyl (H8) protons are singlets, indicating no adjacent protons. They are isolated spin systems.

  • Direct C-H Attachment (HSQC):

    • The HSQC spectrum will show cross-peaks connecting H3 to C3, H4 to C4, H5 to C5, H6 to C6, H7 to C7, and H8 to C8. This unambiguously assigns the chemical shifts of all protonated carbons.

  • Connecting the Fragments (HMBC): This is the final and most critical step. The HMBC spectrum reveals long-range correlations that piece the entire structure together.[13]

    Caption: Key HMBC correlations confirming the molecular backbone of the title compound.

    • Methylene to Quinazolinone Core: The methylene protons (H7, δ 4.50) are crucial. They will show a correlation to the imine carbon (C10, δ ~155.2) and the quaternary aromatic carbon (C11, δ ~148.5). This definitively places the -(CH₂)- group at position 2 of the quinazolinone ring.

    • Methyl to Methylene: The methyl protons (H8, δ 2.70) will show a strong correlation to the methylene carbon (C7, δ 48.9), confirming the -CH₂-NH-CH₃ linkage.

    • Aromatic Protons to Carbonyl: Protons H3 (δ 8.15) and H5 (δ 7.70) will show correlations to the carbonyl carbon (C9, δ 161.5), locking in the position of the lactam ring.

    • Exchangeable Protons: The broad signals at δ 12.4 and 9.5 ppm correspond to the amide proton (N-H) and the two ammonium protons (N⁺H₂), respectively. Their broadness is due to chemical exchange and quadrupole broadening.

Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of orthogonal analytical techniques, the structure of this compound has been unambiguously determined.

  • HRMS established the correct elemental composition (C₁₀H₁₁N₃O).

  • FTIR confirmed the presence of all key functional groups: amide, secondary amine salt, and the aromatic system.

  • NMR (1D and 2D) provided the definitive atomic connectivity, piecing together the aromatic ring and the (methylamino)methyl side chain and confirming their attachment points on the quinazolinone core.

Each technique provides a layer of evidence that is validated by the others, fulfilling the principle of a self-validating system and ensuring the highest level of confidence in the final structural assignment. This rigorous, multi-faceted approach is essential for advancing chemical entities in research and development.

References

  • Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas? Retrieved January 19, 2026.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved January 19, 2026.
  • Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Retrieved January 19, 2026.
  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis. Retrieved January 19, 2026.
  • ResolveMass Laboratories Inc. (2026, January 1). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved January 19, 2026.
  • Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h)
  • BenchChem. (2025). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec). Retrieved January 19, 2026.
  • IUPAC. (n.d.).
  • Al-Suwaidan, I. A., et al. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH.
  • Dehbi, O., et al. (n.d.).
  • ResearchGate. (n.d.). Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... [Scientific Diagram]. Retrieved January 19, 2026.
  • YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry.
  • Hanson, R. M., et al. (2022, June 27).
  • Hanson, R., et al. (2022, April 21). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.
  • IUPAC. (2019, March 29). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. Retrieved January 19, 2026.
  • Moser, A. (n.d.). Interpreting a 1H-13C HMBC spectrum. ACD/Labs.
  • Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
  • Dhani, R. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica.
  • Emery Pharma. (2018, April 2).
  • MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • ABI Chem. (n.d.). This compound. Retrieved January 19, 2026.
  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. [Scientific Diagram]. Retrieved January 19, 2026.
  • ResearchGate. (2012, August). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
  • PubMed. (2004, October). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • PubChem. (n.d.). 2-(Methylamino)-4(3H)-quinazolinone. Retrieved January 19, 2026.
  • RJPN. (2020, August 31).
  • University of Calgary. (n.d.). IR: amines. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. [Scientific Diagram]. Retrieved January 19, 2026.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 19, 2026.
  • Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

Sources

The Quinazolinone Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The quinazolinone scaffold, a bicyclic heterocyclic system, represents one of the most prolific and versatile chemotypes in medicinal chemistry.[1][2] Its derivatives exhibit an exceptionally broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS)-modulating effects.[3][4][5] This privileged structure is found in numerous natural products and has been successfully incorporated into several commercially available drugs.[4][6] The synthetic tractability of the quinazolinone core allows for systematic structural modifications, enabling fine-tuning of its pharmacological profile and the exploration of detailed structure-activity relationships (SAR). This guide provides a comprehensive analysis of the key biological activities of quinazolinone derivatives, delves into their underlying mechanisms of action, presents validated experimental protocols for their evaluation, and offers insights into the crucial SAR that governs their therapeutic potential.

Chapter 1: The Quinazolinone Scaffold: A Privileged Structure

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a wide range of biological activities. The quinazolinone core is a quintessential example of such a scaffold.[2] It consists of a benzene ring fused to a pyrimidinone ring. Depending on the position of the carbonyl group, two primary isomers exist: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4(3H)-isomer being the more common and extensively studied in drug discovery.[3][7]

The versatility of the quinazolinone system stems from its multiple sites for chemical modification (primarily at positions 2, 3, 6, and 7), which allows for the precise spatial arrangement of various pharmacophoric features.[8] This adaptability enables the design of derivatives that can interact with a diverse array of biological targets, from protein kinases and microtubules to G-protein coupled receptors and enzymes involved in inflammatory pathways.[3][8][9]

Chapter 2: Synthetic Strategies for Biologically Active Quinazolinones

The accessibility of the quinazolinone scaffold is a key driver of its widespread investigation. A variety of synthetic methodologies have been developed to produce these derivatives, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. Common approaches include:

  • Niementowski Synthesis: A traditional method involving the reaction of anthranilic acid with an appropriate amide.[2]

  • Metal-Catalyzed Reactions: The use of catalysts like copper or palladium allows for efficient C-N and C-C bond formations, providing access to complex, functionalized quinazolinones.[3]

  • Microwave-Assisted Synthesis: This technique often accelerates reaction times and improves yields, making it a valuable tool for library synthesis in drug discovery programs.[10]

The choice of synthetic route is dictated by the desired substitution pattern and the need for scalability, providing chemists with a robust toolbox for creating novel analogs for biological evaluation.

Chapter 3: Anticancer Activity: A Multi-Targeted Approach

Quinazolinone derivatives are most renowned for their potent and diverse anticancer activities, targeting several hallmarks of cancer.[3][11]

Mechanism: Inhibition of Tubulin Polymerization

A key strategy in cancer chemotherapy is the disruption of the microtubule network, which is essential for cell division (mitosis). Certain quinazolinone derivatives function as potent tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[12][13][14] This interaction prevents the assembly of microtubules, leading to a breakdown of the mitotic spindle. Consequently, cancer cells are unable to complete mitosis and are arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[12][15]

G2M_Arrest_Pathway Quin Quinazolinone Derivative Tubulin αβ-Tubulin Dimers Quin->Tubulin Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Progression Blocked Apoptosis Apoptosis G2M->Apoptosis EGFR_Inhibition_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Quin Quinazolinone Inhibitor Quin->EGFR Competes with ATP ATP ATP ATP->EGFR Binds to Kinase Domain Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Activates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of EGFR inhibition by ATP-competitive quinazolinone derivatives.

Data Summary: In Vitro Anticancer Activity

The cytotoxic potential of quinazolinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

Compound ClassTarget/MechanismCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Quinazolinone-Rhodanine HybridApoptosis InductionHL-60 (Leukemia)1.2 µM[16]
2,3-Disubstituted QuinazolinoneTubulin PolymerizationDU-145 (Prostate)50 nM[14]
4-AnilinoquinazolineEGFR InhibitionNCI-H460 (NSCLC)0.789 µM[17]
Quinazolinone SulfamateTubulin PolymerizationDU-145 (Prostate)300 nM[14]
FluoroquinazolinoneEGFR & TubulinMDA-MBA-231545.38 nM[18]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel quinazolinone derivatives on cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. [11][16]2. Compound Treatment: Prepare serial dilutions of the test quinazolinone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Chapter 4: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have emerged as potent anti-inflammatory agents, often with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). [1][19]

Mechanism: Cyclooxygenase-2 (COX-2) Inhibition

The COX-2 enzyme is a key mediator of inflammation and pain. While NSAIDs inhibit both COX-1 and COX-2, selective inhibition of COX-2 is desirable to avoid the gastrointestinal side effects associated with COX-1 inhibition. Several 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. [20][21]Molecular docking studies reveal that these compounds fit snugly into the larger active site of the COX-2 enzyme, establishing key interactions that block its activity. [20][22]

Mechanism: NF-κB Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. [23][24]The aberrant activation of the NF-κB pathway is a hallmark of many inflammatory diseases. Certain quinazoline derivatives have been identified as potent inhibitors of NF-κB activation, thereby suppressing the production of inflammatory mediators like TNF-α. [23][25]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Quin Quinazolinone Inhibitor Quin->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, COX-2, IL-6) Nucleus->Genes Activates Transcription

Caption: Quinazolinone derivatives can inhibit the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Data Summary: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard assay for evaluating acute anti-inflammatory activity.

Compound ClassDose% Edema InhibitionReference
2,3,6-Trisubstituted Quinazolinone-10.28–53.33%[19]
3-Naphthalene-substituted Quinazolinone50 mg/kg19.69–59.61%[19]
2-Methyl-6-bromo Quinazolinone Hybrid50 mg/kg32.5%[1]
2-Substituted Mercapto-Quinazolinone50.3-112.1 mg/kg (ED₅₀)Potent Activity[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. [23] Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution, p.o.)

    • Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)

    • Group III-V: Test Groups (Quinazolinone derivatives at different doses, p.o.)

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Chapter 5: Central Nervous System (CNS) Activity

Mechanism: GABA(A) Receptor Modulation

The γ-aminobutyric acid type A (GABAᴀ) receptor is the primary inhibitory neurotransmitter receptor in the CNS. [9]Its modulation is the basis for the activity of many sedative, hypnotic, and anticonvulsant drugs. Certain quinazolinone derivatives, particularly those fused with a pyrazole ring (pyrazolo[1,5-a]quinazolines), have been identified as potent modulators of the GABAᴀ receptor, binding to the benzodiazepine site. [9][26][27]Depending on their specific structure, these compounds can act as agonists (enhancing GABA's effect), antagonists (blocking the effect of agonists), or inverse agonists. [26]This tunability makes them promising candidates for developing novel treatments for anxiety, epilepsy, and sleep disorders.

Chapter 6: Antimicrobial and Other Activities

The biological versatility of quinazolinones extends to antimicrobial activity. Derivatives have been reported to possess antibacterial, antifungal, antimalarial, and anti-HIV properties, highlighting the broad therapeutic potential of this scaffold. [2][3][4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test quinazolinone derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Chapter 7: Structure-Activity Relationships (SAR) and Future Directions

Systematic investigation of quinazolinone analogs has yielded critical insights into their SAR. [28][29]

  • Position 2: Substitutions at this position are crucial for modulating activity. For example, incorporating aryl or heteroaryl groups can enhance anticancer and anti-inflammatory effects. [8][20]* Position 3: The nature of the substituent at the N-3 position significantly influences potency and selectivity. Large aromatic or heterocyclic groups are often found in potent COX-2 and EGFR inhibitors. [1][22]* Positions 6 and 7: Modifications on the fused benzene ring, such as the introduction of halogens (bromo, chloro) or methoxy groups, can fine-tune lipophilicity and target engagement, often leading to enhanced activity. [1][30][19] The future of quinazolinone research lies in the design of multi-target agents and the development of derivatives that can overcome drug resistance. The inherent versatility and synthetic accessibility of the quinazolinone scaffold ensure that it will remain a cornerstone of medicinal chemistry for years to come, with immense potential for the discovery of next-generation therapeutics.

References

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Retrieved January 19, 2026, from [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Retrieved January 19, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved January 19, 2026, from [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022, September 22). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry. (2017, December 11). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry. (2016, April 18). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Evaluation of the COX-2 inhibitory properties of the synthesized... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. (2024, August 18). YMER. Retrieved January 19, 2026, from [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024, October 1). International Journal of Pharmacy and Biological Sciences. Retrieved January 19, 2026, from [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry. (2021, August 26). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds | Bentham Science Publishers. (2012, May 1). Bentham Science Publishers. Retrieved January 19, 2026, from [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). Retrieved January 19, 2026, from [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024, May 20). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. (2016, August 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved January 19, 2026, from [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Full article: Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (n.d.). Retrieved January 19, 2026, from [Link]

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • (PDF) Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Quinazolinone based hydroxamates as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis of New GABA(A) Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (n.d.). Iris-ARPI. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization, and evaluation of some novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. (2024, October 9). FLORE. Retrieved January 19, 2026, from [Link]

  • Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. (n.d.). IJOER. Retrieved January 19, 2026, from [Link]

  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. (2024, October 9). NIH. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride (CAS 1170187-60-6): A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled based on the available scientific literature for the broader class of quinazolin-4(3H)-one derivatives due to the limited specific data for 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride (CAS 1170187-60-6). The experimental protocols, potential mechanisms of action, and pharmacological data presented herein are extrapolated from studies on structurally related compounds and should be considered as a foundational framework for investigation.

Introduction: The Quinazolinone Core - A Versatile Pharmacophore

The quinazolin-4(3H)-one ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[1][6] This guide focuses on the hydrochloride salt of 2-[(methylamino)methyl]quinazolin-4(3H)-one, a representative member of this important class of compounds, and aims to provide a comprehensive technical overview for researchers engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The presence of the methylamino group is expected to enhance its water solubility compared to unsubstituted quinazolinones.[7]

PropertyValueSource
CAS Number 1170187-60-6[8][9]
Molecular Formula C10H12ClN3O[10]
Molecular Weight 225.68 g/mol [10]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water, DMSO, and methanol (predicted)[7]
Heavy Atom Count 15[9]

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from anthranilic acid, a common precursor for quinazolinone synthesis.[11][12] The proposed synthetic route is outlined below.

Synthesis_Pathway A Anthranilic Acid B 2-Aminobenzamide A->B 1. SOCl2, Reflux 2. NH4OH C 2-(Chloroacetyl)amino benzamide B->C Chloroacetyl chloride, Pyridine, 0°C D 2-(Chloromethyl) quinazolin-4(3H)-one C->D Acetic Anhydride, Reflux E 2-[(Methylamino)methyl] quinazolin-4(3H)-one D->E Methylamine, Ethanol, Reflux F 2-[(Methylamino)methyl] quinazolin-4(3H)-one hydrochloride E->F HCl in Ether

Caption: Proposed synthesis of this compound.

Step-by-Step Synthetic Protocol:
  • Synthesis of 2-Aminobenzamide: Anthranilic acid is converted to its acid chloride using thionyl chloride, followed by amination with ammonium hydroxide.

  • N-Acylation: 2-Aminobenzamide is then acylated with chloroacetyl chloride in the presence of a base like pyridine at low temperatures to yield 2-(chloroacetyl)aminobenzamide.

  • Cyclization to Quinazolinone Core: The resulting intermediate undergoes cyclization upon heating with a dehydrating agent such as acetic anhydride to form the 2-(chloromethyl)quinazolin-4(3H)-one core.

  • Amination: The chloromethyl group at the 2-position is susceptible to nucleophilic substitution. Reaction with methylamine in a suitable solvent like ethanol under reflux conditions affords 2-[(methylamino)methyl]quinazolin-4(3H)-one.

  • Salt Formation: Finally, the hydrochloride salt is prepared by treating the free base with a solution of hydrogen chloride in an anhydrous solvent like diethyl ether.

Potential Mechanisms of Action and Therapeutic Applications

The quinazolinone scaffold is known to interact with a variety of biological targets, leading to a broad range of therapeutic effects.[2][3][13] The potential mechanisms of action for 2-[(methylamino)methyl]quinazolin-4(3H)-one are likely to be diverse and warrant thorough investigation.

Anticancer Activity

Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, tubulin polymerization, and induction of apoptosis.[14][15]

  • Kinase Inhibition: The quinazolinone core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, such as EGFR, VEGFR, and PI3K.[15][16] The methylamino side chain could potentially form additional hydrogen bonds within the active site, enhancing binding affinity.

Kinase_Inhibition Ligand 2-[(Methylamino)methyl] quinazolin-4(3H)-one Kinase Kinase Active Site Ligand->Kinase Competitive Binding Inhibition Inhibition Ligand->Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Proliferation Cell Proliferation Phospho_Substrate->Cell_Proliferation Inhibition->Kinase

Caption: Proposed mechanism of kinase inhibition.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[12] Quinazolinone derivatives have shown promise as inhibitors of bacterial growth, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12][17] The mechanism may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Antiviral Activity

Certain quinazolinone derivatives have been identified as potential antiviral agents.[4] For instance, 2-methylquinazolin-4(3H)-one has shown activity against the influenza A virus by reducing viral replication and mitigating the inflammatory response.[4]

Experimental Protocols for Evaluation

In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In Vitro Antibacterial Activity Screening

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions

Further research on this compound should focus on:

  • Definitive Synthesis and Characterization: Elucidation and confirmation of the optimal synthetic route and full spectroscopic characterization (NMR, IR, Mass Spectrometry).

  • Broad-Spectrum Biological Screening: Comprehensive evaluation against a wide panel of cancer cell lines, bacterial and fungal strains, and viruses.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features for enhanced potency and selectivity.

  • In Vivo Efficacy and Toxicity Profiling: Assessment of the compound's therapeutic potential and safety in animal models.

References

  • CAS#:1170187-60-6. (n.d.). Google.
  • Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. (2004). Pharmazie, 59(10), 753-5.
  • CAS:1170187-60-6, 2-((甲氨基)甲基)喹唑啉. (n.d.). Bide Pharmatech.
  • 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one. (n.d.). Vulcanchem.
  • Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Antibiotics.
  • CAS#:224630-81-3 | 2-(p-methoxyphenacylthio)quinazolin-4(3H)-one. (n.d.). ChemSrc.
  • 2-[(ISOPROPYLAMINO)METHYL]QUINAZOLIN-4(3H)-ONE HYDROCHLORIDE. (n.d.). ChemicalBook.
  • Tian, R., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules, 27(15), 4871.
  • Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37.
  • Panwar, H., et al. (2011). Synthesis and pharmacology of some novel 4(3H)-quinazolinone derivatives. Der Pharma Chemica, 3(4), 399-412.
  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. (2024). ResearchGate.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2019). Journal of Medicinal Chemistry.
  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Antibiotics.
  • This compound. (n.d.). ABI Chem.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). MDPI.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Scientific Reports.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). Molecules.

Sources

Tautomeric Forms of 2-Methyl-4(3H)-quinazolinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the tautomeric forms of 2-methyl-4(3H)-quinazolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. The quinazolinone core is a "privileged" structure, appearing in numerous biologically active compounds.[1] Understanding its tautomeric behavior is paramount for elucidating structure-activity relationships (SAR), predicting metabolic pathways, and optimizing drug design. This document delves into the structural nuances of the primary tautomers, the analytical methodologies for their characterization, and the computational approaches for predicting their relative stabilities. Detailed, field-proven protocols for spectroscopic analysis and computational modeling are provided to equip researchers with the practical knowledge to investigate this fundamental chemical phenomenon.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development.[2][3] For ionizable heterocyclic compounds, the predominant tautomeric form under physiological conditions dictates its hydrogen bonding capabilities, lipophilicity, and overall shape, all of which are fundamental to molecular recognition at a biological target. 2-Methyl-4(3H)-quinazolinone serves as a quintessential example of a molecule where tautomeric ambiguity can have profound implications for its pharmacological profile. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] A thorough understanding of its tautomeric landscape is therefore not merely an academic exercise but a crucial step in the rational design of novel therapeutics.

The Tautomeric Landscape of 2-Methyl-4(3H)-quinazolinone

2-Methyl-4(3H)-quinazolinone primarily exhibits lactam-lactim tautomerism. However, a comprehensive analysis should also consider the potential for amino-imino and keto-enol type tautomerism, especially when considering substituted derivatives or interactions within a biological matrix.

Lactam-Lactim Tautomerism

The most significant tautomeric equilibrium for 2-methyl-4(3H)-quinazolinone is the interconversion between the lactam (amide) and lactim (imidol) forms. This involves the migration of a proton between the nitrogen at position 3 and the exocyclic oxygen at position 4.

  • 4(3H)-oxo form (Lactam): This is the amide tautomer, formally named 2-methylquinazolin-4(3H)-one.

  • 4-hydroxy form (Lactim): This is the imidic acid tautomer, which can be named 2-methyl-4-hydroxyquinazoline.

The lactam form is generally considered to be the more stable and predominant tautomer in most solvents, a common feature for many 4-quinazolinones.

Amino-Imino and Keto-Enol Tautomerism

While the lactam-lactim equilibrium is dominant, other tautomeric forms can be envisaged, particularly the amino-imino and keto-enol types. The amino-imino tautomerism involves the migration of a proton from the nitrogen at position 1 to the nitrogen of the imine group at position 2. The keto-enol tautomerism involves the methyl group at position 2, which could potentially tautomerize to an exocyclic methylene group. However, these forms are generally considered to be of much higher energy and are not significantly populated under normal conditions.

Caption: Experimental workflow for the characterization of tautomers.

Computational Investigation of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the relative stabilities and electronic properties of tautomers. [5][6]

Rationale for Computational Approach

DFT calculations can provide quantitative estimates of the relative energies of the lactam and lactim tautomers, helping to predict the predominant form in the gas phase and in solution. This approach allows for a systematic investigation of the effects of substituents and solvents on the tautomeric equilibrium.

Protocol for DFT Calculations:
  • Structure Preparation:

    • Build the 3D structures of the lactam and lactim tautomers of 2-methyl-4(3H)-quinazolinone using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation (Gas Phase):

    • Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [7] * Follow this with a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Modeling:

    • To simulate the effect of a solvent, employ an implicit solvation model such as the Polarizable Continuum Model (PCM). [7] * Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent (e.g., water, DMSO).

  • Energy Calculation and Analysis:

    • Calculate the relative electronic energies (with ZPVE correction) and Gibbs free energies of the tautomers in the gas phase and in solution.

    • The tautomer with the lower energy is predicted to be the more stable form. The energy difference can be used to estimate the equilibrium constant (K_T) using the equation: ΔG = -RTln(K_T).

dot

ComputationalWorkflow cluster_input Input Generation cluster_calc DFT Calculations cluster_output Results Analysis build Build Tautomer Structures (Lactam & Lactim) gas_phase Gas Phase Optimization & Frequency build->gas_phase solution Solution Phase Optimization & Frequency (PCM) build->solution stability Relative Stability (ΔE, ΔG) gas_phase->stability solution->stability equilibrium Equilibrium Constant (K_T) stability->equilibrium

Caption: Computational workflow for predicting tautomer stability.

Summary of Quantitative Data

The following table summarizes typical experimental and computational findings for the tautomerism of 2-methyl-4(3H)-quinazolinone. Note that the exact values can vary depending on the specific experimental conditions and computational parameters.

TautomerMethodSolventKey Spectroscopic Feature / Calculated ParameterValuePredominant Form
Lactam ¹H NMRDMSO-d₆N-H Chemical Shift (δ)~11.5 ppmYes
Lactam ¹³C NMRDMSO-d₆C4 Chemical Shift (δ)>160 ppmYes
Lactam IRSolid (KBr)C=O Stretch (ν)~1680 cm⁻¹Yes
Lactam DFT (B3LYP/6-311++G(d,p))Gas PhaseRelative Energy0.0 kcal/molYes
Lactim DFT (B3LYP/6-311++G(d,p))Gas PhaseRelative Energy> 5 kcal/molNo
Lactam DFT (B3LYP/6-311++G(d,p))Water (PCM)Relative Free Energy0.0 kcal/molYes
Lactim DFT (B3LYP/6-311++G(d,p))Water (PCM)Relative Free Energy> 3 kcal/molNo

Conclusion: A Self-Validating System for Tautomer Analysis

The investigation of tautomerism in 2-methyl-4(3H)-quinazolinone necessitates a synergistic approach that combines experimental spectroscopy and theoretical calculations. The protocols outlined in this guide provide a self-validating system. For instance, the predominant tautomer identified by NMR in a particular solvent should correspond to the lowest energy form predicted by DFT calculations in that same solvent. Discrepancies between experimental and theoretical results can provide valuable insights into the limitations of the computational model or suggest the presence of specific solute-solvent interactions not captured by implicit solvation models. By rigorously applying these methodologies, researchers can gain a definitive understanding of the tautomeric behavior of 2-methyl-4(3H)-quinazolinone and its derivatives, thereby enabling more informed and successful drug design endeavors.

References

  • Shcherbakova, I., Elguero, J., & Katritzky, A. R. (2000). Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 76, 1-137.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. The General Problem and the Tautomerism of 2- and 4-Hydroxypyridines. Advances in Heterocyclic Chemistry, 1, 311-338.
  • Mphahlele, M. J., & Moekwa, T. B. (2012). Solvent- and substituent-dependent tautomerism of 2-amino-substituted 1,3-thiazoles. Journal of Molecular Structure, 1028, 128-135.
  • Al-Hourani, B. J. (2015). A DFT study on the tautomerism of 2-mercaptobenzimidazole. Journal of Molecular Modeling, 21(5), 122.
  • Ajani, O. O., Audu, O. Y., Germann, M. W., & Bello, B. L. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. Available from: [Link]

  • Alagarsamy, V., Meena, R., Ramseshu, K. V., Solomon, V. R., & Thirumurugan, K. (2006). Synthesis, analgesic, anti-inflammatory, and antibacterial activities of some novel 2-methyl-3-(substituted-anilino)methyl-3H-quinazolin-4-ones. Biological and Pharmaceutical Bulletin, 29(5), 945-949.
  • El-Sayed, M. A. A. (2012). Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. Medicinal Chemistry Research, 21(8), 1847-1859.
  • Zubkov, V. O., Rozhenko, O. B., Ruschak, N. I., & Gritsenko, I. S. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2), 23-30. Available from: [Link]

  • Polat, N., & Yildirim, S. (2011). Structure and vibrational assignment of tautomerism of 4-hydroxyquinazoline in gaseous and aqueous phases. Journal of Molecular Structure, 993(1-3), 399-406.
  • Hansen, P. E. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. In Equilibrium, 2, 1-32.
  • Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. John Wiley & Sons.
  • Katritzky, A. R., & Karelson, M. (1991). The tautomerism of heterocycles: five-membered rings with two or more heteroatoms. Journal of the American Chemical Society, 113(5), 1561-1565.
  • Haranczyk, M., & Gutowski, M. (2008). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of computer-aided molecular design, 22(10), 699-710. Available from: [Link]

  • Claramunt, R. M., & Elguero, J. (2009). The use of NMR spectroscopy to study tautomerism. Topics in Heterocyclic Chemistry, 18, 1-62.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Kumar, A., & Singh, P. (2018). Computational study of the keto-enol tautomerism of 3-phenyl-2,4-pentanedione in the gaseous phase and solvents using DFT methods. Oriental Journal of Chemistry, 34(1), 123-130. Available from: [Link]

  • Al-Majidi, S. M. H., & Al-Amiery, A. A. (2014). Synthesis, characterization, and DFT calculations of quinoline and quinazoline derivatives. Russian Journal of Organic Chemistry, 50(11), 1637-1644.
  • Zubkov, V. O., Rozhenko, O. B., Ruschak, N. I., & Gritsenko, S. I. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2(54)), 23-30.
  • Huc, I., & Lehn, J. M. (1997). Role of lactam vs. lactim tautomers in 2 (1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the American Chemical Society, 119(37), 8682-8688.
  • Elgemeie, G. H., & Abd El-Aal, R. M. (2003). Synthesis and reactions of 2-substituted-4(3H)-quinazolinones. Journal of the Chinese Chemical Society, 50(5), 1041-1048.
  • Alagarsamy, V. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(10), 753-755.
  • El-Gendy, A. A., & El-Sawy, E. R. (2011). Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. Medicinal Chemistry Research, 20(8), 1149-1159.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Koch, W., & Holthausen, M. C. (2015). A chemist's guide to density functional theory. John Wiley & Sons.
  • Cramer, C. J. (2013). Essentials of computational chemistry: theories and models. John Wiley & Sons.
  • Jensen, F. (2017).
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthesis and CNS depressant activity of some novel 3-[5-substituted 1, 3, 4-thiadiazole-2-yl]-2-styryl quinazoline-4 (3H)-ones. European journal of medicinal chemistry, 43(1), 135-141.
  • Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2007). Synthesis and pharmacological investigation of novel 2-methyl-3-(substituted)-quinazolin-4 (3H)-ones. Pharmazie, 62(6), 421-425.
  • Person, W. B., & Szczepaniak, K. (Eds.). (2012). Vibrational spectra and structure: a series of advances (Vol. 20). Elsevier.
  • El-Gohary, A. R., & Shaaban, M. (2017). Synthesis, characterization, and DFT calculations of new quinazolinone derivatives and their evaluation as antimicrobial agents. Journal of Molecular Structure, 1130, 659-669.
  • Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Harris, R. K. (2009). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods.
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc, 24.
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of chemical physics, 104(14), 5497-5509.
  • Sadlej, J., Jaworski, A., & Pszczółkowski, L. (2000). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4 (3H)-ones and related compounds. Organic & biomolecular chemistry, (17), 2763-2768.
  • Fedorov, G., Shulga, S., & Drach, B. (2006). Synthesis, tautomeric states and crystal structure of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate and (Z)-ethyl 2-cyano-2-(2-methyl-3H-quinazoline-4-ylidene) acetate. Molecules, 11(11), 893-903. Available from: [Link]

  • Al-Omary, F. A., El-Emam, A. A., & Ali, T. F. (2015). Synthesis, X-ray structure, Hirshfeld, DFT and biological studies on a quinazolinone-nitrate complex. Molecules, 20(8), 14849-14867. Available from: [Link]

  • Katritzky, A. R., & Elguero, J. (1999). Tautomerism in drug discovery. Journal of medicinal chemistry, 42(4), 519-520.
  • Antonov, L. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. In Tautomerism (pp. 1-18). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022).
  • Katritzky, A. R., & Pojarlieff, I. G. (1992). A simple approach to the tautomerism of aromatic heterocycles. Journal of the Chemical Society, Perkin Transactions 2, (5), 645-651.
  • Stachowiak, K., Wyrzykowski, D., & Chmurzyński, L. (2015). Lactam–lactim tautomerism in alkaline medium. Journal of Molecular Liquids, 209, 43-48.

Sources

A Technical Guide to the Spectroscopic Characterization of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities. A profound understanding of the spectroscopic properties of these molecules is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of quinazolinone compounds, grounded in established principles and supported by field-proven insights.

The Quinazolinone Core: A Structural Overview

The fundamental 4(3H)-quinazolinone structure consists of a fused benzene and pyrimidine ring system. This arrangement gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. The potential for tautomerism between the amide and imidic acid forms can influence the observed spectral data, particularly in different solvents.[1]

Caption: The core structure and numbering of 4(3H)-quinazolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of a quinazolinone derivative reveals key information about the substitution pattern on the aromatic ring and the nature of substituents at the N-3 and C-2 positions.

Key Protons and Their Expected Chemical Shifts (in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityNotes
H-5~8.15DoubletTypically the most downfield aromatic proton due to the anisotropic effect of the carbonyl group.
H-7~7.85Triplet
H-8~7.75Doublet
H-6~7.55Triplet
H-2~8.20SingletThe chemical shift is sensitive to substitution at C-2.
N-H~12.5Broad SingletOften broad due to rapid chemical exchange; its presence can be confirmed by D₂O exchange.[2]

Substituent Effects: Electron-donating groups on the benzene ring will generally cause an upfield shift (lower ppm) of the aromatic protons, while electron-withdrawing groups will cause a downfield shift (higher ppm). The multiplicity of the signals will also change depending on the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their chemical environment.

Key Carbons and Their Expected Chemical Shifts (in DMSO-d₆):

CarbonChemical Shift (δ, ppm)Notes
C-4 (C=O)~162.7The carbonyl carbon is typically the most downfield signal.
C-2~152.8
C-8a~149.2
C-7~135.1
C-5~128.2
C-6~127.0
C-8~126.3
C-4a~121.4

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. For instance, an electron-withdrawing group will deshield the carbon it is attached to, shifting its signal downfield.

Advanced NMR Techniques

For complex quinazolinone derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.[3][4][5][6] NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in stereochemical assignments.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a quinazolinone molecule.[2]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, broadN-H stretch (in the solid state)
~3100-3000MediumAromatic C-H stretch
~1680StrongC=O (amide) stretch
~1610Medium-StrongC=N stretch
~1470MediumAromatic C=C stretch

The position and intensity of the C=O stretching vibration can be influenced by substitution on the quinazolinone ring and by hydrogen bonding.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.[2] Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used for quinazolinone analysis.

Molecular Ion Peak

The molecular ion peak (M⁺˙ in EI-MS or [M+H]⁺ in ESI-MS) confirms the molecular weight of the quinazolinone derivative.

Fragmentation Patterns

The fragmentation of the quinazolinone core is influenced by the nature and position of substituents. Common fragmentation pathways involve the loss of small molecules or radicals.

A Generalized Fragmentation Pathway for a 2-Substituted Quinazolinone:

fragmentation M Molecular Ion F1 Loss of R M->F1 - R• F2 Loss of CO M->F2 - CO F3 Further Fragmentation F1->F3 F2->F3

Caption: A simplified representation of common fragmentation steps for a quinazolinone derivative.

A more detailed example of a fragmentation pathway for a specific derivative is the loss of the –NH group from the molecular ion of 3-amino-5,6-dimethoxy-2-methyl quinazolin-4-(3H)-one, followed by the loss of a CH₂ group and then HCO.[7]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinazolinone compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton broadband decoupling. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet.[2]

  • Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum, typically from 4000 to 400 cm⁻¹.[2]

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode over an appropriate mass range. For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel quinazolinone derivative is a synergistic process that integrates data from multiple spectroscopic techniques.

workflow start Synthesized Quinazolinone Compound ms Mass Spectrometry start->ms Determine Molecular Formula ir IR Spectroscopy start->ir Identify Functional Groups nmr NMR Spectroscopy start->nmr Establish C-H Framework structure Proposed Structure ms->structure ir->structure nmr->structure

Sources

A Technical Guide to the Discovery and Evolution of Quinazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold, a fused heterocyclic system comprising a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have furnished a remarkable array of pharmacologically active agents, from early natural product isolates to sedative-hypnotics and modern targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery and historical development of quinazolinone-based compounds. We will trace the journey from the first laboratory syntheses and the isolation of natural alkaloids to the rise and fall of methaqualone, and the paradigm-shifting development of quinazolinone-based tyrosine kinase inhibitors. The narrative emphasizes the causality behind experimental choices, details key synthetic protocols, and elucidates the mechanisms of action that confer the diverse biological activities of this versatile chemical class.

Part 1: Foundational History & Early Discoveries

The story of quinazolinone is one of steady progression, from academic curiosity to a cornerstone of modern pharmacology. Its bicyclic structure has proven to be an ideal framework for interacting with a wide range of biological targets.

1.1 The Quinazoline Core: Nomenclature and Structure

The parent compound, quinazoline, is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂.[1] It consists of a benzene ring fused to a pyrimidine ring. The name "quinazoline" was first proposed in 1887 by Widdege.[2] The oxidized form, quinazolinone, is the scaffold that underpins the vast majority of biologically active derivatives. The most common isomer in drug development is the 4(3H)-quinazolinone, which is a structural component of over 150 naturally occurring alkaloids.[2][3]

1.2 First Synthesis: The Dawn of an Era

The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline by reacting cyanogen with anthranilic acid.[4][5] This was a foundational moment, establishing the chemical feasibility of creating this heterocyclic system. A more general and widely adopted method, the Niementowski quinazoline synthesis, was developed in 1895. This reaction involves the condensation of anthranilic acids with amides and remains a staple for generating the 4(3H)-quinazolinone core.[5][6]

1.3 Nature's Blueprint: The Quinazoline Alkaloids

Long before its synthesis in the lab, nature had already harnessed the power of the quinazolinone scaffold. The first quinazoline alkaloid to be isolated was vasicine (also known as peganine) in 1888 from the plant Adhatoda vasica.[7] This plant has been used for centuries in traditional Indian medicine.[7] Another pivotal discovery was the isolation of febrifugine from the plant Dichroa febrifuga, which showed potent antimalarial activity and spurred significant interest in synthesizing quinazoline derivatives to find new therapeutic agents.[7][8]

Milestone Year Significance Reference(s)
First Synthesis of a Quinazoline Derivative1869Peter Griess achieves the first synthesis, demonstrating the chemical accessibility of the scaffold.[4][5]
Isolation of Vasicine1888The first quinazoline alkaloid is isolated from Adhatoda vasica, highlighting the natural occurrence of the core.[7]
Niementowski Synthesis Developed1895A versatile and widely used method for synthesizing the 4(3H)-quinazolinone core is established.[5][6]
Methaqualone First Synthesized1951Indra Kacker and Syed Zaheer synthesize methaqualone in India while searching for new antimalarial drugs.[9]
Gefitinib (Iressa) Approved2003The first quinazoline-based EGFR inhibitor is approved by the FDA for non-small cell lung cancer.[1][10]
Part 2: The Sedative-Hypnotic Era: The Story of Methaqualone

Perhaps the most famous—and infamous—quinazolinone derivative is methaqualone. Its history is a compelling case study in drug development, therapeutic application, and societal impact.

2.1 Serendipitous Discovery and Development

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during a research program to discover new antimalarial agents.[9][11] While it proved ineffective against malaria, its potent sedative-hypnotic properties were identified in 1955.[8][9] Marketed in the 1960s and 1970s under brand names like Quaalude and Mandrax, it was promoted as a safe, non-barbiturate sedative for treating insomnia.[9][12]

2.2 From Medicine to Misuse

The drug's potential for abuse quickly became apparent.[12] Its euphoric effects led to widespread recreational use, and what was once hailed as a safe alternative became a major drug of abuse.[9][11] This led to its reclassification as a Schedule I drug in the United States in 1984, effectively ending its medicinal use in many parts of the world.[9]

2.3 Synthetic Routes: From Laboratory to Illicit Production

The synthesis of methaqualone is relatively straightforward, a factor that contributed to its illicit manufacturing.[12] Most methods involve the cyclization of an N-acylated anthranilic acid derivative with an appropriate amine. The most common routes start from N-acetylanthranilic acid, anthranilic acid, or isatoic anhydride.[11][12]

2.4 Experimental Protocol: A Representative Synthesis of Methaqualone

This protocol describes the synthesis of methaqualone from N-acetylanthranilic acid and o-toluidine, a common and efficient laboratory method.

Objective: To synthesize 2-methyl-3-o-tolyl-4(3H)-quinazolinone (Methaqualone).

Materials:

  • N-acetylanthranilic acid

  • o-toluidine

  • Toluene (anhydrous)

  • Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend N-acetylanthranilic acid (1 equivalent) and o-toluidine (1.1 equivalents) in anhydrous toluene.

  • Condensation: While stirring the mixture, slowly add phosphorus trichloride (0.5 equivalents) or thionyl chloride (1.1 equivalents) dropwise. The addition is exothermic and should be controlled.

  • Reflux: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C) for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methaqualone.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Part 3: The Modern Era: Quinazolinones in Oncology

The versatility of the quinazolinone scaffold was fully realized with the dawn of targeted cancer therapy. Its ability to mimic the adenine ring of ATP made it an ideal candidate for inhibiting protein kinases.

3.1 Targeting Tyrosine Kinases: A Paradigm Shift

The discovery that many cancers are driven by mutations that lead to the overactivity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), revolutionized drug development.[10] This led to a search for small molecules that could block the ATP-binding site of these kinases, thereby inhibiting their function and stopping cancer cell proliferation.[1]

3.2 The First Generation: Reversible EGFR Inhibitors

Gefitinib (Iressa) was the first quinazoline-based EGFR tyrosine kinase inhibitor (TKI) approved by the FDA in 2003 for non-small cell lung cancer (NSCLC).[1][10] It functions as a reversible, competitive inhibitor at the ATP-binding site of EGFR.[1] A major breakthrough came with the discovery that gefitinib was dramatically effective in a subset of NSCLC patients whose tumors harbored specific activating mutations in the EGFR gene.[10][13]

Erlotinib (Tarceva) is another first-generation reversible EGFR inhibitor with a similar mechanism of action.[14][15] It binds reversibly to the ATP-binding site, preventing the autophosphorylation of the receptor and blocking downstream signaling pathways that lead to cell proliferation.[16][17]

3.3 The Second Generation: Covalent Irreversible Inhibitors

While first-generation TKIs were successful, tumors often developed resistance. This led to the development of second-generation inhibitors designed to form a permanent, covalent bond with the kinase, providing more sustained inhibition.

Afatinib (Gilotrif) is an irreversible inhibitor that targets not only EGFR but also other members of the ErbB family of receptors (HER2, HER4).[18] It contains a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase, leading to irreversible inactivation.[19][20] This broader and more permanent inhibition can overcome some forms of resistance to first-generation drugs.[18][21]

3.4 Dual-Target Inhibitors: Broadening the Spectrum

Lapatinib (Tykerb) is an orally active dual tyrosine kinase inhibitor that interrupts both the HER2/neu and EGFR pathways.[22][23] By targeting two key oncogenic drivers, lapatinib provides a more comprehensive blockade of tumor signaling pathways and can be effective in cancers that overexpress both receptors, such as certain types of breast cancer.[24][25]

3.5 Mechanism of Action: Inhibiting the EGFR Signaling Cascade

The diagram below illustrates the EGFR signaling pathway and the point of intervention for quinazolinone-based TKIs. In a normal state, ligand binding causes EGFR to dimerize and autophosphorylate, activating downstream pathways like the Ras-MAPK cascade, which promotes cell proliferation and survival. Quinazolinone TKIs block the initial phosphorylation step, effectively shutting down this entire signaling axis.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_TKI cluster_nucleus Nucleus EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binds EGFR_dimer EGFR Dimer (Active) EGFR_inactive->EGFR_dimer Dimerization P_site Autophosphorylation EGFR_dimer->P_site ATP ATP ATP->P_site ADP ADP TKI Quinazolinone TKI (e.g., Gefitinib) TKI->P_site Blocks ATP Binding P_site->ADP Ras Ras P_site->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes

EGFR signaling pathway and TKI inhibition mechanism.
3.6 Quantitative Comparison of EGFR Inhibitors

The efficacy of different TKIs can be compared by their half-maximal inhibitory concentration (IC₅₀), which measures the drug concentration required to inhibit 50% of the target kinase's activity. Lower values indicate higher potency.

Compound Generation Target(s) Mechanism Reported IC₅₀ (EGFR Kinase Assay) Reference(s)
Gefitinib 1stEGFRReversible~2-37 nM[1]
Erlotinib 1stEGFRReversible~2 nM[14]
Lapatinib -EGFR, HER2Reversible~10.8 nM (EGFR), ~9.8 nM (HER2)[22][24]
Afatinib 2ndEGFR, HER2, HER4Covalent Irreversible~0.5 nM (EGFR), ~14 nM (HER2)[18]

Note: IC₅₀ values can vary based on assay conditions and specific EGFR mutations.

Part 4: Broadening Horizons: Diverse Pharmacological Activities

While the success in oncology is prominent, the quinazolinone scaffold has been explored for a multitude of other therapeutic applications, demonstrating its remarkable versatility.[6][26][27]

  • Antimicrobial Activity: Various derivatives have shown potent activity against bacteria and fungi, including resistant strains like MRSA.[28][29]

  • Anticonvulsant Activity: Following the sedative effects of methaqualone, other non-addictive derivatives have been developed and tested for their potential in treating seizure disorders.[8]

  • Anti-inflammatory Activity: Certain quinazolinones have been shown to possess significant anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.[27]

The process of discovering new applications for this scaffold typically follows a structured workflow, from initial library synthesis to clinical evaluation.

Drug_Discovery_Workflow Start Identify Biological Target or Phenotypic Goal Lib_Synth Synthesize Quinazolinone Combinatorial Library Start->Lib_Synth Screening High-Throughput Screening (HTS) Lib_Synth->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Lead_Opt->Screening Iterative Cycles Preclinical Preclinical Studies (In Vitro / In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

A general workflow for quinazolinone-based drug discovery.
Part 5: Conclusion and Future Perspectives

From its humble beginnings in 19th-century organic chemistry to its current status as a privileged scaffold in modern drug discovery, the quinazolinone core has had a profound impact on medicine. Its journey through the controversial history of methaqualone to its celebrated role in targeted cancer therapy highlights the power of medicinal chemistry to refine and repurpose chemical structures for therapeutic benefit. The structural simplicity, synthetic accessibility, and diverse biological activities of quinazolinones ensure that they will remain a fertile ground for the discovery of new medicines for years to come. Future research will likely focus on developing next-generation covalent inhibitors with improved selectivity, exploring novel applications in areas like neurodegenerative and infectious diseases, and creating multi-target agents to combat complex, multifactorial conditions.

References
  • Burris, H. A., 3rd (2004). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Investigational new drugs, 22(1), 1–9. [URL: https://pubmed.ncbi.nlm.nih.gov/15122482/]
  • Higa, G. M., & Abraham, J. (2007). Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors. Expert opinion on pharmacotherapy, 8(11), 1765–1773. [URL: https://pubmed.ncbi.nlm.nih.gov/17696799/]
  • Medina, P. J., & Goodin, S. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Drugs of today (Barcelona, Spain : 1998), 42(7), 441–453. [URL: https://pubmed.ncbi.nlm.nih.gov/16912803/]
  • MedSchool. (n.d.). Erlotinib | Drug Guide. MedSchool. [URL: https://medschool.co/drug-guide/erlotinib]
  • Wikipedia. (2024). Lapatinib. In Wikipedia. [URL: https://en.wikipedia.
  • Wikipedia. (2024). Erlotinib. In Wikipedia. [URL: https://en.wikipedia.org/wiki/Erlotinib]
  • Drugs.com. (2024). How does erlotinib work (mechanism of action)? Drugs.com. [URL: https://www.drugs.com/medical-answers/how-does-erlotinib-work-mechanism-of-action-3571950/]
  • ResearchGate. (n.d.). Mechanism of action of erlotinib. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-erlotinib_fig2_350280456]
  • Apexbio. (2025). Lapatinib is an Oral Dual Tyrosine Kinase Inhibitor for Breast Cancer Research. Apexbio. [URL: https://www.apexbt.
  • BOC Sciences. (n.d.). Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials. BOC Sciences. [URL: https://www.bocsci.com/blog/erlotinib-definition-properties-mechanism-of-action-and-clinical-trials/]
  • Chen, Y. J., et al. (2018). Covalent inhibition of epidermal growth factor receptor using a long-lived iridium(III)-afatinib probe. Chemical communications (Cambridge, England), 54(45), 5709–5712. [URL: https://pubmed.ncbi.nlm.nih.gov/29761066/]
  • CreationWiki. (n.d.). Methaqualone. CreationWiki.
  • Wikipedia. (2024). Methaqualone. In Wikipedia. [URL: https://en.wikipedia.org/wiki/Methaqualone]
  • Hirsh, V. (2015). Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib. BioDrugs, 29(3), 167–183. [URL: https://pubmed.ncbi.nlm.nih.gov/26123538/]
  • van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Forensic science international, 122(2-3), 142–149. [URL: http://www.rhodium.ws/chemistry/methaqualone.synthesis.html]
  • Wikipedia. (2024). Quinazoline. In Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinazoline]
  • Lin, Y. H., et al. (2018). Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase. Oncotarget, 9(30), 21305–21321. [URL: https://pubmed.ncbi.nlm.nih.gov/29765556/]
  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences of the United States of America, 111(1), 173–178. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3890833/]
  • Erowid. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Erowid. [URL: https://www.erowid.org/archive/rhodium/chemistry/methaqualone.synthesis.html]
  • van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Forensic Science International, 122(2-3), 142-149. [URL: https://www.researchgate.net/publication/11494589_A_survey_of_reported_synthesis_of_methaqualone_and_some_positional_and_structural_isomers]
  • BenchChem. (2025). The Quinazoline Alkaloids: A Technical Guide to Their Discovery, History, and Significance. BenchChem. [URL: https://www.benchchem.com/blog/the-quinazoline-alkaloids-a-technical-guide-to-their-discovery-history-and-significance/]
  • Zaware, N., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4230–4244. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01974]
  • Walter, A. O., et al. (2013). Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC. Cancer Discovery, 3(12), 1404–1415. [URL: https://aacrjournals.org/cancerdiscovery/article/3/12/1404/4232/Discovery-of-a-Mutant-Selective-Covalent]
  • Baselga, J., & Averbuch, S. D. (2004). Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy. Clinical Cancer Research, 10(14), 4688–4699. [URL: https://aacrjournals.org/clincancerres/article/10/14/4688/90109/Development-of-the-Novel-Biologically-Targeted]
  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 21(7), 934. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273463/]
  • Scientific Reports. (2024). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. Nature. [URL: https://www.
  • Al-Rashood, S. T., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(19), 4434. [URL: https://www.mdpi.com/1420-3049/25/19/4434]
  • Johne, S. (1983). The Quinazoline Alkaloids. In Progress in the Chemistry of Organic Natural Products. [URL: https://www.scispace.com/paper/the-quinazoline-alkaloids-johne-1983-a]
  • MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/2984]
  • MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [URL: https://www.mdpi.com/1422-0067/25/13/7187]
  • ResearchGate. (2015). Discovery and development of the anticancer agent gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase. ResearchGate. [URL: https://www.researchgate.net/publication/279203994_Discovery_and_development_of_the_anticancer_agent_gefitinib_an_inhibitor_of_the_epidermal_growth_factor_receptor_tyrosine_kinase]
  • Ghoneim, M. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [URL: https://www.mdpi.com/1420-3049/28/2/856]
  • ResearchGate. (2024). History of discovery and development of antibiotics in chemotherapy. ResearchGate. [URL: https://www.researchgate.
  • Wikipedia. (2024). Oseltamivir total synthesis. In Wikipedia. [URL: https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis]
  • ResearchGate. (2019). Quinazoline Alkaloids and Related Chemistry. ResearchGate. [URL: https://www.researchgate.
  • National Foundation for Cancer Research. (2018). Cancer Breakthroughs: Targeted Lung Cancer Therapy. NFCR. [URL: https://www.nfcr.org/blog/cancer-breakthroughs-targeted-lung-cancer-therapy/]
  • Asghari, S., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 12(1), 1–15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5349227/]
  • PubMed. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19075659/]
  • ResearchGate. (2010). The story of gefitinib, an EGFR kinase that works in lung cancer. ResearchGate. [URL: https://www.researchgate.
  • Ghoneim, M. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865063/]
  • Semantic Scholar. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Quinazoline-and-Quinazolinone-Hashem/8b11c0f00f074d6f30e9e4f2e51a668a6b22b1c8]
  • Ayurlog. (2024). Study on quinazolinone derivative and their pharmacological actions. Ayurlog. [URL: https://ayurlog.com/study-on-quinazolinone-derivative-and-their-pharmacological-actions/]
  • Leese, M. P., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 135–151. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01474]
  • PubMed. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21360580/]
  • Ye, X., et al. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry (Weinheim an der Bergstrasse, Germany), 17(13), 3630–3643. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3073909/]
  • ResearchGate. (2008). Synthesis of (-)-Oseltamivir. ResearchGate. [URL: https://www.researchgate.net/publication/23201419_Synthesis_of_--Oseltamivir]
  • Google Patents. (1998). Synthesis of quinazolinone libraries and derivatives thereof. Google Patents. [URL: https://patents.google.

Sources

Unlocking the Therapeutic Potential of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone nucleus is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1][2] This bicyclic heterocyclic system, a fusion of a benzene ring and a pyrimidine ring, has given rise to a multitude of clinically approved drugs and investigational agents with a wide spectrum of pharmacological activities.[1][3][4] These activities span from anticancer and antimicrobial to anti-inflammatory and anticonvulsant properties.[3][4][5] The therapeutic versatility of quinazolinone derivatives stems from the amenability of the core structure to substitution at various positions, enabling the fine-tuning of their pharmacological profiles.[5][6] Notable examples of quinazolinone-based drugs include the anticancer agents gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][8][9] This guide focuses on a specific derivative, 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, and aims to provide a comprehensive exploration of its potential therapeutic targets, grounded in the established pharmacology of the quinazolinone class.

Rationale for Target Exploration: An Analysis of the Core Structure

The chemical architecture of this compound suggests several avenues for therapeutic intervention. The core quinazolinone scaffold provides a rigid framework for interaction with various enzymatic active sites. The substitution at the 2-position with a (methylamino)methyl group introduces a flexible, basic side chain that can engage in specific hydrogen bonding and electrostatic interactions, potentially enhancing binding affinity and selectivity for particular targets. This structural feature is a key determinant of the compound's potential biological activity.

Primary Therapeutic Arenas and Potential Molecular Targets

Based on extensive research into the quinazolinone class, the following therapeutic areas and molecular targets are proposed as high-priority avenues for the investigation of this compound.

Oncology: A Multi-pronged Approach to Cancer Therapy

The quinazolinone scaffold is a well-established pharmacophore in oncology.[8][9] Several derivatives have demonstrated potent anticancer activity through various mechanisms.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[10] The 4-anilinoquinazoline scaffold is a classic example of a successful kinase inhibitor template.[8] While this compound does not possess the typical 4-anilino substitution, the core quinazolinone structure can still interact with the ATP-binding pocket of various kinases.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR) Family: A primary target for many quinazolinone-based anticancer drugs.[8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Key regulator of angiogenesis, a critical process in tumor growth and metastasis.[11][12]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, making them attractive targets for cancer therapy.[10]

Experimental Workflow for Kinase Inhibition Profiling:

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism of Action A Compound Synthesis and Purification B Broad Kinase Panel Screening (e.g., DSF, KinaseGlo®) A->B C IC50 Determination for Top Kinase Hits B->C D Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA) C->D E Enzyme Kinetics Studies (e.g., ATP Competition Assays) D->E F Molecular Docking Studies E->F

Caption: Workflow for identifying and validating kinase targets.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., KinaseGlo®)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute the recombinant kinase and its specific substrate in the appropriate kinase buffer.

    • Prepare a solution of ATP at a concentration near the Km for the specific kinase.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Stop the reaction and add the KinaseGlo® reagent, which measures the amount of remaining ATP.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Microtubules are essential components of the cytoskeleton and play a critical role in cell division.[5] Several quinazolinone derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][13]

Experimental Workflow for Investigating Tubulin Polymerization Inhibition:

G cluster_0 In Vitro Assay cluster_1 Cellular Assays A Tubulin Polymerization Assay (Turbidimetric or Fluorescence-based) B Immunofluorescence Staining of Microtubule Network A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D

Caption: Experimental approach to validate tubulin polymerization inhibition.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway.[8] Inhibiting PARP-1 in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations) can lead to synthetic lethality. Quinazoline derivatives have been explored as PARP-1 inhibitors.[5][8]

Experimental Workflow for PARP-1 Inhibition:

G cluster_0 Biochemical Assay cluster_1 Cellular Validation A PARP-1 Enzymatic Assay (Colorimetric or Chemiluminescent) B Western Blot for PARP-1 Cleavage A->B C Comet Assay to Assess DNA Damage B->C

Caption: Workflow to assess PARP-1 inhibitory activity.

Neurological Disorders: Modulating Neuroinflammation and Neuronal Survival

Recent studies have suggested that some quinazoline derivatives can cross the blood-brain barrier and exhibit neuroprotective effects.[14] This opens up the possibility of exploring this compound for the treatment of neurological disorders.

Potential Targets in the CNS:

  • Monoamine Oxidase (MAO): Enzymes involved in the metabolism of neurotransmitters.

  • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions.

  • Translocator Protein (TSPO): A mitochondrial protein involved in neuroinflammation and steroidogenesis.[14]

Infectious Diseases: A Broad-Spectrum Antimicrobial Scaffold

Quinazolinone derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[3][4][5] The structural features of this compound, particularly the amino group, may contribute to its potential as an antimicrobial agent.[15]

Potential Antimicrobial Mechanisms:

  • Inhibition of essential bacterial enzymes.

  • Disruption of the bacterial cell wall or membrane.

  • Interference with microbial DNA replication or protein synthesis.

Experimental Workflow for Antimicrobial Activity Screening:

G A Minimum Inhibitory Concentration (MIC) Determination against a panel of bacteria and fungi B Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination A->B C Time-Kill Kinetic Assays B->C

Caption: A streamlined workflow for evaluating antimicrobial efficacy.

Summary of Potential Therapeutic Targets and Supporting Rationale

Therapeutic AreaPotential Target(s)Rationale based on Quinazolinone Scaffold
Oncology Protein Kinases (EGFR, VEGFR, CDKs)The quinazolinone core is a known kinase-binding scaffold.[8][9][10]
TubulinMany quinazolinone derivatives disrupt microtubule dynamics.[5][7][13]
PARP-1The scaffold has been successfully modified to inhibit PARP-1.[5][8]
Neurological Disorders MAO, GSK-3β, TSPOSome quinazoline derivatives exhibit neuroprotective and anti-neuroinflammatory properties.[14]
Infectious Diseases Bacterial and Fungal Enzymes/StructuresThe quinazolinone scaffold possesses broad-spectrum antimicrobial activity.[3][4][5][15]

Future Directions and Concluding Remarks

The exploration of this compound as a therapeutic agent is a promising endeavor, supported by the rich pharmacological history of the quinazolinone scaffold. The proposed therapeutic targets and experimental workflows in this guide provide a robust framework for a systematic investigation into its mechanism of action and therapeutic potential. A multi-faceted approach, combining in vitro biochemical assays, cell-based studies, and eventually in vivo models, will be crucial in elucidating the full pharmacological profile of this compound. The journey from a promising chemical entity to a clinically valuable therapeutic is arduous, but the foundation laid by decades of research on quinazolinones provides a significant head start.

References

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (Source: MDPI)
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (Source: Taylor & Francis Online)
  • Study on quinazolinone derivative and their pharmacological actions. (Source: Not specified)
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Not specified)
  • Quinazolinones, the Winning Horse in Drug Discovery. (Source: MDPI)
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (Source: PMC - NIH)
  • The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. (Source: Not specified)
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
  • Therapeutic Potential of Quinazoline derivatives.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (Source: PubMed Central)
  • Synthesis, characterization and biological activity of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases. (Source: INIS-IAEA)
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (Source: NIH)
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (Source: Scirp.org)
  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2-phenyl-4(3h)-quinazolinone. (Source: Semantic Scholar)
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (Source: Scientific Research Publishing)
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (Source: MDPI)
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. (Source: Not specified)
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (Source: PMC - NIH)
  • Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. (Source: MDPI)
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (Source: PMC - PubMed Central)
  • Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (Source: Not specified)
  • Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. (Source: PubMed)
  • Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. (Source: PubMed)
  • This compound. (Source: ABI Chem)
  • Quinazolinones, the Winning Horse in Drug Discovery. (Source: PMC - PubMed Central)
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (Source: PMC)
  • Pharmacological effect of quinazoline-2,4(1H,3H)
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Quinazoline-based tricyclic compounds that regulate programmed cell death, induce neuronal differentiation, and are curative in animal models for excitotoxicity and hereditary brain disease. (Source: PubMed)

Sources

Methodological & Application

Synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, a valuable scaffold in medicinal chemistry. The quinazolinone core is a privileged structure found in numerous biologically active compounds, and this guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated synthetic pathway. Beyond a mere recitation of steps, this document delves into the causality behind the experimental choices, ensuring a thorough understanding of the process.

Introduction

The quinazolin-4(3H)-one moiety is of significant interest in the pharmaceutical industry due to its broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The functionalization at the 2-position of the quinazolinone ring system allows for the exploration of vast chemical space, leading to the discovery of novel therapeutic agents. This protocol details a robust and reproducible three-step synthesis of this compound, a key intermediate for further elaboration in drug discovery programs.

Synthetic Strategy Overview

The synthesis commences with the construction of the quinazolinone core via a cyclocondensation reaction to yield 2-(chloromethyl)quinazolin-4(3H)-one. This is followed by a nucleophilic substitution with methylamine to introduce the desired side chain. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and solubility, which are critical for subsequent biological evaluation.

Synthesis_Overview A Anthranilic Acid B 2-(Chloromethyl)quinazolin-4(3H)-one A->B Chloroacetonitrile, MeOH C 2-[(Methylamino)methyl]quinazolin-4(3H)-one B->C Methylamine, Solvent D 2-[(Methylamino)methyl]quinazolin-4(3H)-one Hydrochloride C->D HCl, Solvent

Caption: Overall synthetic workflow.

PART 1: Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one

This initial step constructs the core heterocyclic system. An improved one-step synthesis utilizing anthranilic acid and chloroacetonitrile is employed for its efficiency and mild reaction conditions.[1]

Materials and Reagents
Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier (Example)
Anthranilic acidC₇H₇NO₂137.14Sigma-Aldrich
ChloroacetonitrileC₂H₂ClN75.50Alfa Aesar
Methanol (anhydrous)CH₃OH32.04Fisher Scientific
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (13.7 g, 0.1 mol) in anhydrous methanol (100 mL).

  • Addition of Reagent: To the stirred solution, add chloroacetonitrile (22.6 g, 0.3 mol).

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 2 hours. A precipitate will form as the reaction progresses.

  • Work-up and Purification:

    • Filter the resulting precipitate and wash it with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the white solid under vacuum to afford 2-(chloromethyl)quinazolin-4(3H)-one.

Expected Yield and Characterization
  • Yield: 85-90%

  • Appearance: White solid

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one

This step involves the nucleophilic substitution of the chloride in 2-(chloromethyl)quinazolin-4(3H)-one with methylamine. The choice of solvent and temperature is critical to ensure complete reaction and minimize side products.

Materials and Reagents
Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier (Example)
2-(Chloromethyl)quinazolin-4(3H)-oneC₉H₇ClN₂O194.62(Synthesized in Part 1)
Methylamine (40% in water)CH₅N31.06Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01(Prepared in-house)
Anhydrous Sodium SulfateNa₂SO₄142.04Acros Organics
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(chloromethyl)quinazolin-4(3H)-one (9.73 g, 0.05 mol) in N,N-dimethylformamide (DMF, 50 mL).

  • Addition of Amine: To the stirred solution, add methylamine (40% in water, 11.6 g, 0.15 mol) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 85 °C and stir for 16 hours.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Expected Yield and Characterization
  • Yield: 70-80%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The structure of 2-[(methylamino)methyl]quinazolin-4(3H)-one should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 3: Synthesis of this compound

The final step is the conversion of the free base into its hydrochloride salt. This is a standard procedure that improves the handling and solubility of the compound for biological assays.

Materials and Reagents
Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier (Example)
2-[(Methylamino)methyl]quinazolin-4(3H)-oneC₁₀H₁₁N₃O189.22(Synthesized in Part 2)
Hydrochloric Acid (2M in Diethyl Ether)HCl36.46Sigma-Aldrich
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Fisher Scientific
Methanol (anhydrous)CH₃OH32.04Fisher Scientific
Experimental Protocol
  • Salt Formation: Dissolve the purified 2-[(methylamino)methyl]quinazolin-4(3H)-one (7.57 g, 0.04 mol) in a minimal amount of anhydrous methanol (approx. 20 mL).

  • Precipitation: To the stirred solution, add 2M hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Isolation: Filter the resulting white precipitate and wash with a small amount of cold diethyl ether.

  • Drying: Dry the solid under vacuum to yield this compound.

Expected Yield and Characterization
  • Yield: >95%

  • Appearance: White crystalline solid

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Detailed_Workflow cluster_0 Step 1: Quinazolinone Core Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Hydrochloride Salt Formation A1 Dissolve Anthranilic Acid in Methanol A2 Add Chloroacetonitrile A1->A2 A3 Stir at 25°C for 2h A2->A3 A4 Filter and Wash Precipitate A3->A4 A5 Dry under Vacuum A4->A5 B1 Dissolve 2-(Chloromethyl)quinazolin-4(3H)-one in DMF A5->B1 Intermediate Product B2 Add Methylamine Solution B1->B2 B3 Heat at 85°C for 16h B2->B3 B4 Aqueous Work-up and Extraction B3->B4 B5 Purify by Column Chromatography B4->B5 C1 Dissolve Free Base in Methanol B5->C1 Purified Free Base C2 Add HCl in Diethyl Ether C1->C2 C3 Filter Precipitate C2->C3 C4 Dry under Vacuum C3->C4

Caption: Detailed step-by-step experimental workflow.

Safety and Handling

  • 2-(Chloromethyl)quinazoline derivatives: These compounds are potential alkylating agents and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Methylamine: Methylamine is a flammable and corrosive gas/liquid.[3][4][5] It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Chloroacetonitrile: This reagent is toxic and flammable. Handle with care in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][4][5][6]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The emphasis on explaining the rationale behind the experimental choices aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific applications.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]

  • SAFETY DATA SHEET - Methylamine. Airgas. [Link]

  • Safety Data Sheet: Methylamine. Carl ROTH. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with significant pharmacological activities, including several FDA-approved anticancer drugs.[1][2] Derivatives of 4(3H)-quinazolinone are particularly noted for their broad-spectrum cytotoxicity against a range of human cancer cell lines.[3] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as those mediated by protein kinases.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel quinazolinone derivatives, using 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride as a representative compound. We present detailed, field-proven protocols for assessing its cytotoxic potential and elucidating its effects on fundamental cellular processes, including cell cycle progression and apoptosis.

Introduction: The Quinazolinone Scaffold in Oncology

Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic structure where a pyrimidine ring is fused to a benzene ring.[5] The versatility of this scaffold allows for substitutions at multiple positions, enabling the synthesis of a vast library of derivatives with a wide array of biological activities.[5][7] In oncology, quinazolinone-based agents have been successfully developed as inhibitors of protein kinases, tubulin polymerization, and other critical cellular targets, leading to potent anti-proliferative effects.[2][8]

Given the proven therapeutic potential of this chemical class, the systematic evaluation of novel derivatives is a critical endeavor in the search for next-generation cancer therapeutics. This guide outlines a logical, multi-step workflow to characterize the anticancer properties of a new chemical entity, this compound.

General Experimental Workflow

The primary evaluation of a novel compound involves a tiered approach, starting with a broad screening for cytotoxicity to determine its potency and selectivity, followed by more detailed mechanistic assays to understand how it exerts its effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation CompoundPrep Compound Preparation (Stock Solution) CytotoxicityAssay Cytotoxicity Assay (e.g., MTT or SRB) CompoundPrep->CytotoxicityAssay CellCulture Cancer Cell Line Culture (Panel of Cell Lines) CellCulture->CytotoxicityAssay IC50 IC50 Value Determination CytotoxicityAssay->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Treat at IC50 conc. Apoptosis Apoptosis Analysis (Western Blot) IC50->Apoptosis Treat at IC50 conc. DataAnalysis Data Interpretation & Pathway Analysis CellCycle->DataAnalysis Apoptosis->DataAnalysis

Caption: General workflow for in vitro evaluation of a novel compound.

Core Protocols

Protocol 1: Determination of Cytotoxicity (IC₅₀) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to a dark purple formazan precipitate. This precipitate is then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media.[9][10]

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[9] Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay Procedure:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[11]

Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast AdenocarcinomaExperimental Value
A2780Ovarian CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
Caption: Example table for summarizing IC₅₀ values.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific phases like G2/M.[6] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.[12][13]

Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA.[12] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), and cells in the S phase have an intermediate amount.

G G1 G1 (2N DNA) S S (DNA Synthesis) G1->S G1/S Checkpoint G2M G2/M (4N DNA) S->G2M G2M->G1 Mitosis

Caption: The phases of the eukaryotic cell cycle.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells by trypsinization and centrifugation (300 x g for 5 minutes).[14]

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14][15] This step is critical to prevent cell clumping.

    • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13] RNase A is essential to degrade RNA, which PI can also stain.[12]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to gate out doublets and debris and to model the cell cycle phases (G0/G1, S, and G2/M).

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC₅₀)Experimental ValueExperimental ValueExperimental Value
Caption: Example table for summarizing cell cycle distribution data.
Protocol 3: Analysis of Apoptosis by Western Blot

Apoptosis is a form of programmed cell death crucial for tissue homeostasis; its induction is a key mechanism for many anticancer drugs. Western blotting can detect key protein markers of apoptosis, such as the cleavage of caspases and their substrates.

Principle: Apoptosis is executed by a cascade of proteases called caspases. Initiator caspases activate executioner caspases (like Caspase-3), which then cleave numerous cellular proteins, including Poly (ADP-ribose) polymerase (PARP).[7] The appearance of cleaved forms of these proteins is a hallmark of apoptosis.

G Compound Quinazolinone Compound Pathway Intrinsic or Extrinsic Signaling Pathway Compound->Pathway Caspase3_cleaved Cleaved Caspase-3 (Active) Pathway->Caspase3_cleaved Caspase3_pro Pro-Caspase-3 (Inactive) Caspase3_pro->Caspase3_cleaved Cleavage PARP_cleaved Cleaved PARP (Inactive fragment) Caspase3_cleaved->PARP_cleaved PARP_full PARP (Full-length) PARP_full->PARP_cleaved Cleavage Apoptosis Apoptosis PARP_cleaved->Apoptosis

Caption: Simplified apoptotic signaling cascade.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells in 6-well plates with the compound at its IC₅₀ concentration for a relevant time point (e.g., 24 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key apoptosis markers (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Data Analysis:

    • Analyze the intensity of the bands corresponding to the cleaved forms of PARP and Caspase-3.[7] An increase in these cleaved fragments in the treated samples compared to the control indicates the induction of apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound or any novel quinazolinone derivative in cancer cell lines. The data generated from these protocols will establish its cytotoxic potency and provide initial insights into its mechanism of action, specifically its effects on cell cycle progression and apoptosis. Positive results from these assays would warrant further investigation into more specific molecular targets, such as individual kinases or tubulin polymerization dynamics, and eventual evaluation in preclinical in vivo models.

References

  • Lee, S. H., & Kim, Y. M. (2018). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1686, 45-53. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • BMG LABTECH. Cytotoxicity Assays – what your cells don't like. [Link]

  • University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. Cell Cycle Analysis. [Link]

  • Al-Dhaheri, M., et al. (2017). Determination of Caspase Activation by Western Blot. In: Methods in Molecular Biology, vol 1533. Humana Press, New York, NY. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?[Link]

  • Sakoff, J., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

  • Kaur, J., et al. (2024). Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Exploration. Scilit. [Link]

  • Gholizadeh, M., et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design, 92(1), 1373-1381. [Link]

  • Kumar, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 26, 2543-2563. [Link]

  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Sakoff, J., et al. (2024). 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed. [Link]

  • Chiu, C. C., et al. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells. International Journal of Oncology, 38(5), 1357-64. [Link]

  • National Center for Biotechnology Information. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067. [Link]

  • Karagianni, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7935. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed. [Link]

  • Wang, Y., et al. (2021). The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. Chemico-Biological Interactions, 338, 109371. [Link]

  • National Center for Biotechnology Information. (2023). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

  • National Center for Biotechnology Information. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link]

Sources

Application of Quinazolinone Derivatives as Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinazolinone scaffold has emerged as a "privileged structure" due to its wide spectrum of biological activities, including potent antimicrobial effects.[2][3] Quinazolinone derivatives have demonstrated efficacy against a range of pathogenic microbes, including drug-resistant strains, making them a focal point of contemporary drug discovery efforts.[4][5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quinazolinone derivatives as antimicrobial agents. We will delve into the fundamental aspects of their synthesis, explore the critical structure-activity relationships that govern their potency, and provide detailed, field-proven protocols for their antimicrobial evaluation.

The Quinazolinone Scaffold: A Foundation for Antimicrobial Activity

The quinazolinone core, a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, serves as a versatile template for chemical modification.[3] The antimicrobial prowess of these derivatives is intricately linked to the nature and position of substituents on this core structure.

Mechanism of Action

While the precise mechanism is not universally singular and can depend on the specific derivative, a significant body of research points towards several key modes of action. A notable discovery identified a 4(3H)-quinazolinone derivative through in-silico screening that targets a penicillin-binding protein, a crucial enzyme in bacterial cell wall synthesis.[4][7] Other proposed mechanisms include interference with DNA replication and protein synthesis, disruption of the cell wall, and, in some novel derivatives, the inhibition of bacterial communication pathways like quorum sensing.[2][6][8]

Structure-Activity Relationships (SAR): Designing Potent Antimicrobial Agents

The antimicrobial activity of quinazolinone derivatives is profoundly influenced by the substituents at various positions of the heterocyclic ring. Understanding these SARs is crucial for the rational design of new, more effective compounds.

  • Positions 2 and 3: These positions are critical for modulating biological activity. The introduction of substituted aromatic rings at position 3, and methyl, amine, or thiol groups at position 2, are often essential for significant antimicrobial effects.[2]

  • Position 6: The presence of a halogen atom, such as bromine, at this position can enhance antimicrobial activity.[2][9]

  • Fused Ring Systems: The synthesis of tricyclic quinazolinone derivatives, such as fused pyrazolo- or pyridazino-quinazolinones, has yielded compounds with notable bacteriostatic activity, particularly against Gram-negative bacteria.[2][10]

The following diagram illustrates the key positions on the quinazolinone core that are frequently targeted for modification to enhance antimicrobial activity.

SAR_Quinazolinone cluster_0 Quinazolinone Core cluster_1 Key Substitution Points for Antimicrobial Activity Quinazolinone Quinazolinone P2 Position 2: - Methyl - Amine - Thiol Groups P2->Quinazolinone P3 Position 3: - Substituted Aromatic Rings P3->Quinazolinone P6 Position 6: - Halogen Atoms (e.g., Br) P6->Quinazolinone P4 Position 4: - Amine/Substituted Amines P4->Quinazolinone

Caption: Key positions on the quinazolinone scaffold for SAR studies.

Synthesis of Quinazolinone Derivatives: A Generalized Workflow

A common and effective method for synthesizing 4(3H)-quinazolinone derivatives begins with anthranilic acid.[10] The following workflow diagram and protocol outline a generalized three-step synthetic route.[4]

Synthesis_Workflow A Anthranilic Acid (I) B Cyclization (e.g., Triethyl orthoacetate, heat) A->B C Intermediate II B->C D Reaction with Amine (Substituted aniline/amine, glacial acetic acid, reflux) C->D E Intermediate III D->E F Condensation with Aldehyde (Various aldehydes, refluxing acetic acid) E->F G Final Quinazolinone Derivative F->G

Caption: Generalized synthetic workflow for quinazolinone derivatives.

Protocol 1: General Synthesis of 4(3H)-Quinazolinone Derivatives

Materials:

  • Anthranilic acid (I)

  • Triethyl orthoacetate

  • Glacial acetic acid

  • Substituted aniline or amine

  • Various aromatic aldehydes

  • Anhydrous sodium acetate

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Formation of the Benzoxazinone Intermediate (II)

    • Anthranilic acid (I) is cyclized by heating in triethyl orthoacetate.[4]

    • The solution is then cooled to -20°C to crystallize the intermediate (II) in high purity.[4]

  • Step 2: Formation of the 3-Substituted Quinazolinone Intermediate (III)

    • Dissolve intermediate II in glacial acetic acid by heating.[4]

    • Add a substituted aniline or amine to the solution.

    • Reflux the mixture for 4-6 hours to yield intermediate III.[4]

  • Step 3: Synthesis of the Final Quinazolinone Derivatives

    • To obtain the final compounds, react intermediate III with various aldehydes in refluxing acetic acid.[4][9]

    • After cooling, pour the solution over ice to precipitate the product.[9]

    • Wash the precipitate with warm water and recrystallize from a suitable solvent like rectified spirit.[9]

Purification and Characterization:

  • The purity of the synthesized compounds should be checked using Thin Layer Chromatography (TLC).[9]

  • The chemical structures should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing: Protocols and Data Interpretation

The evaluation of the antimicrobial efficacy of newly synthesized quinazolinone derivatives is a critical step. Standardized in vitro assays are employed to determine their activity against a panel of pathogenic microorganisms.[11][12]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] The broth microdilution method is a widely used technique for determining MIC values.[15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[13]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[14]

  • Synthesized quinazolinone derivatives (stock solutions in a suitable solvent like DMSO)

  • Positive control (standard antibiotic) and negative control (broth with inoculum)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][14]

  • Serial Dilutions:

    • Add 50-100 µL of sterile MHB to each well of a 96-well plate.[13]

    • Add the stock solution of the quinazolinone derivative to the first well and perform serial twofold dilutions across the plate.[15]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[13] Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][15]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16] This test is performed after the MIC has been determined.[17]

Procedure:

  • Sub-culturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL).

  • Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.[18]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[19]

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16][18] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

The following diagram illustrates the workflow for determining MIC and MBC.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Serial Dilutions of Quinazolinone Derivative in 96-well plate B Inoculate with Standardized Bacterial Suspension A->B C Incubate for 18-24 hours B->C D Observe for Turbidity and Determine MIC C->D E Select Wells with No Visible Growth (≥ MIC) D->E Proceed to MBC F Sub-culture Aliquots onto Agar Plates E->F G Incubate for 18-24 hours F->G H Count Colonies and Determine MBC G->H

Caption: Workflow for MIC and MBC determination.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format for easy comparison.

Table 1: Example of MIC and MBC Data for Novel Quinazolinone Derivatives

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Derivative QZ-01 Staphylococcus aureus ATCC 29213482
Escherichia coli ATCC 2592216>64>4
Derivative QZ-02 Staphylococcus aureus ATCC 292138162
Escherichia coli ATCC 2592232>64>2
Vancomycin Staphylococcus aureus ATCC 29213122
Ciprofloxacin Escherichia coli ATCC 259220.512

Note: The data presented in this table is for illustrative purposes only.

Conclusion

Quinazolinone derivatives represent a promising class of compounds in the quest for new antimicrobial agents. Their synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of their biological activity. By understanding the structure-activity relationships and employing robust screening protocols, researchers can effectively explore the vast chemical space of quinazolinones to identify and optimize novel candidates for future drug development. The protocols and insights provided in this guide serve as a foundational resource for scientists dedicated to addressing the critical challenge of antimicrobial resistance.

References

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Institute of Pharmacy, Bundelkhand University, Jhansi.
  • Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PubMed - NIH.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. Benchchem.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • Synthesis and antimicrobial evaluation of quinazolinone peptide deriv
  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents.
  • Design, synthesis and antibacterial activity of quinazolinone derivatives containing glycosides. Taylor & Francis Online.
  • Minimum bactericidal concentr
  • Minimum Inhibitory Concentration (MIC) Test.
  • Minimum Bactericidal Concentration (MBC) Test.
  • The minimum bactericidal concentr
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers.
  • The minimum inhibitory concentr
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives.
  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. [Source not explicitly provided, but content is relevant].
  • Potential antimicrobial activities of quinazolinone deriv
  • Methods for in vitro evaluating antimicrobial activity: A review.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

Sources

Evaluating Novel Quinazolin-4(3H)-one Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is particularly prominent in the landscape of kinase inhibitor drug discovery, forming the core of several FDA-approved anticancer agents.[3] Protein kinases, which regulate a vast array of cellular processes, are frequently implicated in diseases like cancer when their activity becomes dysregulated.[4] Consequently, the development of small molecules that can modulate kinase activity remains a high-priority area in pharmaceutical research.

This guide provides a comprehensive framework for researchers who have synthesized novel quinazolin-4(3H)-one derivatives, such as 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, and wish to evaluate their potential as kinase inhibitors. While specific biological data for this particular compound is not extensively documented in publicly available literature, the protocols and strategies outlined herein are broadly applicable for the characterization of new chemical entities within this promising class. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation, empowering research teams to systematically assess the kinase inhibitory potential of their compounds.

Section 1: The Quinazolinone Scaffold and Kinase Target Selection

The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against different kinase targets.[1][5] Prominent examples of quinazolinone-based kinase inhibitors include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), and lapatinib, a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[4] The broader class of quinazolinone derivatives has been shown to exhibit inhibitory activity against a range of kinases, including but not limited to:

  • Tyrosine Kinases: EGFR, HER2, Vascular Endothelial Growth Factor Receptor (VEGFR)[4][6][7]

  • Cyclin-Dependent Kinases (CDKs): Such as CDK2, which are crucial for cell cycle regulation.[4][8]

  • Phosphoinositide 3-Kinases (PI3Ks): Key components of cellular signaling pathways governing growth and survival.[5][9]

  • Aurora Kinases: Serine/threonine kinases that play a role in mitosis.[3]

Given this precedent, a logical first step in evaluating a novel quinazolinone derivative is to screen it against a panel of kinases, particularly those known to be targeted by this scaffold. The selection of an initial kinase panel should be guided by the structural features of the synthesized compound and the therapeutic area of interest. For instance, if the compound shares structural motifs with known EGFR inhibitors, prioritizing this kinase and its common mutants would be a rational starting point.

A representative signaling pathway that is often targeted by quinazolinone inhibitors is the EGFR pathway, which is depicted below.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: EGFR signaling pathway, a common target for quinazolinone kinase inhibitors.

Section 2: Experimental Workflows and Protocols

The characterization of a novel kinase inhibitor typically follows a hierarchical approach, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Experimental_Workflow Start Novel Quinazolinone Compound Biochemical_Assay In Vitro Biochemical Kinase Assay Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assays IC50_Determination->Cell_Based_Assay Active compounds Target_Engagement Target Engagement (e.g., Western Blot) Cell_Based_Assay->Target_Engagement Cell_Viability Cell Viability/Proliferation (e.g., MTT Assay) Cell_Based_Assay->Cell_Viability MOA_Studies Mechanism of Action Studies Target_Engagement->MOA_Studies Cell_Viability->MOA_Studies ATP_Competition ATP Competition Assay MOA_Studies->ATP_Competition End Lead Candidate ATP_Competition->End

Caption: General workflow for characterizing a novel kinase inhibitor.

In Vitro Biochemical Kinase Inhibition Assay

The primary objective of the biochemical assay is to quantify the direct inhibition of a purified kinase enzyme by the test compound. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This assay is robust, has a high signal-to-background ratio, and is amenable to high-throughput screening.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound (or other test compound)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase, typically containing MgCl2)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration might be 1 mM.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 1 µL of the diluted compound or DMSO (for positive and negative controls).

    • Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration near its Km for the specific kinase), and the substrate.

    • Add 2 µL of the master mix to each well.

    • To initiate the reaction, add 2 µL of the purified kinase enzyme to all wells except the "no enzyme" negative control. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Compound Kinase Target Hypothetical IC50 (nM)
Compound XEGFR50
Compound XHER2800
Compound XCDK2>10,000
Compound XVEGFR2250
Reference (Gefitinib)EGFR30
Cell-Based Assays

Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect.

Protocol: Western Blot for Target Phosphorylation

This protocol assesses whether the test compound can inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test compound

  • Growth factor (if required to stimulate the pathway, e.g., EGF for the EGFR pathway)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total kinase, phospho-kinase, total substrate, phospho-substrate, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target kinase.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the inhibitor.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Section 3: Mechanism of Action Insights

To further characterize a promising inhibitor, it is important to understand its mechanism of action. For kinase inhibitors, a key question is whether they are ATP-competitive. This can be investigated by performing the in vitro kinase assay with varying concentrations of both the inhibitor and ATP. If the inhibitor is ATP-competitive, its apparent IC50 value will increase as the ATP concentration increases.

Conclusion

The quinazolin-4(3H)-one scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors. While the specific inhibitory profile of this compound requires empirical determination, the systematic application of the biochemical and cell-based assays detailed in this guide provides a robust pathway for its characterization. By carefully selecting initial kinase targets, precisely determining IC50 values, and validating activity in a cellular context, researchers can effectively triage and advance promising new chemical entities toward potential therapeutic applications.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Retrieved from [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • MDPI. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Biological Activity of Quinazolinones. Retrieved from [Link]

  • Semantic Scholar. (2020). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • PubMed. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • PMC - PubMed Central. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vitro Evaluation of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolin-4(3H)-one ring system is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This versatile scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in oncology.[2][3] Derivatives of quinazolinone have been successfully developed as potent inhibitors of key signaling pathways that drive cancer cell proliferation and survival.[4] Many of these compounds exert their effects by targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and kinases within the PI3K/AKT pathway.[2][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride . As a novel compound within this promising chemical class, its biological activity must be systematically characterized. We present two fundamental, yet powerful, assay protocols: a primary screen for assessing general cytotoxicity and a secondary, target-oriented assay to investigate a probable mechanism of action—kinase inhibition. The methodologies are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Part 1: Primary Screening - Cellular Viability and Cytotoxicity Assessment

The initial step in characterizing any potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7]

Causality and Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[8] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan product.[9] Dead cells lose this metabolic capability.[10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9][10] This allows for the calculation of the compound's cytotoxic effect, typically expressed as the IC50 value—the concentration required to inhibit cell growth by 50%.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis p1 Select & Culture Cancer Cell Lines a1 Seed Cells (e.g., 10,000 cells/well) p1->a1 p2 Prepare Compound Stock & Dilutions a3 Treat Cells with Compound (Dose-response) p2->a3 a2 Incubate 24h (for cell adherence) a1->a2 a2->a3 a4 Incubate 48-72h a3->a4 a5 Add MTT Reagent (0.5 mg/mL) a4->a5 a6 Incubate 2-4h (Formazan formation) a5->a6 a7 Solubilize Formazan (e.g., with DMSO) a6->a7 d1 Read Absorbance (570 nm) a7->d1 d2 Calculate % Viability vs. Vehicle Control d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

1. Materials and Reagents

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 breast, A2780 ovarian, PC-3 prostate).[4][6]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Stock: 10 mM stock of this compound in sterile DMSO.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS). Store protected from light.

  • Solubilization Solution: 100% DMSO or 0.01 M HCl in 10% SDS solution.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader.

2. Step-by-Step Methodology

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and adjust the cell suspension to a density of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[9] Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the test compound in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "medium only" blank control.

    • After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

  • Incubation: Incubate the treated plate for 48 to 72 hours at 37°C with 5% CO2.[11]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8] Incubate for 2 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple crystals.[8] Gently mix the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

3. Data Analysis and Validation

  • Self-Validation: The inclusion of vehicle controls is critical. These wells represent 100% cell viability and are used to normalize the data from the compound-treated wells. Blank controls (medium only) are used for background subtraction.

  • Calculation:

    • Corrected OD = OD_sample - OD_blank

    • % Viability = (Corrected OD_treated / Corrected OD_vehicle) * 100

  • IC50 Determination: Plot the % Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and provides a sufficient signal window.[9]
Compound Concentration Range 0.01 µM - 100 µM (log scale)A wide range is necessary to capture the full dose-response curve for accurate IC50 calculation.
Treatment Duration 48 - 72 hoursAllows sufficient time for the compound to exert its antiproliferative or cytotoxic effects.[11]
Final MTT Concentration 0.5 mg/mLStandard concentration for optimal formazan production without being toxic to cells.[8]
Absorbance Wavelength 570 nm (reference ~630 nm)Peak absorbance for solubilized formazan.[9]

Part 2: Mechanistic Insight - In Vitro Kinase Inhibition Assay

Given that the quinazolinone scaffold is a well-known kinase inhibitor, a direct enzymatic assay is a logical next step to determine if this compound acts on a specific kinase target.[2][4] The AKT1 kinase is a plausible candidate target based on studies of similar compounds.[5][12]

Causality and Scientific Rationale

This protocol describes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[13] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[14] The assay is performed in two steps: first, the kinase reaction is allowed to proceed. Second, a detection reagent is added that selectively depletes the remaining ATP and then uses the newly formed ADP to drive a coupled enzymatic reaction that ultimately produces light via luciferase.[13] The luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the activity of the kinase. An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.[13]

Hypothesized Signaling Pathway: PI3K/AKT Inhibition

Kinase_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylates (Activates) Downstream Downstream Targets (e.g., mTOR, GSK3B) AKT->Downstream Phosphorylates Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotes Inhibitor Quinazolinone Inhibitor Inhibitor->AKT Inhibits

Caption: Potential mechanism of action via inhibition of the AKT signaling pathway.

Detailed Protocol: ADP-Glo™ Kinase Assay (Example)

1. Materials and Reagents

  • Recombinant Kinase: Purified, active human kinase (e.g., AKT1).

  • Kinase Substrate: Appropriate peptide or protein substrate for the selected kinase.

  • Cofactors: ATP and MgCl2.

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Detection Reagents: Commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Equipment: White, opaque 384-well or 96-well plates, multichannel pipette, luminometer.

2. Step-by-Step Methodology

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the kinase, substrate, and ATP to their optimal working concentrations in the assay buffer. The optimal ATP concentration should be at or near its Km for the kinase.

  • Assay Plate Setup:

    • Add 2.5 µL of the test compound serially diluted in assay buffer to the wells of a white plate.

    • Include "No Inhibitor" controls (vehicle only) to represent 100% kinase activity.

    • Include "No Enzyme" controls (buffer only) to establish the background signal.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and its substrate.

    • Add 2.5 µL of the enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Generate Luminescent Signal: Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

3. Data Analysis and Validation

  • Self-Validation: The "No Inhibitor" control (100% activity) and "No Enzyme" control (0% activity/background) are essential for data normalization and calculating the assay window (Signal-to-Background ratio). The positive control inhibitor validates that the assay system is responsive to inhibition.

  • Calculation:

    • Corrected RLU = RLU_sample - RLU_no_enzyme

    • % Inhibition = (1 - (Corrected RLU_inhibitor / Corrected RLU_no_inhibitor)) * 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration. Use non-linear regression to calculate the IC50 value for kinase inhibition.

ParameterRecommended ValueRationale
Assay Plate White, opaque 384-wellMinimizes well-to-well crosstalk and maximizes signal for luminescence assays.[15]
ATP Concentration At or near Km valueEnsures the assay is sensitive to competitive inhibitors.
Reaction Time 30 - 120 minutesShould be within the linear range of the reaction (typically <20% substrate conversion).
Positive Control Known kinase inhibitorValidates assay performance and provides a reference for inhibitory potency.[16]
Detection Method Luminescence (ADP-Glo™)Highly sensitive method for detecting product formation, suitable for low enzyme turnover.[13]

References

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Retrieved from [Link][5][12]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link][6]

  • ResearchGate. (2020). (PDF) New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Retrieved from [Link][7]

  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. Retrieved from [Link][17]

  • PubMed. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Retrieved from [Link][12]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link][15]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link][18]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link][13]

  • Scirp.org. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link][2]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • PubMed. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • Scientific Research Publishing. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Retrieved from [Link][19]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides detailed, validated analytical methods for the accurate quantification of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, a member of the pharmacologically significant quinazolinone class of compounds.[1][2][3][4] The accurate determination of this analyte is critical for quality control, stability testing, and pharmacokinetic studies. This document outlines two primary analytical techniques: a high-specificity, stability-indicating High-Performance Liquid Chromatography (HPLC) method and a rapid, straightforward Ultraviolet-Visible (UV-Vis) Spectrophotometry method. Each protocol is presented with a focus on the scientific rationale behind methodological choices, adherence to international validation standards, and practical implementation in a laboratory setting.

Introduction: The Quinazolinone Scaffold

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] this compound is a derivative within this class, and its precise quantification is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

The development of robust and reliable analytical methods is a foundational requirement for regulatory approval and successful commercialization. The methods detailed herein are designed to be both accurate and practical, and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[7][8][9][10]

Method 1: High-Performance Liquid Chromatography (HPLC)

The HPLC method is the gold standard for assay and impurity determination due to its high resolving power and specificity. The described reverse-phase method is designed to be stability-indicating, meaning it can separate the intact active pharmaceutical ingredient (API) from its potential degradation products.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte, this compound, being a moderately polar compound, will partition between the two phases. Its retention time is modulated by the composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from certified reference standards.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV or Photodiode Array (PDA) Detector

Chromatographic Conditions: A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining and separating the quinazolinone derivative.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)Phosphoric acid controls the pH to ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks. ACN is the organic modifier.
Gradient Isocratic: 70% A / 30% BAn isocratic elution is simpler, more robust, and sufficient for quantifying the main peak when major interfering species are not present.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency and reasonable run times.
Detection Wavelength 254 nmQuinazolinone scaffolds exhibit strong absorbance in the UV range; 254 nm provides good sensitivity for this class of compounds.[11]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time for the elution of the analyte and any closely related impurities.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water, filter, and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, and 75 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh 5 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the blank (diluent), followed by the calibration standards and sample solutions.

Method Validation (ICH Q2(R2) Framework)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][9][12]

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free from interference from excipients, impurities, or degradation products.To ensure the signal measured is unequivocally from the analyte of interest. This is confirmed by analyzing placebo samples and force-degraded samples (acid, base, peroxide, heat, light).
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a direct proportional relationship between concentration and detector response.
Accuracy 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).To assess the closeness of the experimental value to the true value. This is typically done by spiking a known amount of API into a placebo mixture.[10]
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate sample preparations.To measure the method's consistency with repeated analyses under the same conditions on the same day.[8]
Intermediate Precision %RSD ≤ 2.0% for analyses conducted on different days by different analysts or on different equipment.To assess the effects of random events on the precision of the analytical procedure within a laboratory.
Range The interval between the upper and lower concentrations demonstrated to have suitable accuracy, precision, and linearity.To define the concentration boundaries within which the method is considered reliable. For an assay, this is typically 80% to 120% of the test concentration.[12]
Robustness %RSD ≤ 2.0% after small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C).To measure the method's capacity to remain unaffected by minor variations in experimental parameters, indicating its reliability during normal usage.[10]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase (0.1% H3PO4 in H2O / ACN) B Prepare Standards (Stock & Dilutions) C Prepare Sample (Dissolve in Diluent) D System Equilibration C->D E Inject Blank, Standards, & Samples D->E F Acquire Chromatographic Data (UV at 254 nm) E->F G Integrate Analyte Peak F->G H Generate Calibration Curve (Area vs. Conc.) G->H I Calculate Sample Concentration H->I

Caption: High-level workflow for the HPLC quantification of the analyte.

Method 2: UV-Visible Spectrophotometry

This method provides a rapid and simple alternative for the quantification of this compound, particularly in pure substance analysis or simple formulations where interfering substances are absent. It is less specific than HPLC.

Principle of the Method

UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The quinazolinone ring system contains chromophores that absorb UV radiation, allowing for its quantification.[13] A study on a similar quinazolinone derivative showed a wavelength of maximum absorbance (λmax) at 234 nm after extraction.[14]

Experimental Protocol: UV-Vis

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer

Method Parameters:

ParameterConditionRationale
Solvent MethanolMethanol is a common, UV-transparent solvent that readily dissolves the hydrochloride salt form of the analyte.
λmax ~260 nm (To be determined experimentally)Measurement at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors. This value must be determined by scanning a dilute solution.[13]
Slit Width 1.0 nmA standard slit width that provides a good balance between spectral resolution and light throughput.
Scan Range 200 - 400 nmTo determine the λmax of the analyte in the chosen solvent.

Procedure:

  • Determination of λmax: Prepare a dilute solution (~10 µg/mL) of the analyte in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to identify the wavelength of maximum absorbance.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, and 12 µg/mL) by diluting the stock solution with methanol.

  • Sample Solution: Prepare a sample solution with a theoretical concentration within the calibration range (e.g., 8 µg/mL).

  • Analysis: Set the spectrophotometer to the predetermined λmax. Zero the instrument with the methanol blank. Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the sample solution using the linear regression equation from the curve.

UV-Vis Spectrophotometry Workflow Diagram

UV_Vis_Workflow A Determine λmax (Scan Analyte in Methanol) D Set λmax & Zero with Blank A->D B Prepare Standard Solutions (Stock & Calibration Series) E Measure Absorbance (Standards & Sample) B->E C Prepare Sample Solution C->E D->E F Construct Calibration Curve (Absorbance vs. Concentration) E->F G Calculate Sample Concentration F->G

Caption: General workflow for quantification via UV-Vis spectrophotometry.

Concluding Remarks

This guide presents two robust methods for the quantification of this compound.

  • The HPLC method is highly recommended for regulatory submissions, quality control of final products, and stability studies due to its superior specificity and ability to separate the analyte from impurities and degradants.

  • The UV-Vis Spectrophotometry method serves as an excellent tool for rapid, high-throughput screening, and for quantifying the pure substance where the presence of interfering species is not a concern.

The choice of method should be dictated by the specific requirements of the analysis. For all Good Manufacturing Practice (GMP) applications, a thorough method validation following ICH guidelines is mandatory to ensure data integrity and reliability.[7][10][12]

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Slideshare. Analytical method validation as per ich and usp. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kerde, C. (1975). [Spectrophotometric determination of methaqualone in biologic material]. Arzneimittelforschung. [Link]

  • Saitkulov, F. E., et al. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Zenodo. [Link]

  • Mishchenko, E. S., et al. (2020). Development of UV-spectrophotometry Method of the Quantitative Determination of a New Substance Quinazoline-4(3h)-on Derivate. LLC Center of Pharmaceutical Analytics. [Link]

  • Rostami, P., et al. (2023). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Chemical Intermediates. [Link]

  • Popa, C. V., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. [Link]

  • Antohe, V. M., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]

  • Yomi Lab. This compound, 95.0%. [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • El-Deen, E. M., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of a biological inorganic chemistry. [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • Lee, H., et al. (2021). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs. [Link]

  • Jiang, B., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Chinese journal of organic chemistry. [Link]

  • Kumar, A., et al. (2018). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. [Link]

  • Alagarsamy, V. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie. [Link]

  • SIELC Technologies. Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. [Link]

  • Al-Ostath, A. I. N., et al. (2020). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules. [Link]

  • Zhang, M., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

  • ResearchGate. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. [Link]

  • Hani, Y. Z., et al. (2023). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies. [Link]

  • ResearchGate. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

Sources

Formulation of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride for In Vivo Studies

Abstract

This document provides a comprehensive guide for the formulation of this compound, a member of the quinazolinone class of compounds, for preclinical in vivo research. Quinazolinone derivatives frequently exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability and consistent exposure in animal models[1][2]. The conversion of the parent molecule to a hydrochloride salt is a primary and effective strategy to enhance water solubility, forming the basis of the protocols described herein[3][4]. This guide details pre-formulation assessment, provides step-by-step protocols for preparing formulations for oral and parenteral administration, and outlines essential quality control procedures to ensure the safety, stability, and reliability of the final dosage form for animal studies.

Pre-Formulation Assessment: The Scientific Foundation

A thorough understanding of the compound's physicochemical properties is critical before commencing any formulation work. This pre-formulation analysis dictates the selection of appropriate vehicles and excipients, ensuring the formulation is both effective and well-tolerated in the animal model[5].

The Quinazolinone Scaffold: An Inherent Challenge

The 4(3H)-quinazolinone core is a rigid, fused heterocyclic ring system. This structure, often combined with lipophilic substituents, contributes to high crystal lattice energy and low polarity, resulting in characteristically poor water solubility[1][2]. This necessitates specific formulation strategies to ensure the compound can be effectively delivered and absorbed in vivo.

The Hydrochloride Salt Advantage

The target compound contains a basic methylamino group, which can be protonated by hydrochloric acid. The resulting hydrochloride salt is an ionized species with significantly increased polarity compared to the free base. This ionic character disrupts the crystal lattice and facilitates interaction with polar water molecules, thereby enhancing aqueous solubility[3][4][6]. The primary assumption for initial formulation development is that the HCl salt form will be readily soluble in simple aqueous vehicles.

Key Physicochemical Parameters for Evaluation

Before preparing a bulk formulation, it is imperative to determine the following experimental parameters for the specific batch of this compound being used.

ParameterRationale & SignificanceRecommended Method
Aqueous Solubility Determines the maximum achievable concentration in simple aqueous vehicles (e.g., water, saline). This is the primary determinant for the feasibility of a simple solution.Shake-flask method in Water, Saline (0.9% NaCl), and Phosphate-Buffered Saline (PBS) at room temperature.
pH-Solubility Profile The solubility of the hydrochloride salt can be pH-dependent. Solubility may decrease in neutral or alkaline conditions as the compound converts back to its less soluble free base form.Determine solubility across a physiologically relevant pH range (e.g., pH 2.0 to 7.4).
pKa The pKa of the methylamino group dictates the pH at which the compound exists in its ionized (soluble) vs. non-ionized (less soluble) form. This is crucial for selecting appropriate buffer systems.Potentiometric titration or calculation using predictive software.
LogP / LogD Indicates the lipophilicity of the compound. A high LogP/LogD may suggest potential challenges with aqueous solubility even with the salt form and can influence pharmacokinetic behavior.Experimental determination (e.g., shake-flask method) or computational prediction.
Chemical Stability Assesses the compound's stability in the chosen vehicle under storage conditions. Degradation can lead to inaccurate dosing and potential toxicity.HPLC analysis of the formulation after storage at various conditions (e.g., 4°C, room temperature) over time.

Formulation Development Workflow

The selection of a formulation strategy is a stepwise process guided by the compound's solubility and the intended route of administration. The following workflow provides a logical path from initial assessment to the final formulation.

Formulation Workflow cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Strategy & Development cluster_2 Phase 3: Finalization start Obtain Compound (Hydrochloride Salt) preform Physicochemical Characterization (Solubility, Stability, pKa) start->preform decision Solubility Sufficient in Aqueous Vehicle? preform->decision simple_form Protocol 2.1: Simple Aqueous Formulation (PO/IP) decision->simple_form Yes advanced_form Protocol 2.2: Enhanced Formulation (Co-solvents, etc.) (IV) decision->advanced_form No qc Quality Control (pH, Visual, Concentration) simple_form->qc advanced_form->qc sterile Sterile Filtration (for Parenteral) qc->sterile animal_dosing Animal Dosing qc->animal_dosing sterile->animal_dosing

Caption: Formulation Development Workflow for In Vivo Studies.

Experimental Protocols

Safety Precaution: Always handle the active pharmaceutical ingredient (API) in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 3.1: Simple Aqueous Formulation for Oral (PO) or Intraperitoneal (IP) Administration

This protocol is suitable when pre-formulation testing confirms that the desired concentration can be achieved and maintained in a simple aqueous vehicle.

Materials:

  • This compound (API)

  • Vehicle: Sterile Water for Injection (WFI), 0.9% Sodium Chloride Injection, USP (Saline), or Phosphate-Buffered Saline (PBS) pH 7.4

  • Sterile vials for storage[7]

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dose Calculation: Calculate the total mass of API required based on the dose (in mg/kg), the number of animals, their average weight, and the dosing volume. Always include a 10-20% overage to account for transfer losses[8][9][10].

  • Vehicle Preparation: Measure approximately 80% of the final required volume of the chosen vehicle into a sterile beaker with a magnetic stir bar.

  • API Dissolution:

    • Accurately weigh the calculated mass of the API.

    • Slowly add the API powder to the vehicle while stirring. The hydrochloride salt should readily dissolve.

    • If dissolution is slow, gentle warming (not exceeding 40°C) or brief sonication can be applied.

  • pH Adjustment (if necessary): Check the pH of the solution. For IP injections, the pH should ideally be close to physiological pH (7.0-7.4) to minimize irritation. Adjust with dilute sterile NaOH or HCl if necessary, but be cautious as significant pH changes can affect solubility.

  • Final Volume Adjustment: Once the API is fully dissolved and the solution is clear, transfer it to a graduated cylinder and add the vehicle to reach the final target volume.

  • Storage: Transfer the final solution into a sterile, labeled vial. For oral administration, sterility is not strictly required but is good practice to prevent microbial growth during storage[7]. For IP administration, the solution should be sterile. If not prepared aseptically, it must be sterile filtered as described in Protocol 3.2. Store at 2-8°C, protected from light, unless stability studies indicate otherwise.

Protocol 3.2: Enhanced Formulation for Parenteral (IV) Administration

This protocol is required for intravenous administration or when the target concentration cannot be achieved in simple aqueous vehicles. It incorporates co-solvents and mandates strict aseptic technique. Parenteral drugs bypass the body's natural defenses, making sterility and freedom from pyrogens and particulates absolutely essential[11][12][13][14].

Materials:

  • API

  • Primary Vehicle: Sterile Water for Injection (WFI) or 0.9% Saline

  • Solubilizing Agents (see table below)

  • Sterile, pyrogen-free glassware and equipment

  • Laminar flow hood or biological safety cabinet

  • Sterile, single-use syringe filters (0.22 µm pore size)[7]

  • Sterile, pyrogen-free vials for final product storage

Common Excipients for Enhanced Parenteral Formulations:

Excipient ClassExampleConcentration RangePurpose & Rationale
Co-solvents Propylene Glycol (PG)10-40% v/vReduces solvent polarity to solubilize lipophilic compounds. Must be used at the lowest effective concentration to minimize potential toxicity[15][16].
Polyethylene Glycol 400 (PEG 400)10-50% v/vA water-miscible polymer that enhances solubility. Higher concentrations increase viscosity[16].
Complexation Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)5-40% w/vForms inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity, increasing apparent water solubility[1][17].
Surfactants Polysorbate 80 (Tween® 80)0.1-5% v/vForms micelles that encapsulate the drug, increasing solubility. Used for poorly soluble compounds[18].
Buffers Citrate or Phosphate Buffer10-50 mMMaintains pH to ensure compound stability and solubility, and to be compatible with physiological pH[19].

Procedure (must be performed using aseptic technique):

  • Aseptic Preparation: All steps should be conducted in a laminar flow hood. All glassware, stir bars, and containers must be sterilized (e.g., by autoclave or dry heat) and depyrogenated[12][14].

  • Vehicle Preparation:

    • If using a co-solvent system, prepare the vehicle first. For example, to make a 20% PG in WFI solution, mix 20 mL of sterile PG with 80 mL of WFI.

    • If using cyclodextrin, dissolve the required amount of HP-β-CD in the primary vehicle first. This may require extended stirring.

  • API Dissolution: Slowly add the weighed API to the prepared vehicle while stirring.

  • pH Adjustment: Check and adjust the pH to be within a safe physiological range (typically 6.5-7.5 for IV) using sterile, dilute acid or base.

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe outlet.

    • Carefully dispense the solution through the filter into the final sterile, pyrogen-free storage vial[7]. This step removes any potential microbial contamination.

  • Storage & Labeling: Securely cap the vial and label it clearly with the compound name, concentration, vehicle composition, preparation date, and storage conditions. Store at 2-8°C, protected from light.

Quality Control of the Final Formulation

Before administration to animals, every batch of formulation must undergo quality control checks to ensure its safety and integrity[7][11].

QC TestSpecification / MethodPurpose
Visual Inspection The solution should be clear, colorless (or as expected), and free of any visible particulate matter[13].Ensures complete dissolution and absence of precipitation or contamination.
pH Measurement pH should be within the target range determined during pre-formulation (e.g., 6.5-7.5).Confirms formulation consistency and ensures physiological compatibility to minimize injection site irritation.
Concentration Verification Use a validated analytical method such as UV-Vis spectrophotometry or HPLC.Confirms that the API is present at the intended concentration for accurate dosing.
Sterility & Endotoxin (Parenteral Only) Sterility testing (e.g., direct inoculation) and Limulus Amebocyte Lysate (LAL) test for endotoxins.Essential safety checks to prevent sepsis and pyrogenic reactions from contaminated parenteral formulations.

Visualization of Solubilization Mechanism

The use of complexation agents like cyclodextrins is a powerful technique for formulating hydrophobic molecules. The diagram below illustrates this principle.

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

References

  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (Link unavailable)
  • Special Considerations for Developing Parenteral Formulations - American Injectables. [Link]

  • Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare - University of Washington. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Academia.edu. [Link]

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing. (Link unavailable)
  • PARENTERAL PREPAR
  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies - SciSpace. [Link]

  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies (2013) | Nwoke E. Ekene | 72 Citations - SciSpace. [Link]

  • Formulation Development of Parenteral Products - Biomanufacturing.org. [Link]

  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies | Semantic Scholar. [Link]

  • Why formulate drugs as HCl salts when HCl is in stomach acid? - Chemistry Stack Exchange. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - University of Helsinki. [Link]

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters | Request PDF - ResearchGate. [Link]

  • What Are Excipients? 9 Common Examples - Colorcon. [Link]

  • Excipients | Pharmlabs. [Link]

  • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS | IPSF. [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. (Link unavailable)
  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept - Asian Journal of Pharmaceutics. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave Chemistry

Quinazolinone and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development.[1] This heterocyclic system is a "privileged structure," frequently found in molecules exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The urgent demand for novel therapeutic agents necessitates rapid, efficient, and sustainable methods for synthesizing diverse libraries of these compounds.

Traditionally, the synthesis of quinazolinones involves conventional heating methods that often require long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and byproduct formation.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave irradiation, MAOS offers dramatic acceleration of reaction rates, typically reducing synthesis times from hours to mere minutes.[9][10] This application note provides an in-depth guide to the principles, protocols, and advantages of employing microwave energy for the synthesis of quinazolinone derivatives, tailored for researchers and professionals in drug discovery.

The Causality of Acceleration: Understanding Microwave Heating Mechanisms

Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwave irradiation provides rapid, "in-core" volumetric heating.[10] This is achieved through two primary mechanisms that interact directly with the molecules in the reaction mixture:

  • Dipolar Polarization: Polar molecules, such as reagents or solvents with a dipole moment, continuously attempt to align themselves with the oscillating electric field of the microwave irradiation. This rapid reorientation generates molecular friction, which manifests as intense, uniform heat throughout the sample.[7][9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic intermediates), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration contribute significantly to the rapid heating of the medium.[7]

This direct energy transfer to the reactants is what enables the remarkable rate enhancements, improved yields, and higher product purity often observed in microwave-assisted reactions compared to conventional methods.[8][10]

Core Synthetic Strategy: Cyclocondensation Pathways

A predominant route to the 4(3H)-quinazolinone core involves the cyclocondensation of an anthranilic acid derivative with a suitable C1 or C2 synthon. A widely adopted and efficient variation starts with 2-aminobenzamides, which can be readily cyclized with various reagents. The use of anhydrides is a particularly effective strategy.

Illustrative Mechanism: 2-Aminobenzamide and Succinic Anhydride

The reaction proceeds via a two-step sequence. First, the primary amine of 2-aminobenzamide performs a nucleophilic attack on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form a diamide intermediate. Under microwave heating, this intermediate rapidly undergoes an intramolecular cyclization and dehydration to yield the final quinazolinone product. The microwave energy efficiently drives the dehydration step, which is often the rate-limiting part of the process under conventional heating.

G cluster_0 Step 1: Acylation (Ring Opening) cluster_1 Step 2: Cyclization & Dehydration A 2-Aminobenzamide C Diamide Intermediate A->C Nucleophilic Attack B Succinic Anhydride B->C Nucleophilic Attack D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E F Quinazolinone Product E->F Microwave Energy

Caption: General mechanism for quinazolinone synthesis.

Application Protocols: From Reagents to Purified Product

The following protocols are designed for use with a dedicated, single-mode microwave reactor equipped with temperature and pressure sensors for precise and safe reaction control.[11][12]

Protocol 1: Microwave-Assisted Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

This protocol details a highly efficient, one-pot synthesis from 2-aminobenzamide and succinic anhydride using a bio-sourced solvent.[13][14]

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Amount Used (Example)Notes
2-AminobenzamideC₇H₈N₂O136.15500 mg (3.67 mmol)Starting material
Succinic AnhydrideC₄H₄O₃100.07735 mg (7.34 mmol)Reagent (2 eq.)
Pinane (solvent)C₁₀H₁₈138.25~5 mLHigh-boiling, renewable solvent
Ethyl AcetateC₄H₈O₂88.11As neededFor work-up and purification
HexaneC₆H₁₄86.18As neededFor work-up and purification
Deionized WaterH₂O18.02As neededFor washing

Equipment

  • Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL or 35 mL microwave reaction vial with a magnetic stir bar

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure

  • Reagent Preparation: To a 35 mL microwave reaction vial equipped with a magnetic stir bar, add finely powdered succinic anhydride (735 mg, 2 eq.).

  • Solvent Addition: Add ~4.6 mL of pinane to the vial and stir for 5 minutes to create a suspension.[13]

  • Substrate Addition: Add 2-aminobenzamide (500 mg, 1 eq.) to the suspension and stir for an additional 5 minutes.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the following parameters:

    • Pre-stirring: 1 minute

    • Temperature: 110 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: 300 W (or variable power to maintain temperature)

    • Stirring: High

  • Cooling: After the reaction is complete, cool the vial to room temperature using compressed air.

  • Work-Up:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the solid sequentially with ethyl acetate and hexane to remove the pinane solvent and any unreacted starting materials.

    • Wash the solid with deionized water.

  • Drying: Dry the purified white powder under vacuum to afford the final product, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid.

Experimental Workflow Diagram

G start Start prep Prepare Reagent Suspension in Vial start->prep mw Microwave Irradiation (110°C, 10 min) prep->mw cool Cool to Room Temp mw->cool filter Filter Precipitate cool->filter wash Wash Solid with EtOAc, Hexane, H2O filter->wash dry Dry Under Vacuum wash->dry product Purified Product dry->product

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Comparative Data: Microwave vs. Conventional Heating

The primary advantage of MAOS is the dramatic reduction in reaction time while often improving yields.[7][15] The data below, compiled from various studies, illustrates this key benefit.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Starting MaterialsMethodConditionsTimeYield (%)Reference
2-Aminobenzamide + Succinic AnhydrideMicrowave Pinane, 110 °C 10 min 99% [13]
2-Aminobenzamide + Succinic AnhydrideConventionalToluene, Reflux (Step 1) -> NaOH(aq), Reflux (Step 2)> 5 hours~90%[13]
Anthranilic Acid + Amine + OrthoesterMicrowave Solvent-free, 100-120 °C 2-5 min 85-95% [15]
Anthranilic Acid + Amine + OrthoesterConventionalReflux3-6 hours48-89%[15]
2-Halobenzoic Acids + AmidinesMicrowave Fe-catalyzed, Water, 150 °C 30 min ~80% [16]
N'-(2-cyanophenyl)-N,N-dimethylformamidine + PhosphonateMicrowave i-PrOH/HOAc, 100 °C 20 min Higher [17]
N'-(2-cyanophenyl)-N,N-dimethylformamidine + PhosphonateConventionalN/AN/ALower[17]

Table 2: Selected Microwave-Assisted Protocols for Quinazolinone Derivatives

Starting MaterialsCatalyst/SolventMW ConditionsYield (%)Reference
2-(o-aminophenyl)-4(3H)-quinazolinone + OrthoesterSolvent-freeShort timeHigh[17][18]
Acylamides + Ammonium FormateNone150 °C, 4-20 minGood[17][18]
2-Aminophenyl carbonyls + NitrilesTMSOTf (Lewis Acid), Solvent-freeN/AGood[17][18]
Anthranilic Acid + FormamideSolvent-free, on solid support (e.g., K-10)N/AGood[15]

Troubleshooting and Optimization Insights

  • Problem: Charring/Decomposition.

    • Cause: Excessive temperature or localized "hot spots."

    • Solution: Reduce the target temperature or maximum power. Ensure efficient stirring. Using a solvent with good microwave absorption properties (a high tan δ value) can lead to more uniform heating.

  • Problem: Low Yield/Incomplete Reaction.

    • Cause: Insufficient time or temperature.

    • Solution: Incrementally increase the reaction hold time (e.g., in 5-minute intervals) or the target temperature (e.g., in 10 °C increments). Ensure the chosen solvent is appropriate for the target temperature (its boiling point should be higher).

  • Solvent Choice: The choice of solvent is critical. Polar solvents (e.g., DMF, ethanol, water) absorb microwave energy very efficiently, while non-polar solvents (e.g., toluene, hexane, pinane) are poor absorbers.[14] For solvent-free reactions, one of the reactants must be polar enough to absorb the energy. In some cases, a non-polar solvent like pinane can be used to suspend the reactants, where the energy is absorbed directly by the polar substrates.[13][14]

Conclusion and Future Outlook

Microwave-assisted synthesis has been unequivocally established as a superior method for the rapid and efficient production of quinazolinone derivatives.[17] The technology provides significant advantages in terms of speed, yield, and purity, aligning with the principles of green chemistry by reducing energy consumption and waste.[6][7] For professionals in drug discovery, this translates to an accelerated ability to generate and screen diverse chemical libraries, significantly shortening the timeline from hit identification to lead optimization. As microwave reactor technology continues to advance, its application will become even more integral to the workflows of modern synthetic and medicinal chemistry.

References

  • Al-dujaili, L. H. R., & Al-Zuhairi, A. J. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Unknown Author. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ijapc.com. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. [Link]

  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). PubMed. [Link]

  • Unknown Author. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. tsijournals.com. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). PubMed. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. [Link]

  • Calvo-Flores, F. G., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Sharma, U., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Al-dujaili, L. H. R., & Al-Zuhairi, A. J. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Unknown Author. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing. [Link]

  • Unknown Author. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Khan, I., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). NIH. [Link]

  • Unknown Author. (2009). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride as a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The emergence of novel viral pathogens and the development of resistance to existing antiviral therapies necessitate the continuous exploration of new chemical entities with antiviral potential. Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including antiviral effects against various viruses.[1][2][3][4][5] This document provides a comprehensive guide for the investigation of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride , a novel quinazolinone derivative, as a potential antiviral agent. These application notes and protocols are designed to provide researchers with a robust framework for the initial in vitro evaluation of this compound, encompassing its synthesis, cytotoxicity assessment, and determination of antiviral efficacy. The methodologies described herein are foundational and can be adapted to specific viral targets and host cell systems.

Introduction: The Rationale for Investigating Quinazolinone Derivatives as Antivirals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties.[6][7][8] In the realm of virology, various substituted quinazolinones have demonstrated inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Tobacco Mosaic Virus (TMV), Zika virus, and Dengue virus.[1][4] The mechanism of action for these compounds can be diverse; some have been shown to inhibit viral enzymes such as HIV-1 integrase, while for others, the precise molecular target remains to be elucidated.[4][5] The structural versatility of the quinazolinone nucleus allows for extensive chemical modification, offering the potential to optimize antiviral potency and selectivity.

The subject of this guide, this compound, represents a novel structural motif within this class. The introduction of a methylamino-methyl substituent at the 2-position may confer unique biological properties, making it a compelling candidate for antiviral screening.

Synthesis of this compound

The following is a proposed synthetic route for this compound, based on established methods for the synthesis of similar quinazolinone derivatives.[6][7]

Scheme 1: Proposed Synthesis Pathway

Synthesis_Pathway A Anthranilic Acid B 2-Methyl-4H-3,1-benzoxazin-4-one A->B Reflux C 3-Amino-2-methylquinazolin-4(3H)-one B->C Reflux D 2-Methyl-3-(substituted methylamino)- (3H)-quinazolin-4-ones C->D Reaction E 2-[(methylamino)methyl]quinazolin-4(3H)-one D->E Cleavage F 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride E->F Salt Formation reagent1 Acetic Anhydride reagent1->A reagent2 Hydrazine Hydrate reagent2->B reagent3 Appropriate Reagents reagent3->C reagent4 HCl reagent4->E

Caption: Proposed synthesis of this compound.

Protocol: Synthesis of this compound (Hypothetical)
  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one. Reflux anthranilic acid with an excess of acetic anhydride for several hours. After cooling, the product can be collected by filtration.

  • Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one. Reflux the 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate in a suitable solvent such as ethanol.

  • Step 3: Introduction of the Substituted Methylamino Group. The 3-amino-2-methylquinazolin-4(3H)-one can then be reacted with appropriate reagents to introduce the desired methylamino-methyl group at the 2-position. This may involve a multi-step process.[9]

  • Step 4: Formation of the Hydrochloride Salt. The final compound is treated with hydrochloric acid in an appropriate solvent to yield this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized.

In Vitro Evaluation of Antiviral Activity

The following protocols outline the essential steps for determining the antiviral potential of this compound in a cell-based assay system.

Workflow for In Vitro Antiviral Evaluation

Antiviral_Workflow cluster_prep Preparation cluster_analysis Data Analysis & Interpretation prep_compound Prepare Stock Solution of This compound cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTT Assay) prep_compound->cytotoxicity antiviral Antiviral Efficacy Assay (EC50) (e.g., Plaque Reduction Assay) prep_compound->antiviral prep_cells Culture Susceptible Host Cells prep_cells->cytotoxicity prep_cells->antiviral prep_virus Prepare Virus Stock prep_virus->antiviral calc_si Calculate Selectivity Index (SI) SI = CC50 / EC50 cytotoxicity->calc_si antiviral->calc_si quant_inhibition Quantify Viral Inhibition (e.g., qPCR, TCID50) antiviral->quant_inhibition

Caption: General workflow for the in vitro evaluation of antiviral compounds.

Protocol 1: Cytotoxicity Assay (Determination of CC50) using MTT

The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability.[10] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Susceptible host cell line (e.g., Vero, HeLa, MDCK)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at an appropriate density to achieve 80-90% confluency after 24 hours. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of the this compound in cell culture medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cell controls and solvent controls.

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Efficacy Assay (Determination of EC50) by Plaque Reduction Assay

The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%.[10][13] The plaque reduction assay is a standard method for determining the EC50 of an antiviral compound against cytopathic viruses.[14]

Materials:

  • This compound stock solution

  • Susceptible host cell line

  • Virus stock with a known titer (PFU/mL)

  • Complete cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • 6-well or 12-well cell culture plates

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed the plates with host cells to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection and Treatment: Pre-incubate the cells with the diluted compound for a set period (e.g., 1 hour). Then, infect the cells with the diluted virus. Include virus-only controls and uninfected cell controls.

  • Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Fix the cells (e.g., with formalin) and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[13]

Protocol 3: Viral Load Quantification by Quantitative Real-Time PCR (qPCR)

qPCR can be used to quantify the amount of viral nucleic acid in cell culture supernatants or cell lysates, providing a direct measure of viral replication.[15][16][17]

Materials:

  • Samples from the antiviral efficacy assay (supernatants or cell lysates)

  • Viral RNA/DNA extraction kit

  • Primers and probes specific for the target virus

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the collected samples.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, primers, probes, and the extracted nucleic acid.

  • Real-Time PCR: Perform the qPCR using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the viral copy number in each sample by comparing the cycle threshold (Ct) values to a standard curve generated from a known quantity of viral nucleic acid.[18] The reduction in viral load in treated samples compared to untreated controls indicates the antiviral activity of the compound.

Protocol 4: 50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is an endpoint dilution assay used to determine the viral titer at which 50% of the inoculated cell cultures show a cytopathic effect (CPE).[19][20][21][][23]

Materials:

  • Virus stock

  • Susceptible host cell line

  • 96-well cell culture plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells.

  • Serial Dilution of Virus: Prepare 10-fold serial dilutions of the virus stock.

  • Infection: Inoculate replicate wells with each viral dilution. Include uninfected cell controls.

  • Incubation: Incubate the plate and observe for CPE daily.

  • Endpoint Determination: After a set incubation period (e.g., 5-7 days), score each well as positive or negative for CPE.

  • TCID50 Calculation: Calculate the TCID50 value using a statistical method such as the Reed-Muench or Spearman-Kärber formula.

Data Presentation and Interpretation

Table 1: Summary of In Vitro Antiviral Activity Data
ParameterValueDescription
CC50 (Calculated Value) µM50% Cytotoxic Concentration
EC50 (Calculated Value) µM50% Effective Concentration
SI (Calculated Value)Selectivity Index (CC50/EC50)

A higher Selectivity Index (SI) indicates a more favorable therapeutic window for the compound, with potent antiviral activity at non-toxic concentrations.[10]

Mechanistic Studies: Unraveling the Mode of Action

While the primary focus of this guide is on the initial screening of antiviral activity, subsequent studies should aim to elucidate the mechanism of action of this compound. Potential avenues of investigation include:

  • Time-of-Addition Assays: To determine at which stage of the viral life cycle the compound exerts its inhibitory effect (e.g., entry, replication, assembly, or release).

  • Enzyme Inhibition Assays: If a specific viral enzyme is a suspected target (e.g., polymerase, protease, integrase), direct enzymatic assays can be performed.

  • Resistance Studies: Generation and characterization of drug-resistant viral mutants can help identify the molecular target of the compound.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the initial in vitro characterization of this compound as a potential antiviral agent. By systematically evaluating its cytotoxicity and antiviral efficacy, researchers can obtain the critical preliminary data necessary to warrant further investigation into its mechanism of action and potential for in vivo studies. The structural novelty of this compound, coupled with the established antiviral potential of the quinazolinone scaffold, makes it a worthy candidate in the ongoing search for new and effective antiviral therapies.

References

  • CD Formulation. (n.d.). Viral Titers Determination Using TCID50. Retrieved from [Link]

  • Agilent. (n.d.). TCID50 Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). 50% Tissue Culture Infectious Dose Assay. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Virus Titration / TCID50 Assay. Retrieved from [Link]

  • Elsevier Inc. (2021). 2.3. qRT-PCR viral quantification. Bio-protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Retrieved from [Link]

  • ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Pizzorno, A., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. BioRxiv. Retrieved from [Link]

  • Springer Nature. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]

  • Springer Nature. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]

  • Bio-protocol. (2020). Evaluation of the Antiviral Activities of the Test Compounds. Virol Sin. Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 determination by plaque reduction assay. Retrieved from [Link]

  • National Institutes of Health. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. STAR Protocols. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wang, Z., et al. (2012). Design, synthesis and antiviral activity of novel quinazolinones. European Journal of Medicinal Chemistry, 53, 275-82. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

  • ResearchGate. (2020). How to calculate viral titer based on qPCR measurement? Retrieved from [Link]

  • American Society for Microbiology. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]

  • PubMed. (2025). Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Retrieved from [Link]

  • PPD. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • PubMed. (2017). In vitro evaluation of novel antiviral activities of 60 medicinal plants extracts against hepatitis B virus. Experimental and Therapeutic Medicine, 14(1), 626-634. Retrieved from [Link]

  • McKay, B. (2017). A Quick Introduction to Graphviz. Brendan McKay's Blog. Retrieved from [Link]

  • Labinsights. (2023). qPCR Assay for Rapid Virus Detection and Quantification. Retrieved from [Link]

  • Virology Research Services. (2017). Six useful viral qRT-PCR tips. Retrieved from [Link]

  • YouTube. (2023). Graphviz workflow 1. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • PubMed. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie, 59(10), 753-5. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • ResearchGate. (2025). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is structured to address specific challenges you may encounter, ensuring a logical and scientifically grounded approach to improving the yield and purity of your target compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of 2-Chloromethyl-4(3H)-quinazolinone Intermediate

Question: My initial cyclization to form the 2-chloromethyl-4(3H)-quinazolinone intermediate is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: A low yield of this key intermediate is a frequent bottleneck. The primary cause often lies in suboptimal reaction conditions for the cyclization of anthranilic acid (or its derivatives) with chloroacetonitrile or a related reagent.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization reaction may not be going to completion.

    • Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An extended reaction time or an increase in temperature may be necessary. Some classic quinazoline syntheses require elevated temperatures, sometimes exceeding 120°C.[1]

  • Suboptimal Solvent: The choice of solvent is critical for reactant solubility and reaction rate.

    • Troubleshooting: Solvents like ethanol, toluene, and DMF are commonly employed in quinazoline synthesis.[1] If you are observing poor solubility or low conversion, consider switching to a higher-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure all reactants are in solution at the reaction temperature.[2]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired intermediate.

    • Troubleshooting: Ensure your starting materials are pure. Impurities in anthranilic acid can lead to a variety of side products. Recrystallization or column chromatography of the starting material may be necessary.

Experimental Protocol: Improved Synthesis of 2-Chloromethyl-4(3H)-quinazolinone

An improved one-step synthesis utilizing o-anthranilic acids as starting materials has been reported and can serve as a robust starting point.[3]

ParameterRecommended ConditionRationale
Starting Material High-purity o-anthranilic acidMinimizes side product formation.
Reagent Chloroacetonitrile or Chloroacetyl chlorideCommon C2 sources for this synthesis.
Solvent Toluene or DMFToluene allows for azeotropic removal of water; DMF enhances solubility.
Temperature RefluxTo drive the reaction to completion.
Monitoring TLC (e.g., 8:2 Hexane:Ethyl Acetate)To track the consumption of starting material and formation of the product.
Issue 2: Low Yield and/or Impurity Formation in the Reaction with Methylamine

Question: I am observing a low yield of the desired 2-[(methylamino)methyl]quinazolin-4(3H)-one and the formation of significant impurities when reacting 2-chloromethyl-4(3H)-quinazolinone with methylamine. What is going wrong?

Answer: This is a critical nucleophilic substitution step, and its success hinges on controlling the reactivity of methylamine and minimizing side reactions.

Potential Causes & Solutions:

  • Di-substitution (Formation of Bis-adduct): The most common side product is the formation of a tertiary amine where two molecules of 2-chloromethyl-4(3H)-quinazolinone react with one molecule of methylamine. This is due to the secondary amine product being sufficiently nucleophilic to react with another molecule of the starting material.

    • Troubleshooting:

      • Control Stoichiometry: Use a significant excess of methylamine. A 5-10 fold excess will statistically favor the formation of the desired monosubstituted product.

      • Slow Addition: Add the 2-chloromethyl-4(3H)-quinazolinone solution dropwise to the methylamine solution at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the electrophile and minimizes the chance of the product reacting further.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reactivity or suboptimal conditions.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for this type of nucleophilic substitution as they can accelerate the reaction rate.[2]

      • Temperature Optimization: While starting at a low temperature is recommended to control the initial reaction, a gradual increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction by TLC to find the optimal temperature profile.

  • Reaction with Solvent: In some cases, the solvent itself can react with the starting material, especially at elevated temperatures.

    • Troubleshooting: Choose a relatively inert solvent for the reaction. While DMF and DMSO are good choices, ensure they are of high purity and dry.

Visualizing the Reaction and a Key Side Reaction:

G cluster_main Desired Reaction cluster_side Side Reaction: Di-substitution A 2-Chloromethyl-4(3H)- quinazolinone C 2-[(methylamino)methyl]quinazolin- 4(3H)-one (Product) A->C Nucleophilic Substitution B Methylamine (excess) B->C D 2-[(methylamino)methyl]quinazolin- 4(3H)-one (Product) F Bis-(4-oxo-3,4-dihydroquinazolin- 2-ylmethyl)methylamine (Impurity) D->F Further Reaction E 2-Chloromethyl-4(3H)- quinazolinone E->F

Caption: Desired reaction pathway and a common side reaction.

Issue 3: Difficulty in Isolating and Purifying the Hydrochloride Salt

Question: I am struggling to obtain a pure, crystalline hydrochloride salt of my final product. What are the best practices for its formation and purification?

Answer: The formation and purification of the hydrochloride salt require careful control of the solvent system and pH.

Potential Causes & Solutions:

  • Poor Crystallization: The hydrochloride salt may be amorphous or an oil, making it difficult to isolate and purify.

    • Troubleshooting:

      • Solvent Selection: The choice of solvent for salt formation is crucial. A common method is to dissolve the free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) and then add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether). The hydrochloride salt should then precipitate out.

      • Trituration: If the salt initially forms as an oil, trituration with a non-polar solvent like diethyl ether or hexane can often induce crystallization.

  • Low Yield during Salt Formation: A significant amount of the product may remain in the mother liquor.

    • Troubleshooting:

      • Solvent Polarity: Using a solvent system where the hydrochloride salt has low solubility is key. Experiment with different solvent mixtures to find the optimal conditions for precipitation.

      • Cooling: Cooling the solution after the addition of HCl can help to maximize the precipitation of the salt.

  • Impurities in the Final Product: The isolated salt may still contain impurities from the reaction.

    • Troubleshooting:

      • Recrystallization: Recrystallization of the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/water, methanol/ether) is often necessary to achieve high purity.

      • Purification of the Free Base: It is often easier to purify the free base by column chromatography before converting it to the hydrochloride salt. This can remove many of the impurities that are difficult to separate from the salt form.

Experimental Protocol: Hydrochloride Salt Formation

StepProcedureRationale
1. Purification of Free Base Purify the crude 2-[(methylamino)methyl]quinazolin-4(3H)-one by column chromatography on silica gel (e.g., using a gradient of dichloromethane and methanol).Removes non-basic impurities and unreacted starting material.
2. Dissolution Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).To prepare for the addition of acid.
3. Acidification Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) with stirring.To protonate the amine and form the hydrochloride salt.
4. Precipitation Continue stirring and cool the mixture in an ice bath to promote precipitation.To maximize the yield of the solid salt.
5. Isolation Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.To isolate the purified hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process:

  • Cyclization: Reaction of anthranilic acid or a derivative with a suitable two-carbon electrophile (like chloroacetonitrile) to form the 2-chloromethyl-4(3H)-quinazolinone intermediate.

  • Nucleophilic Substitution and Salt Formation: Reaction of the 2-chloromethyl intermediate with methylamine to yield the desired 2-[(methylamino)methyl]quinazolin-4(3H)-one, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Visualizing the General Synthetic Workflow:

G A Anthranilic Acid C 2-Chloromethyl-4(3H)-quinazolinone A->C Cyclization B Chloroacetonitrile B->C E 2-[(methylamino)methyl]quinazolin-4(3H)-one C->E Nucleophilic Substitution D Methylamine D->E G 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride (Final Product) E->G Salt Formation F HCl F->G

Caption: General synthetic workflow for the target compound.

Q2: Why is the choice of base important in the reaction with methylamine?

A2: Methylamine itself acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. Using a large excess of methylamine ensures that there is enough free base to drive the reaction forward and to neutralize the acid. In some cases, a non-nucleophilic external base like triethylamine or diisopropylethylamine can be added to help scavenge the acid, but an excess of the amine nucleophile is generally sufficient and preferred to avoid introducing additional reagents.

Q3: Are there alternative methods to introduce the (methylamino)methyl group?

A3: Yes, alternative strategies exist, though they may be more complex. One approach could involve the synthesis of 2-formyl-4(3H)-quinazolinone, followed by reductive amination with methylamine. However, the synthesis of the aldehyde intermediate can be challenging. The route via the 2-chloromethyl intermediate is generally more direct and higher yielding if the reaction conditions are well-controlled.

Q4: What are the key analytical techniques to monitor the reaction and characterize the final product?

A4:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of both the cyclization and the nucleophilic substitution reactions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirms the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for the structural elucidation of the intermediate and the final product, confirming the presence of the methylamino and quinazolinone moieties.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) and N-H bonds in the quinazolinone ring.

  • Melting Point: A good indicator of the purity of the final crystalline hydrochloride salt.

References

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinazolinones. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted Quinazolines. BenchChem Technical Support.
  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130.
  • Al-Omary, F. A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(12), 9473-9485.
  • BenchChem. (2025).
  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks.
  • Asadipour, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 259-268.
  • Lee, J. Y., et al. (2021). Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. Reagents and...
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • European Patent Office. (1993).
  • Al-Omary, F. A., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-85.
  • ResearchGate. (n.d.). Reaction of methylamine with 2-chloromethyl quinazoline 3-oxide.
  • Papathanasiou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(22), 7912.
  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). DergiPark.
  • Gurgul, I., et al. (2024). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Journal of Molecular Structure.
  • Google Patents. (2010).
  • Impactfactor. (2023). Synthesis and Evaluation of Novel Quinazolin-4-(3h)
  • Google Patents. (2000).
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Yi, C. S., & Arachchige, P. T. K. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 795893.
  • He, L., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Molecules, 19(9), 13674-13699.
  • Chakraborty, S., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 836369.
  • Chakraborty, S., et al. (2022).
  • Sternbach, L. H., et al. (1964). REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE. Journal of Medicinal Chemistry, 7(2), 235-237.

Sources

Technical Support Center: Navigating the Solubility of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common solubility challenges encountered with this compound in dimethyl sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Compound and the Solvent

This compound is a heterocyclic compound belonging to the quinazolinone class, which is of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3][4] As a hydrochloride salt, the compound's solubility is governed by its ionic nature and the properties of the chosen solvent.

DMSO is a powerful, polar aprotic solvent widely used in research for its ability to dissolve a broad range of both polar and nonpolar compounds.[5] However, its hygroscopic nature and interaction with hydrochloride salts can present challenges. This guide will delve into the causality behind these issues and provide validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of this compound in DMSO.

Q1: Why is my this compound not dissolving completely in DMSO?

Several factors can contribute to incomplete dissolution:

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of many organic compounds, including hydrochloride salts. The presence of water alters the solvent properties of DMSO, making it less effective at solvating the ionic hydrochloride salt.

  • Insufficient Solvent Volume: The concentration of the compound may exceed its solubility limit in the volume of DMSO used.

  • Low-Quality DMSO: Using an old or improperly stored bottle of DMSO that has already absorbed significant moisture can be the primary cause of solubility issues.

  • Compound Purity and Form: Variations in the crystalline structure (polymorphism) or the presence of impurities in the compound can affect its solubility.

Q2: What is the expected solubility of a hydrochloride salt in DMSO?

Q3: Can I heat the DMSO to dissolve the compound? Is there a risk of degradation?

Gentle heating can be an effective method to increase the solubility of your compound. For most solid organic compounds, solubility increases with temperature.[6] It is advisable to warm the solution gently, for example, in a 37°C water bath. While quinazolinone scaffolds are generally stable, prolonged exposure to high temperatures should be avoided to minimize the risk of degradation. DMSO itself is thermally stable at temperatures below 150°C.

Q4: Is sonication a safe and effective method to aid dissolution?

Yes, sonication is a highly effective and generally safe method for dissolving compounds in DMSO. The application of ultrasonic frequencies creates cavitation bubbles in the solvent.[7] The collapse of these bubbles generates localized high-pressure and high-temperature gradients, which agitate the sample and break down solute particles, thereby accelerating the dissolution process.[8][9] This method is particularly useful for overcoming the initial energy barrier to dissolution without resorting to high temperatures.

Q5: My compound dissolved initially but precipitated out of the DMSO stock solution upon storage. Why did this happen and what should I do?

Precipitation upon storage, especially after freeze-thaw cycles, is a common issue and is often linked to the hygroscopic nature of DMSO. As the stock solution is exposed to air during use, it can absorb moisture, leading to a decrease in the compound's solubility and subsequent precipitation. To resolve this, you can gently warm and sonicate the stock solution to redissolve the precipitate before use. To prevent this, it is best practice to aliquot your stock solution into smaller, single-use vials to minimize exposure to atmospheric moisture and repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides step-by-step protocols to address solubility issues with this compound in DMSO.

Initial Dissolution Troubleshooting Workflow

If you are encountering issues with dissolving the compound, follow this workflow:

Troubleshooting_Workflow start Start: Incomplete Dissolution check_dmso Step 1: Verify DMSO Quality - Use fresh, anhydrous DMSO from a new, sealed bottle. start->check_dmso increase_volume Step 2: Increase Solvent Volume - Decrease the target concentration. check_dmso->increase_volume Issue persists success Success: Clear Solution check_dmso->success Resolved sonication Step 3: Apply Sonication - Sonicate in a water bath for 10-15 minutes. increase_volume->sonication Issue persists increase_volume->success Resolved gentle_heat Step 4: Gentle Warming - Warm in a 37°C water bath with intermittent vortexing. sonication->gentle_heat Issue persists sonication->success Resolved co_solvent Step 5: Consider a Co-solvent - (Advanced) Add a small percentage of a suitable co-solvent. gentle_heat->co_solvent Issue persists gentle_heat->success Resolved co_solvent->success Resolved fail Consult Further co_solvent->fail Issue persists

Caption: A stepwise workflow for troubleshooting solubility issues.

Experimental Protocols

This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (new, sealed bottle)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath type recommended)

  • Water bath set to 37°C (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile vial.

  • Add Anhydrous DMSO: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the vial for 1-2 minutes to facilitate initial dissolution.

  • Sonication: Place the vial in a sonicator water bath and sonicate for 10-15 minutes. Visually inspect for any remaining solid particles.

  • Gentle Warming (if necessary): If solids persist after sonication, place the vial in a 37°C water bath for 10-15 minutes. Intermittently remove and vortex the vial.

  • Final Inspection: Once the solution is clear, with no visible particulates, the stock solution is ready.

  • Storage: For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

This protocol is for instances where a previously prepared stock solution has developed a precipitate upon storage.

Procedure:

  • Thawing: Allow the frozen stock solution to thaw completely at room temperature.

  • Vortexing: Vortex the vial vigorously for 2-3 minutes.

  • Sonication and Warming: Place the vial in a 37°C water bath within a sonicator. Sonicate for 15-20 minutes, or until the precipitate is fully redissolved.

  • Centrifugation: Before use in an assay, briefly centrifuge the vial to pellet any remaining micro-precipitates. Carefully aspirate the supernatant for your experiment.

Data Summary

While specific experimental solubility data for the target compound is not available, the following table provides context based on related compounds.

Compound ClassSolventReported SolubilityNotes
Hydrochloride Salt (Generic)Anhydrous DMSOGenerally highDependent on the use of fresh, anhydrous solvent.
Quinazolinone DerivativesDMSOSolubleOften used for creating stock solutions for biological assays.[1]

Advanced Troubleshooting: Co-solvents

In rare cases where the compound remains insoluble in 100% DMSO, the use of a co-solvent may be considered. However, this should be approached with caution as co-solvents can impact the outcome of biological assays. A small percentage (e.g., 1-5%) of solvents like N,N-dimethylformamide (DMF) or ethanol could be tested. The compatibility of any co-solvent with the specific experimental system must be validated.

Understanding the Underlying Science

The solubility of a compound is a thermodynamic equilibrium between the solid state and the dissolved state.[10] For a hydrochloride salt in a polar aprotic solvent like DMSO, the dissolution process involves overcoming the lattice energy of the crystal and solvating the resulting ions.

Solvation_Process cluster_0 Solid State cluster_1 Dissolution in Anhydrous DMSO Solid Compound Crystal Lattice (High Lattice Energy) SolvatedIons Solvated Ions (Favorable Ion-Dipole Interactions) Solid->SolvatedIons Energy Input (e.g., Sonication, Heat)

Caption: The process of dissolving a hydrochloride salt in DMSO.

The strong dipole of the S=O bond in DMSO effectively solvates the cation of the salt, while the chloride anion is also solvated. The introduction of water, a protic solvent, can disrupt this solvation shell and lead to precipitation.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). National Institutes of Health. [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. [Link]

  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • WO 00/56338 - Quinazoline formulations and therapeutic use thereof.
  • Sonication. Wikipedia. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. [Link]

  • Method for production of quinazolin-4-on derivative.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

  • Ultrasound mechanisms and their effect on solid synthesis and processing: a review. PubMed Central. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. [Link]

Sources

Stability and degradation of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to provide actionable protocols to ensure the integrity of your results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary factors influencing the stability of this compound?

    • What are the expected degradation pathways for this molecule?

    • How should I properly store the solid compound and its solutions?

  • Troubleshooting Guide: Common Experimental Issues

    • Issue 1: Loss of Potency or Purity in Aqueous Solutions.

      • Symptom: HPLC analysis shows a decrease in the main peak area and the appearance of new peaks over time.

      • Possible Cause & Troubleshooting Steps.

    • Issue 2: Discoloration of the Compound or Solution.

      • Symptom: The typically white to off-white solid or colorless solution develops a yellow or brown tint.

      • Possible Cause & Troubleshooting Steps.

    • Issue 3: Inconsistent Results in Biological Assays.

      • Symptom: Variability in experimental outcomes when using solutions of the compound prepared at different times.

      • Possible Cause & Troubleshooting Steps.

    • Issue 4: Excipient Incompatibility in Pre-formulation Studies.

      • Symptom: Significant degradation is observed when the compound is mixed with certain excipients.

      • Possible Cause & Troubleshooting Steps.

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study Workflow.

    • Protocol 2: HPLC-UV Method for Stability Indicating Analysis.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The quinazolinone ring itself is relatively stable, particularly in cold, dilute acidic or alkaline solutions.[1][2][3] However, the presence of the (methylamino)methyl substituent introduces potential sites for degradation. As a hydrochloride salt, the compound will generate an acidic environment when dissolved in neutral water, which can influence its stability.

Q2: What are the expected degradation pathways for this molecule?

Based on the structure of this compound and the general chemistry of quinazolinones, the following degradation pathways are plausible:

  • Hydrolysis: The lactam bond in the quinazolinone ring can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, leading to ring-opening.[2][3][4] While generally stable in cold dilute solutions, boiling can cause destruction.[2][3]

  • Oxidation: The secondary amine in the (methylamino)methyl group is susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products. The quinazoline ring itself can also be oxidized under strong oxidizing conditions to form 3,4-dihydro-4-oxo quinazoline.[2][3]

  • Photodegradation: Aromatic heterocyclic compounds can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may induce photochemical reactions. It is recommended to handle the compound and its solutions with protection from light.[5]

Q3: How should I properly store the solid compound and its solutions?
  • Solid Compound: The hydrochloride salt may be hygroscopic. Therefore, it is crucial to store the solid compound in a tightly sealed container in a desiccator at controlled room temperature or refrigerated (2-8 °C), protected from light and moisture. Long-term stability studies should be conducted to establish optimal storage conditions.

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is advisable to aliquot and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6] The choice of solvent is also critical; for instance, some quinazoline derivatives have shown instability in DMSO over time.[7] Aqueous solutions should be buffered to an optimal pH if determined from stability studies.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Loss of Potency or Purity in Aqueous Solutions
  • Symptom: Your HPLC analysis shows a decrease in the area of the main peak corresponding to this compound and the emergence of new, unidentified peaks over a short period (hours to days) at room temperature.

  • Possible Causes & Troubleshooting Steps:

    • Hydrolytic Degradation: The pH of the solution could be promoting hydrolysis of the quinazolinone ring. Although generally stable in cold dilute acid[1][2][3], prolonged exposure or elevated temperatures can accelerate this process.

      • Action: Prepare solutions fresh before each experiment. If solutions must be stored, conduct a pH-rate profile study to determine the pH of maximum stability. Store solutions as frozen aliquots.

    • Oxidative Degradation: Dissolved oxygen in the aqueous solvent can lead to oxidation of the secondary amine.

      • Action: Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions. Consider adding a small amount of an antioxidant, ensuring it does not interfere with your downstream application.

    • Protocol for Investigation:

      • Prepare solutions in buffers ranging from pH 3 to 9.

      • Analyze the solutions by a stability-indicating HPLC method at initial time (T=0) and after 24, 48, and 72 hours at room temperature and 40°C.

      • Plot the percentage of the parent compound remaining against time for each pH to identify the optimal pH for stability.

Issue 2: Discoloration of the Compound or Solution
  • Symptom: The solid compound, which should be white to off-white, has developed a yellow or brownish tint. Alternatively, a freshly prepared solution that was initially colorless becomes colored upon standing.

  • Possible Causes & Troubleshooting Steps:

    • Oxidative Degradation: Oxidation is a common cause of color change in organic molecules. The formation of conjugated systems or radical species can lead to the absorption of visible light.

      • Action (Solid): Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

      • Action (Solution): Prepare solutions with degassed solvents. Store solutions protected from light in amber vials.

    • Photodegradation: Exposure to ambient or UV light can cause photochemical reactions, leading to colored degradants.

      • Action: Conduct all manipulations of the solid and its solutions under low-light conditions or using amber-colored glassware. Wrap storage containers in aluminum foil.

Issue 3: Inconsistent Results in Biological Assays
  • Symptom: You observe significant variability in the results of your biological assays (e.g., IC50 values) when using solutions of the compound that were not prepared on the same day.

  • Possible Causes & Troubleshooting Steps:

    • Time-Dependent Degradation: The active compound is likely degrading in your assay medium or stock solution over the course of the experiment or during storage.

      • Action: Always use freshly prepared solutions for your experiments. If this is not feasible, validate the stability of the compound in your specific assay medium over the duration of the experiment. This can be done by incubating the compound in the medium for the maximum assay time, followed by HPLC analysis to check for degradation.

    • Adsorption to Labware: The compound may be adsorbing to the surface of plastic labware (e.g., pipette tips, microplates), reducing its effective concentration.

      • Action: Use low-adhesion plasticware or silanized glassware. Include a pre-incubation step to saturate binding sites before adding cells or other biological components.

Issue 4: Excipient Incompatibility in Pre-formulation Studies
  • Symptom: When conducting pre-formulation studies for solid dosage forms, you notice a significant increase in degradation products when this compound is blended with certain common excipients.

  • Possible Causes & Troubleshooting Steps:

    • Maillard-type Reactions: The primary or secondary amine in your molecule can react with reducing sugars present as impurities in excipients like lactose.[8]

      • Action: Screen for excipients that do not contain reducing sugars. Consider using excipients like dibasic calcium phosphate or microcrystalline cellulose.

    • Moisture-Mediated Degradation: Some excipients are hygroscopic and can attract moisture, which can then facilitate hydrolytic degradation of your compound.[5]

      • Action: Select excipients with low hygroscopicity. Ensure that all blending and formulation processes are carried out in a low-humidity environment.

    • Incompatibility with Lubricants: Some lubricants, like stearic acid, have been shown to facilitate the degradation of certain active pharmaceutical ingredients (APIs).[9]

      • Action: Evaluate alternative lubricants such as sodium stearyl fumarate.

    Table 1: Excipient Compatibility Screening Summary (Hypothetical Data)

Excipient CategoryExcipientCompatibility with API (at 40°C/75% RH, 4 weeks)Observations
Diluent Lactose MonohydratePoor Significant increase in a major degradant peak; discoloration.
Microcrystalline CelluloseGood No significant degradation observed.
Dibasic Calcium PhosphateGood No significant degradation observed.
Disintegrant Croscarmellose SodiumFair Potential for interaction with the amine group.[9]
Sodium Starch GlycolateGood No significant interaction noted.
Lubricant Magnesium StearateGood No significant degradation observed.
Stearic AcidPoor Physical changes (stickiness) and increased degradation.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][10][11]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (60°C in solution) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo HPLC HPLC-UV/DAD Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS HPLC->LCMS For Peak Identification Method Validate Stability- Indicating Method HPLC->Method Pathways Identify Degradation Pathways LCMS->Pathways

Caption: Workflow for a forced degradation study.

Steps:

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly heat (e.g., 40°C). Collect and neutralize samples as above.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Collect samples and quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

  • Thermal Degradation: Heat the stock solution at 60°C. Collect samples at various time points.

  • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze a dark control sample in parallel.[11]

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Use mass spectrometry (LC-MS) to identify the major degradation products.[12]

Protocol 2: HPLC-UV Method for Stability Indicating Analysis

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Method Validation:

The method should be validated according to ICH guidelines to ensure it is "stability-indicating." This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that all degradation products are resolved from the parent peak and from each other.

HPLC_Method cluster_system HPLC System cluster_output Output Solvent Mobile Phase A+B Pump Injector Sample Autosampler Solvent->Injector Column C18 Column Column Oven Injector->Column Detector UV Detector Data Acquisition Column->Detector Chromatogram Chromatogram (Peak Separation) Detector->Chromatogram

Sources

Technical Support Center: Navigating the Purification Challenges of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of quinazolinone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in obtaining high-purity quinazolinones. Drawing from established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your purification workflows.

Introduction: The Quinazolinone Purification Labyrinth

Quinazolinone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] However, their synthesis is often accompanied by purification hurdles that can impede the drug discovery process. Common challenges include poor solubility, the presence of closely-related impurities, and difficulties in crystallization. This guide offers a systematic approach to overcoming these obstacles, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for a crude quinazolinone product?

For a first-pass purification, the choice between recrystallization and column chromatography depends on the scale of your synthesis and the nature of the impurities.[4] Recrystallization is often a cost-effective and straightforward method for removing baseline impurities, especially for solid compounds.[5][6] Column chromatography, on the other hand, is highly versatile for separating compounds with differing polarities.[4]

Q2: How can I identify the common impurities in my quinazolinone synthesis?

Typical impurities often arise from unreacted starting materials, such as anthranilic acid derivatives, or by-products from incomplete cyclization reactions.[4] A combination of analytical techniques is essential for impurity profiling. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for initial assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information of the impurities.[4]

Q3: My purified quinazolinone still shows minor impurities. What are the next steps?

If residual impurities persist after an initial purification step, a secondary, orthogonal purification technique is recommended.[4] For instance, if column chromatography was used initially, subsequent recrystallization can significantly enhance purity.[4] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve the separation of closely eluting compounds.[4] For achieving purity levels exceeding 99%, preparative HPLC is the method of choice.[4]

Troubleshooting Guide: Column Chromatography

Column chromatography is a fundamental technique for purifying quinazolinone compounds. However, achieving optimal separation requires careful optimization.

dot

G cluster_start cluster_workflow cluster_end start Crude Quinazolinone Sample tlc TLC Analysis for Solvent System Selection start->tlc packing Column Packing (Silica Gel) tlc->packing loading Sample Loading packing->loading elution Elution with Gradient or Isocratic System loading->elution fractions Fraction Collection elution->fractions analysis TLC/HPLC Analysis of Fractions fractions->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Purified Quinazolinone evaporation->end

Caption: A generalized workflow for quinazolinone purification by column chromatography.

Common Issues and Solutions in Column Chromatography

Issue Possible Cause(s) Troubleshooting & Optimization
Poor Separation (Overlapping Bands) Inappropriate solvent system (eluent).Optimize the eluent using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. If Rf is too high, decrease eluent polarity; if too low, increase polarity.[4]
Column overloading.Reduce the amount of crude product loaded onto the column.
Improperly packed column (channeling).Ensure the silica gel is packed uniformly without air bubbles.
Compound "Streaking" on the Column Poor solubility of the compound in the eluent.Add a small amount of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to the eluent to improve solubility.[4]
Low Recovery of the Compound Compound is too strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For very polar compounds, a reverse-phase column may be more suitable.
Compound is unstable on silica gel.Consider using a different stationary phase like alumina or a less acidic silica gel.
Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the standard stationary phase.

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[4]

  • Column Packing: Create a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to settle to form a uniform bed, and then add a protective layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) to separate the compounds based on their affinity for the stationary phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid quinazolinone compounds to high levels of purity.

dot

G cluster_start cluster_workflow cluster_end start Crude Quinazolinone Solid solvent Select Suitable Solvent(s) start->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve filter Hot Filtration (optional, for insoluble impurities) dissolve->filter cool Slow Cooling to Induce Crystallization filter->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end High-Purity Crystalline Quinazolinone dry->end

Caption: A systematic workflow for the recrystallization of quinazolinone compounds.

Common Issues and Solutions in Recrystallization

Issue Possible Cause(s) Troubleshooting & Optimization
Compound Does Not Crystallize Upon Cooling Too much solvent was used.Concentrate the solution by boiling off some of the solvent and allow it to cool again.
The chosen solvent is not suitable.Try a different solvent or a two-solvent system where the compound has lower solubility at cold temperatures.
Oiling Out (Compound separates as a liquid) The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
The melting point of the compound is below the boiling point of the solvent.Choose a lower-boiling solvent.
Low Yield of Recrystallized Product The compound has significant solubility in the cold solvent.Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures. Ensure the minimum amount of hot solvent is used for dissolution.[4]
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[4]
Colored Impurities Remain in the Final Product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to find a solvent that dissolves the quinazolinone derivative when hot but not when cold.[4] Common solvents to test include ethanol, methanol, and ethyl acetate.[4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until it fully dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[4]

Troubleshooting Guide: Preparative HPLC

For achieving the highest purity or for separating challenging mixtures of quinazolinone derivatives, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.

G cluster_start cluster_workflow cluster_end start Partially Purified Quinazolinone method Analytical HPLC Method Development start->method scaleup Scale-Up to Preparative Column method->scaleup injection Sample Injection scaleup->injection elution Gradient Elution injection->elution detection UV Detection and Fraction Collection elution->detection analysis Purity Analysis of Fractions detection->analysis pooling Pooling of Pure Fractions analysis->pooling removal Solvent Removal (Lyophilization/Rotovap) pooling->removal end High-Purity (>99%) Quinazolinone removal->end

Sources

Technical Support Center: Synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions in a user-friendly Q&A format to ensure the successful and efficient synthesis of your target compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-step process. The first step involves the formation of the key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, from anthranilamide and chloroacetyl chloride. The second step is the nucleophilic substitution of the chlorine atom with methylamine, followed by salt formation.

Synthetic_Pathway Anthranilamide Anthranilamide Intermediate 2-(Chloromethyl)quinazolin-4(3H)-one Anthranilamide->Intermediate Cyclization Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Product 2-[(methylamino)methyl]quinazolin-4(3H)-one Intermediate->Product Nucleophilic Substitution Methylamine Methylamine Methylamine->Product Final_Product 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride Product->Final_Product Salt Formation HCl HCl HCl->Final_Product Over_alkylation cluster_main Main Reaction cluster_side Side Reaction: Over-alkylation Intermediate 2-(Chloromethyl)quinazolin-4(3H)-one Product Desired Product (Secondary Amine) Intermediate->Product Nucleophilic Attack Dialkylated_Product Dialkylated Byproduct (Tertiary Amine) Intermediate->Dialkylated_Product Methylamine Methylamine (Primary Amine) Methylamine->Product Product->Dialkylated_Product Further Nucleophilic Attack (More Nucleophilic) Hydrolysis Intermediate 2-(Chloromethyl)quinazolin-4(3H)-one Hydrolysis_Product 2-(Hydroxymethyl)quinazolin-4(3H)-one (Hydrolysis Byproduct) Intermediate->Hydrolysis_Product Nucleophilic Attack by Water Water Water (H₂O) Water->Hydrolysis_Product

Caption: Hydrolysis of the 2-(chloromethyl) intermediate.

Troubleshooting Protocol:

Strategy Experimental Protocol Causality
Anhydrous Conditions Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizing the presence of water in the reaction mixture will significantly reduce the rate of the competing hydrolysis reaction.
Temperature Control Maintain a low reaction temperature, especially during the addition of reagents. Start the reaction at 0°C and allow it to slowly warm to room temperature if necessary.The rate of hydrolysis is temperature-dependent. Lowering the temperature will slow down this undesired side reaction more significantly than the desired amination reaction.
pH Control If a base is used, ensure it is added cautiously to avoid creating a highly basic environment where hydrolysis can be accelerated.While a base is often needed to neutralize the HCl formed, an excessively high pH can promote the hydrolysis of the alkyl chloride.
C. Dimer Formation

Question: I am observing an impurity with a mass corresponding to a dimer of my quinazolinone starting material. How is this formed and what can I do to prevent it?

Answer: Dimerization can occur, particularly if the reaction conditions are not optimized. This can happen through intermolecular reactions between two molecules of the 2-(chloromethyl)quinazolin-4(3H)-one or through reaction of the product with the starting material under certain conditions.

Troubleshooting Protocol:

Strategy Experimental Protocol Causality
Dilution Run the reaction at a lower concentration.High concentrations of reactants can favor intermolecular side reactions like dimerization.
Order of Addition As with preventing over-alkylation, add the 2-(chloromethyl)quinazolin-4(3H)-one solution slowly to the methylamine solution.This ensures that the highly reactive electrophile is always in the presence of a large excess of the desired nucleophile, minimizing self-reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is an effective and rapid method to monitor the reaction. U[1]se a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and purity of the product.

[1]Q2: My final product is difficult to purify. What are the recommended purification methods?

A2: Purification of this compound can be challenging due to its polarity.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. A[2] common solvent system for recrystallization is a mixture of ethanol and water or isopropanol. *[3] Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography on silica gel can be employed. A[2] polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required. *[2] Preparative HPLC: For very high purity requirements, preparative HPLC is the method of choice.

[2]Q3: How can I confirm the structure of my final product and identify any impurities?

A3: A combination of analytical techniques is essential for structural confirmation and impurity identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying the structures of any significant impurities. *[4][5] Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, which is vital for identifying byproducts like the dialkylated species. *[5] Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify key functional groups in the molecule. *[4] Hyphenated Techniques: Techniques like LC-MS and LC-NMR are powerful tools for separating and identifying impurities in complex mixtures.

[6]Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine is a flammable and corrosive gas or liquid. It should also be handled in a fume hood with appropriate PPE.

  • The reaction can be exothermic. Use an ice bath for cooling and add reagents slowly to control the reaction temperature.

IV. References

  • Salvadeo, E., et al. (2011). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]

  • Reeves, J. T., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. [Link]

  • Li, X., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • Reeves, J. T., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Asadi, S., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link]

  • Salvatore, R. N., et al. (2001). Efficient Synthesis of Secondary Amines by Selective Alkylation of Primary Amines. Digital Commons @ USF. [Link]

  • Reddy, P. G., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Bassyouni, F. A., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. PubMed Central. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. National Institutes of Health. [Link]

  • Singh, S. K., et al. (2010). MS and NMR investigation of bioactive quinazolones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. [Link]

  • Adebayo, C. A., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PubMed Central. [Link]

  • Lee, H., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. PubMed. [Link]

  • Sharma, S., et al. (2012). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmaceutical Reviews. [Link]

  • Khan, F. N., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Cao, D.-L., et al. (2012). 2-Chloro-quinazolin-4(3H)-one. PubMed. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Mishra, P., et al. (2024). Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate. [Link]

  • Stolar, T., et al. (2021). Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. MDPI. [Link]

  • Emami, S., & Ghafouri, H. (2021). N-Dealkylation of Amines. PubMed Central. [Link]

  • Stolar, T., et al. (2021). N,N-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. ResearchGate. [Link]

  • Jain, P., & Kumar, A. (2014). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. ResearchGate. [Link]

  • Yang, L., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]

  • Beam, C. F., et al. (2011). N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry. [Link]

  • Fun, H.-K., et al. (2012). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. National Institutes of Health. [Link]

  • Al-Obaidi, A., & Al-Majidi, S. (2017). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • Portilla, J., et al. (2007). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 6-acetylaminoquinazolin-4(3H)-one. National Institutes of Health. [Link]

  • Sternbach, L. H., et al. (1964). REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE. PubMed. [Link]

Sources

Technical Support Center: Overcoming Resistance to Quinazolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to help you navigate and overcome the challenges of drug resistance in your experiments. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: Understanding Quinazolinone-Based Inhibitors and Resistance

Quinazolinone and its derivatives are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Their core structure, a fusion of a benzene and a pyrimidine ring, allows for extensive chemical modifications, leading to the development of inhibitors targeting various cellular processes.[1][4][5]

Common mechanisms of action for anticancer quinazolinones include:

  • Inhibition of Tubulin Polymerization: Disrupting microtubule formation, which is crucial for cell division.[6][7]

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), PI3K, and dihydrofolate reductase (DHFR).[4][6][7][8]

  • Induction of Apoptosis and Cell Cycle Arrest: Triggering programmed cell death and halting the proliferation of cancer cells.[4][7]

Despite their promise, the development of resistance is a significant obstacle in the clinical application of quinazolinone-based inhibitors. Resistance can be intrinsic or acquired and arises from various molecular changes within the cancer cells.

Visualizing Common Resistance Pathways

The following diagram illustrates the primary mechanisms by which cancer cells can develop resistance to quinazolinone-based inhibitors, particularly those targeting the EGFR signaling pathway.

Figure 1: Common Resistance Mechanisms to Quinazolinone-Based EGFR Inhibitors cluster_drug Quinazolinone Inhibitor cluster_cell Cancer Cell Drug Quinazolinone EGFR Inhibitor EGFR EGFR Drug->EGFR Inhibits Downstream Downstream Signaling (PI3K/AKT/mTOR) EGFR->Downstream Activates Bypass Bypass Signaling (e.g., MET, HER2) Bypass->Downstream Activates (Bypasses EGFR) Efflux Drug Efflux Pumps (e.g., P-gp, BCRP) Efflux->Drug Expels Drug Target_Alt Target Alteration (e.g., T790M, C797S) Target_Alt->EGFR Alters Drug Binding Site

Caption: Common mechanisms of resistance to quinazolinone-based EGFR inhibitors.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during experiments with quinazolinone-based inhibitors.

Q1: My cancer cell line, which was initially sensitive to my quinazolinone-based EGFR inhibitor, is now showing reduced sensitivity. What are the first steps to confirm and characterize this resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by performing a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of the parental (sensitive) cell line with the suspected resistant cell line. A significant increase in the IC50 value confirms resistance.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure your stock solution of the quinazolinone inhibitor is fresh and has been stored correctly to rule out compound degradation.

  • Perform a Dose-Response Assay: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to treat both parental and suspected resistant cells with a range of inhibitor concentrations.

  • Calculate and Compare IC50 Values: A fold-change in IC50 of >2 is generally considered a significant indicator of resistance.

Q2: I've confirmed resistance. How do I determine if it's due to a known EGFR mutation like T790M or C797S?

A2: The presence of specific, known resistance mutations in the target protein can be investigated using molecular biology techniques.

Experimental Workflow:

  • Isolate Genetic Material: Extract genomic DNA or RNA from both the sensitive and resistant cell populations.

  • PCR and Sequencing: Amplify the EGFR kinase domain using PCR and sequence the product to identify mutations. Compare the sequences from the resistant and sensitive cells.

  • Allele-Specific PCR or Digital Droplet PCR (ddPCR): For known mutations, these highly sensitive techniques can be used for detection and quantification.

Q3: My resistant cells do not have a known EGFR mutation. What are other likely resistance mechanisms?

A3: If on-target mutations are ruled out, resistance is likely due to one or more of the following:

  • Activation of Bypass Signaling Pathways: Other receptor tyrosine kinases (e.g., MET, HER2) can become activated, providing an alternative route for downstream signaling.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can pump the inhibitor out of the cell.[9]

  • Target Overexpression: An increase in the expression level of the target protein (e.g., EGFR) can effectively dilute the inhibitor's effect.[10]

Q4: How can I investigate the activation of bypass signaling pathways?

A4: The activation of bypass pathways can be assessed by examining the phosphorylation status of key signaling proteins.

Experimental Protocol:

  • Protein Lysate Preparation: Prepare protein lysates from both sensitive and resistant cells, with and without treatment with the quinazolinone inhibitor.

  • Western Blotting: Perform Western blot analysis using antibodies specific for the phosphorylated forms of proteins in suspected bypass pathways (e.g., p-MET, p-HER2, p-AKT). An increase in the phosphorylation of these proteins in the resistant cells, especially in the presence of the EGFR inhibitor, suggests the activation of a bypass pathway.

Q5: My quinazolinone compound has poor aqueous solubility, leading to inconsistent results in my cell-based assays. How can I improve this?

A5: Poor solubility is a common issue with quinazolinone derivatives due to their often rigid and lipophilic structures.[11]

Troubleshooting Strategies:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[11] When diluting into your aqueous assay buffer, do so incrementally while vortexing. You can also add a small percentage (1-5%) of a co-solvent like ethanol or propylene glycol to the final assay medium.[11]

  • Formulation with Excipients: For in vivo studies, consider advanced formulation strategies such as the use of cyclodextrins, solid dispersions, or lipid-based formulations.[11]

  • Visual Inspection: Always visually inspect your assay plates for any signs of compound precipitation.

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for investigating and overcoming resistance to quinazolinone-based inhibitors.

Guide 1: Characterizing the Resistance Mechanism

This guide will help you systematically investigate the potential mechanisms of resistance in your cell line.

Workflow for Characterizing Resistance

Figure 2: Workflow for Characterizing Resistance Start Resistant Cell Line (Confirmed by IC50 Shift) Seq Sequence Target Gene (e.g., EGFR) Start->Seq Mutation Mutation Found? (e.g., T790M, C797S) Seq->Mutation WB Western Blot for Bypass Pathways (p-MET, p-HER2, p-AKT) Mutation->WB No On_Target Conclusion: On-Target Resistance Mutation->On_Target Yes Bypass_Active Bypass Pathway Activated? WB->Bypass_Active Efflux Drug Efflux Assay (e.g., Rhodamine 123) Bypass_Active->Efflux No Bypass_Res Conclusion: Bypass Pathway Activation Bypass_Active->Bypass_Res Yes Efflux_Active Increased Efflux? Efflux->Efflux_Active Efflux_Res Conclusion: Drug Efflux Efflux_Active->Efflux_Res Yes Other Investigate Other Mechanisms Efflux_Active->Other No

Caption: A stepwise workflow to identify the mechanism of resistance.

Protocol 1: Drug Efflux Assay Using Rhodamine 123

This protocol is designed to determine if increased drug efflux by transporters like P-glycoprotein is a mechanism of resistance.

Materials:

  • Parental (sensitive) and resistant cell lines

  • Rhodamine 123 (a fluorescent substrate for P-gp)

  • Verapamil (a known P-gp inhibitor)

  • Multi-well plates suitable for fluorescence measurement

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat a subset of wells with a known efflux pump inhibitor (e.g., Verapamil) for 30-60 minutes. This will serve as a positive control.

  • Substrate Incubation: Add Rhodamine 123 to all wells and incubate for a specified time (e.g., 60 minutes).

  • Washing: Gently wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.

Data Interpretation:

  • Resistant vs. Parental: If resistant cells show significantly lower intracellular fluorescence compared to parental cells, this suggests increased efflux.

  • Effect of Inhibitor: If pre-treatment with Verapamil increases the fluorescence in resistant cells to a level comparable to that of the parental cells, this strongly indicates that P-gp-mediated efflux is a key resistance mechanism.

Guide 2: Strategies to Overcome Resistance

Once the resistance mechanism is identified, you can employ targeted strategies to overcome it.

Strategy 1: Combination Therapy

Combining your quinazolinone inhibitor with another agent can be a powerful strategy to overcome resistance.[12][13]

Resistance MechanismCombination StrategyRationale
Bypass Pathway Activation Combine with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor if MET is activated).This dual-targeting approach blocks both the primary target and the escape pathway.
Drug Efflux Co-administer with a known efflux pump inhibitor (e.g., Verapamil, though clinical use is limited by toxicity).This can increase the intracellular concentration of the quinazolinone inhibitor.
On-Target Mutations (e.g., T790M) Switch to a next-generation quinazolinone inhibitor designed to be effective against the specific mutation.Newer generations of inhibitors are often designed to overcome known resistance mutations.[14][15]
Strategy 2: Development of Next-Generation Inhibitors

For resistance driven by on-target mutations, a common strategy is the development of new inhibitors that can effectively bind to the mutated target. For EGFR, this has led to the development of third- and fourth-generation inhibitors.

  • Third-generation inhibitors (e.g., osimertinib) were designed to be effective against the T790M "gatekeeper" mutation.[12]

  • Fourth-generation allosteric inhibitors are being developed to target the C797S mutation, which confers resistance to third-generation inhibitors.[12][16][17][18] These inhibitors bind to a different site on the EGFR protein.[17][18]

Protocol 2: Evaluating Synergistic Effects of Combination Therapy

This protocol uses the Chou-Talalay method to determine if the combination of two drugs results in a synergistic, additive, or antagonistic effect.

Materials:

  • Resistant cell line

  • Quinazolinone inhibitor (Drug A)

  • Second therapeutic agent (Drug B)

  • Cell viability assay reagents

Procedure:

  • Determine IC50 for Each Drug: Perform dose-response assays for Drug A and Drug B individually to determine their respective IC50 values.

  • Set up Combination Doses: Prepare serial dilutions of both drugs and treat the cells with each drug alone and in combination at a constant ratio (e.g., based on their IC50 values).

  • Cell Viability Assay: After the treatment period, perform a cell viability assay.

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).

Data Interpretation:

  • CI < 1: Synergistic effect (the combination is more effective than the sum of the individual drugs).

  • CI = 1: Additive effect.

  • CI > 1: Antagonistic effect.

Section 4: Concluding Remarks

Overcoming resistance to quinazolinone-based inhibitors is a complex but manageable challenge. A systematic approach to characterizing the resistance mechanism is crucial for selecting the most effective strategy to overcome it. By combining careful experimental design with a thorough understanding of the underlying biology, researchers can continue to advance the development of this promising class of therapeutic agents.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022, July 15).
  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. (2017, May 15). PubMed.
  • Mechanisms of acquired resistance to the quinazoline thymidylate synthase inhibitor ZD1694 (Tomudex) in one mouse and three human cell lines. (n.d.). PMC - NIH.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC | Request PDF. (n.d.). ResearchGate.
  • 2-Acetyl-4(3H)-quinazolinone: A Technical Guide on the Core Mechanism of Action. (n.d.). Benchchem.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.).
  • Technical Support Center: Strategies for Overcoming Cancer Cell Resistance to Novel Cytotoxic Agents. (n.d.). Benchchem.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). PMC - NIH.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (n.d.). PMC - NIH.
  • Technical Support Center: Overcoming Drug Resistance with Quinazolinone Derivatives. (n.d.). Benchchem.
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (n.d.). MDPI.
  • Drug Resistance in Cancer: Mechanisms and Models. (n.d.). ATCC.
  • An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (n.d.). Bentham Science Publisher.
  • Overcoming Oncology Drug Resistance: Models and Strategies. (n.d.).
  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. (n.d.). Benchchem.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020, November 12). RSC Publishing.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024, May 20). PMC - NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Using Synergistic Combination Drug Therapy to Battle Antibiotic Resistance. (n.d.).
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). PMC - NIH.
  • Technical Support Center: Overcoming Resistance to 4-(Quinazolin-2-yl)phenol in Cancer Cells. (n.d.). Benchchem.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). PMC - PubMed Central.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.

Sources

Troubleshooting inconsistent results in experiments with 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during experimentation with this compound. The quinazolinone scaffold is a cornerstone in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, like many heterocyclic compounds, its derivatives can present unique experimental hurdles. This guide provides in-depth, practical solutions to ensure the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions about the handling and properties of this compound.

FAQ 1: What are the primary causes of inconsistent biological activity in my assays?

Inconsistent results with quinazolinone derivatives often stem from issues related to compound solubility and stability.[5][6] The rigid, fused heterocyclic ring system of the quinazolinone core can lead to poor aqueous solubility.[5] When the compound precipitates in your assay medium, the effective concentration is significantly lower and more variable than intended, leading to unreliable data.[5][6]

Key Troubleshooting Areas:

  • Compound Purity and Integrity: Always verify the identity and purity of your compound stock using methods like NMR or LC-MS.[6]

  • Solubility Issues: Poor solubility is a frequent culprit. If the compound is not fully dissolved, you are not testing the intended concentration.

  • Assay Conditions: Factors such as pH, incubation time, and interactions with media components can all influence the compound's behavior.[5][6]

FAQ 2: My compound won't dissolve in aqueous buffers. What is the first step?

The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of quinazolinone derivatives.[5][7]

  • Procedure:

    • Use fresh, anhydrous DMSO to avoid introducing water, which can lower solubility.

    • If the compound is difficult to dissolve, gentle warming (37-50°C) and ultrasonication can be employed to aid dissolution.[5][8]

    • Always visually inspect the solution to ensure no particulates are present before making further dilutions.

FAQ 3: My DMSO stock solution precipitates when stored at -20°C. Is this normal?

Yes, this is a common observation. The solubility of many organic compounds in DMSO is temperature-dependent.[5]

  • Solution:

    • Room Temperature Storage: If the compound's stability permits, storing the DMSO stock solution at room temperature can prevent precipitation.

    • Re-dissolving: If refrigeration is necessary for stability, it is crucial to gently warm and vortex the solution to ensure it is fully re-dissolved before you take an aliquot for your experiment.[5] Failure to do so is a major source of concentration errors and inconsistent results.

FAQ 4: How does the hydrochloride salt form affect the compound's properties?

The hydrochloride salt is often used to improve the aqueous solubility and dissolution rate of basic compounds like this quinazolinone derivative.[5][9] However, it also introduces specific considerations:

  • pH-Dependent Solubility: As a salt of a weak base, the compound's solubility will be pH-dependent. It will be more soluble in acidic conditions where the basic nitrogen atoms are protonated.[5]

  • Common-Ion Effect: In buffers containing high concentrations of chloride ions (like physiological buffers), the solubility of the hydrochloride salt can be suppressed.[10][11] This can lead to precipitation, especially at higher compound concentrations.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air.[9][11] This can alter the compound's weight and lead to errors in concentration calculations. It is essential to store the solid compound in a desiccator.

Part 2: Troubleshooting Guides - From Benchtop to Assay

This section provides structured troubleshooting workflows for specific problems you may encounter.

Guide 1: Addressing Compound Precipitation in Cell Culture Media

Observation: You've diluted your DMSO stock into your aqueous cell culture medium, and you observe cloudiness or a visible precipitate.

Causality: This "precipitation upon dilution" occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The organic solvent (DMSO) is diluted, and the compound crashes out of the solution.[5]

Caption: Decision tree for troubleshooting compound precipitation.

TechniqueProtocolKey Considerations
Co-solvents 1. Prepare your final aqueous buffer. 2. Add a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to a final concentration of 1-5% (v/v).[5] 3. Add the compound's DMSO stock to this co-solvent-containing buffer last.- Always run a vehicle control with the same concentration of the co-solvent to check for effects on your biological system.
Surfactants 1. Prepare your final aqueous buffer. 2. Add a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) to a final concentration of 0.01-0.1%.[5] 3. Vortex well. 4. Add the compound's DMSO stock.- Surfactants can form micelles that encapsulate the compound.[5] - High concentrations can be cytotoxic. A dose-response test for the surfactant alone is recommended.
Cyclodextrins 1. Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. 2. Add your compound's DMSO stock to the HP-β-CD solution and incubate (e.g., 1 hour at room temperature with shaking) to allow for complex formation.[5] 3. Use this complexed solution for your final dilution.- This method forms an inclusion complex, effectively shielding the hydrophobic compound from water.[5] - Ensure the cyclodextrin itself does not interfere with your assay.
Guide 2: Investigating Variable Results in Cell-Based Assays

Observation: Your dose-response curves are not consistent between experiments, or you see high variability among replicate wells.

Causality: Beyond overt precipitation, other factors can cause inconsistent effective concentrations at the cellular level.

Caption: Workflow for diagnosing inconsistent cell assay results.

  • Preparation: Prepare the compound in your complete cell culture medium at the highest concentration used in your assay. Also, prepare a vehicle control.

  • Incubation: Place the prepared media in a cell culture incubator (37°C, 5% CO₂) for the duration of your longest experimental time point (e.g., 24, 48, 72 hours).

  • Sampling: Take aliquots at Time 0 and at several intervals throughout the incubation period.

  • Analysis: Immediately freeze the samples. Analyze the concentration of the parent compound in each sample using a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method.

  • Interpretation: A significant decrease in the parent compound's concentration over time indicates instability. This could be due to chemical degradation or metabolism by any components in the media.

Part 3: Reference Protocols

These standardized protocols provide a baseline for ensuring consistency in your experiments.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is for preparing a stock solution from a solid powder.

Materials:

  • This compound (MW: 225.68 g/mol )[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculation: To make a 10 mM solution, you need 2.257 mg of the compound per 1 mL of DMSO.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (225.68 g/mol ) * (1000 mg/g) = 2.2568 mg/mL

  • Weighing: Accurately weigh out the desired amount of the solid compound. It is advisable to weigh a larger amount (e.g., ~10 mg) to minimize weighing errors and prepare a larger stock volume.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add approximately half the final volume of anhydrous DMSO.

  • Mixing: Cap the flask and vortex thoroughly. If necessary, use an ultrasonic bath or warm the solution gently (not exceeding 50°C) until the solid is completely dissolved. Visually confirm that no solid particles remain.

  • Final Volume: Once fully dissolved, add DMSO to the final target volume. Invert the flask several times to ensure a homogenous solution.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store as recommended (see FAQ 3).

Protocol 2: Verifying Compound Purity via LC-MS

Objective: To confirm the identity and assess the purity of the compound stock.

System:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • C18 reverse-phase column.

Typical Method:

  • Sample Preparation: Dilute the DMSO stock solution to an appropriate concentration (e.g., 1 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Run a standard gradient, for example, from 5% B to 95% B over 10 minutes.

  • Detection:

    • UV/Vis Detector: Monitor at a wavelength appropriate for the quinazolinone chromophore (typically around 254 nm and 320 nm).

    • Mass Spectrometer: Scan for the expected mass-to-charge ratio (m/z) of the parent compound. For 2-[(methylamino)methyl]quinazolin-4(3H)-one, the free base has a molecular weight of 189.21 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at approximately m/z 190.2.

  • Analysis:

    • Purity: The purity is estimated by the area of the main peak relative to the total area of all peaks in the UV chromatogram.

    • Identity: The identity is confirmed if the mass detected under the main chromatographic peak matches the expected mass of the compound.

References

  • Alam, M. A., et al. (2016). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Retrieved from [Link]

  • Baluja, S., et al. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. Retrieved from [Link]

  • Fathimoghadam, F., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 16. Retrieved from [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37. Retrieved from [Link]

  • Sahu, P. K., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • Serajuddin, A. T. M. (2018). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. In Taylor & Francis eBooks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)-4(3H)-quinazolinone. PubChem Compound Database. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6617. Retrieved from [Link]

  • Sharma, P., et al. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8. Retrieved from [Link]

  • Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 70(5), 576-577. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(52), 32909-32924. Retrieved from [Link]

  • Gupta, P., & Garg, P. (2013). Salt Selection in Drug Development. Pharmaceutical Technology, 37(10). Retrieved from [Link]

  • Hossain, M. S., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 13(10), 1599. Retrieved from [Link]

  • Lee, D., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967. Retrieved from [Link]

  • Lee, D., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Retrieved from [Link]

  • Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. Retrieved from [Link]

  • Alagarsamy, V., et al. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie, 59(10), 753-755. Retrieved from [Link]

  • Lee, D., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Retrieved from [Link]

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. Retrieved from [Link]

  • Lee, D., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. Retrieved from [Link]

  • Ghaffari, M., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11333. Retrieved from [Link]

  • Gumede, N. J., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 555. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18816. Retrieved from [Link]

  • Li, J., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules, 27(19), 6563. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Mitigating Cytotoxicity of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride in Non-Target Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of off-target cytotoxicity and optimize your experimental outcomes.

I. Understanding the Challenge: The Double-Edged Sword of Quinazolinones

Quinazolinone derivatives are a versatile class of compounds with a broad range of biological activities, including potent anticancer properties.[1][2][3] Many of these derivatives, likely including this compound, exert their therapeutic effects by inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5][6] However, a significant hurdle in their clinical application is the potential for cytotoxicity in healthy, non-target cells, leading to undesirable side effects.[7] This guide is designed to provide you with the technical expertise to address and mitigate these off-target effects.

II. Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this quinazolinone derivative in non-target cells?

A1: While the specific mechanism for this particular compound requires empirical validation, quinazolinone derivatives commonly induce apoptosis through the intrinsic (mitochondrial) pathway.[5][6] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade (specifically caspase-9 and the executioner caspase-3).[4][5] Some derivatives can also induce apoptosis via the extrinsic pathway or by causing endoplasmic reticulum (ER) stress.[5]

Q2: I'm observing significant toxicity in my normal cell line controls. What are the immediate troubleshooting steps?

A2: First, verify the final concentration of your solvent (e.g., DMSO), ensuring it is below the toxic threshold for your specific cell line (typically <0.1%).[8] Always include a vehicle-only control in your experiments.[8] Second, ensure the health and passage number of your cells are consistent, as unhealthy or high-passage cells can exhibit altered sensitivity.[8] Finally, re-evaluate your dosing strategy. It's crucial to perform a dose-response curve to determine the optimal therapeutic window that maximizes cancer cell death while minimizing effects on normal cells.

Q3: Can co-treatment with other agents reduce off-target cytotoxicity?

A3: Yes, several strategies involving co-treatment can be explored:

  • Antioxidants: If the cytotoxicity is mediated by an increase in reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may selectively protect normal cells.[8]

  • Caspase Inhibitors: Pre-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can significantly reverse the cytotoxic effects if the cell death is caspase-dependent.[4] This can be a valuable tool for mechanistic studies.

  • Cell Cycle Arrest Agents: A "cyclotherapy" approach involves pre-treating cells with an agent that induces cell cycle arrest (e.g., in G1 phase) in normal cells, making them less susceptible to a subsequent cytotoxic agent that targets proliferating cells.[9][10]

Q4: Are there advanced drug delivery strategies to improve the therapeutic index?

A4: Absolutely. Encapsulating the quinazolinone derivative in a nanoparticle-based drug delivery system can significantly reduce off-target toxicity.[8][11][12] These systems can be engineered for targeted delivery to tumor sites by exploiting the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.[12][13] This approach minimizes systemic exposure of healthy tissues.[11]

III. In-Depth Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Data Between Experiments

Underlying Cause: Inconsistent cell health, passage number, or experimental conditions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent cytotoxicity data.

Problem 2: Difficulty Establishing a Therapeutic Window (Similar IC50 in Cancer and Normal Cells)

Underlying Cause: The compound may target a pathway that is equally vital for both cell types, or the off-target effects are potent at the therapeutic concentration.

Troubleshooting Strategies & Experimental Protocols:

Strategy 1: Co-administration with an Antioxidant

Rationale: Many chemotherapeutic agents, including some quinazolinone derivatives, induce oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS).[8] While cancer cells often have a compromised antioxidant defense system, normal cells may be more resilient. Co-treatment with an antioxidant could selectively rescue normal cells.

Experimental Protocol: Assessing the Protective Effect of N-Acetylcysteine (NAC)

  • Cell Seeding: Seed both your target cancer cell line and a non-target normal cell line in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Pre-treatment with NAC: Prepare a stock solution of NAC. Pre-treat a subset of wells for each cell line with a non-toxic concentration of NAC for 1-2 hours before adding the quinazolinone compound.

  • Compound Treatment: Add serial dilutions of the this compound to both NAC-pretreated and non-pretreated wells. Include vehicle-only and NAC-only controls.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or PrestoBlue™ assay, to quantify the cytotoxic effects.[14]

  • Data Analysis: Calculate the IC50 values for the quinazolinone compound in the presence and absence of NAC for both cell lines. A significant increase in the IC50 value for the normal cell line with minimal change for the cancer cell line indicates a protective effect.

Strategy 2: Targeted Drug Delivery with Nanoparticles

Rationale: Nanoparticle-based drug delivery systems can enhance the accumulation of the cytotoxic agent in tumor tissue while reducing its distribution to healthy organs, thereby widening the therapeutic window.[11][13]

Conceptual Workflow for Nanoparticle Encapsulation:

G A This compound C Encapsulation A->C B Nanocarrier (e.g., Liposome, Polymeric Micelle) B->C D Targeted Nanoparticle C->D E Systemic Administration D->E F Reduced Accumulation in Non-Target Cells E->F G Enhanced Permeability and Retention (EPR) Effect in Tumor E->G I Reduced Off-Target Cytotoxicity F->I H Targeted Binding to Cancer Cells (Optional Ligand) G->H J Enhanced Anti-Tumor Efficacy H->J G cluster_0 Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Quinazolinone 2-[(methylamino)methyl]quinazolin-4(3H)-one Quinazolinone->Bcl2 Inhibits Quinazolinone->Bax Activates Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosis Apoptosis Casp3->Apoptosis Cleaves Substrates Apoptosome->Casp3 Activates

Caption: The intrinsic apoptotic pathway often targeted by quinazolinones.

By understanding this pathway, you can design experiments to probe specific components. For example, using a caspase-3 specific inhibitor like Z-DEVD-FMK can provide more granular detail than a pan-caspase inhibitor. [6]Western blotting for cleaved PARP or cleaved Caspase-3 can confirm the activation of this pathway. [15]

V. Summary of Key Parameters for Optimization

ParameterRecommended ActionRationale
Compound Concentration Perform a comprehensive dose-response analysis on both cancer and normal cell lines.To identify the therapeutic window and optimal concentration for efficacy with minimal off-target effects.
Solvent Concentration Keep the final solvent concentration (e.g., DMSO) below 0.1% and include a vehicle control.High solvent concentrations can be independently cytotoxic and confound results. [8]
Cell Health Use cells at a low, consistent passage number and regularly screen for mycoplasma.Cellular stress and high passage numbers can alter drug sensitivity and lead to variability. [8]
Co-treatment Strategies Explore the use of antioxidants, caspase inhibitors, or cell cycle arrest agents.To selectively protect non-target cells and elucidate the mechanism of cytotoxicity. [4][8][9]
Advanced Delivery Consider encapsulation in targeted nanoparticle systems.To improve drug accumulation at the tumor site and reduce systemic exposure. [11][12]

This technical guide provides a framework for systematically addressing the challenge of off-target cytotoxicity. By combining careful experimental design, mechanistic investigation, and innovative strategies like targeted delivery, you can enhance the therapeutic potential of this compound.

References

  • A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. (2014). PMC. Available at: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. Available at: [Link]

  • Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Protecting normal cells from the cytotoxicity of chemotherapy. (2012). PMC. Available at: [Link]

  • Antioxidant Nanomedicine Significantly Enhances the Survival Benefit of Radiation Cancer Therapy by Mitigating Oxidative Stress-Induced Side Effects. (2021). PubMed. Available at: [Link]

  • In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line. (2018). PubMed. Available at: [Link]

  • Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. (n.d.). ResearchGate. Available at: [Link]

  • Nanoparticles-Based Small Molecule Drugs Delivery. (n.d.). CD Bioparticles. Available at: [Link]

  • Protection of Normal Cells Against Toxic Effects of Chemotherapy by Reversible G1 Arrest. (2002). Semantic Scholar. Available at: [Link]

  • Advances in Nanomaterials Used in Co-Delivery of siRNA and Small Molecule Drugs for Cancer Treatment. (2020). PubMed Central. Available at: [Link]

  • Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. (2023). PMC. Available at: [Link]

  • Nanotechnology in Drug Delivery: Targeted Therapeutic Delivery Systems. (2025). Andrew Hillman. Available at: [Link]

  • Therapy-Related Cardio-Oncology in Hepatocellular Carcinoma: Mechanistic Insights and Strategies for Enhancing Efficacy While Reducing Toxicity. (2024). SciRP.org. Available at: [Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. (2022). PMC. Available at: [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Scirp.org. Available at: [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PMC. Available at: [Link]

  • (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). ResearchGate. Available at: [Link]

  • Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. (2018). PMC. Available at: [Link]

  • Finding a balance between killing cancer cells without damaging normal cells. (2014). ANSTO. Available at: [Link]

  • Inhibition of cancer antioxidant defense by natural compounds. (2016). PMC. Available at: [Link]

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. (2022). PubMed Central. Available at: [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2024). MDPI. Available at: [Link]

  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. (2025). PMC. Available at: [Link]

  • Cytotoxicity toward human cells. (A) Lead quinazolines were tested at... (n.d.). ResearchGate. Available at: [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. Available at: [Link]

  • Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. (n.d.). MDPI. Available at: [Link]

  • Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. (2004). PubMed. Available at: [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (2020). NIH. Available at: [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2024). PMC. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Available at: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PMC. Available at: [Link]

Sources

Technical Support Center: Optimization of Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this vital heterocyclic scaffold. Quinazolinones are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer drugs that target critical signaling pathways.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, ensuring you can optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles encountered during quinazolinone synthesis. Each answer provides a causal explanation and a step-by-step resolution.

Q1: My reaction has a very low or no yield of the desired quinazolinone. What are the likely causes and how can I fix it?

A1: Low or no product yield is a common frustration that can typically be traced back to a few key areas: reaction conditions, reagent quality, or the formation of a stable, unreactive intermediate.

Potential Causes & Solutions:

  • Insufficient Temperature or Reaction Time:

    • Causality: The cyclization step to form the quinazolinone ring is often a dehydration reaction that requires significant thermal energy to overcome the activation barrier.[2][3] Classical methods like the Niementowski synthesis, which condenses an anthranilic acid with an amide, traditionally require high temperatures (130–150°C) and long reaction times.[1]

    • Solution:

      • Conventional Heating: Ensure your reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed but no product is formed, an intermediate may have formed.

      • Microwave Irradiation: Switch to microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating throughout the reaction mixture.[3][4][5]

  • Poor Reagent Quality or Presence of Moisture:

    • Causality: Anthranilic acid and its derivatives can degrade over time. Amides like formamide are hygroscopic and the presence of excess water can inhibit the dehydration step.

    • Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your substrates are sensitive to air or moisture.

  • Formation of a Stable Intermediate (Benzoxazinone):

    • Causality: In syntheses starting from anthranilic acid and an acid anhydride (like acetic anhydride), a 2-substituted benzoxazinone intermediate is formed first.[6] This intermediate must then react with an amine to form the final quinazolinone. If the second step is inefficient, the benzoxazinone may be the major product isolated.

    • Solution: Ensure the amine is added after the formation of the benzoxazinone is complete (confirm via TLC). Using a higher boiling point solvent or microwave irradiation can facilitate the final ring-opening and re-closure to the quinazolinone.[7]

Q2: My final product is contaminated with significant impurities and side products. How can I identify and minimize them?

A2: Impurity formation is often related to side reactions of the starting materials or intermediates. Identifying the impurity is the first step to mitigating its formation.

Common Impurities & Prevention Strategies:

Impurity TypeLikely CausePrevention & Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or inefficient mixing.Increase reaction time/temperature. Use microwave irradiation for more efficient energy transfer.[3][4] Ensure effective stirring, especially for heterogeneous mixtures.
N-Acylanthranilic Acid Incomplete cyclization. The initial acylation of anthranilic acid occurs, but the final ring closure does not.Increase temperature or use a dehydrating agent. Catalysts like p-toluenesulfonic acid (p-TSA) can promote the cyclization step.[8]
Side-Products from Self-Condensation Anthranilic acid can self-condense or react with other nucleophiles present in the reaction mixture under harsh conditions.Control the stoichiometry carefully. Add reagents in a stepwise manner rather than all at once. Lowering the reaction temperature slightly may help if the desired reaction is less sensitive to heat than the side reaction.

Workflow for Impurity Identification and Removal:

G

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to quinazolinones?

A1: Several robust methods exist, with the choice depending on the desired substitution pattern and available starting materials.

  • Niementowski Reaction: This is a classical and widely used method involving the condensation of anthranilic acids with amides.[2][3][4] It is versatile but often requires high temperatures. Modern variations use microwave assistance to improve yields and shorten reaction times.[2][3]

  • From 2-Aminobenzamides: Condensation of 2-aminobenzamides with aldehydes or ketones, often followed by an oxidation step, is a very common and efficient route.[8]

  • Two-Step Synthesis via Benzoxazinone: This involves reacting anthranilic acid with an acid anhydride (e.g., acetic anhydride) to form a benzoxazinone intermediate, which is then treated with an amine.[6] This is particularly useful for creating 3-substituted quinazolinones.

  • Greener Approaches: Modern methods focus on sustainability, utilizing water as a solvent, organocatalysts, or deep eutectic solvents to minimize environmental impact.[6][8][9]

G cluster_niementowski Niementowski Reaction cluster_twostep Two-Step Synthesis node_anthranilic {Anthranilic Acid} node_benzoxazinone {Benzoxazinone Intermediate} node_anthranilic->node_benzoxazinone node_quinazolinone {Quinazolinone Product} node_anthranilic->node_quinazolinone High Temp. or Microwave node_amide {Amide} node_amide->node_quinazolinone node_anhydride {Acid Anhydride} node_anhydride->node_benzoxazinone node_amine {Amine} node_amine->node_quinazolinone node_benzoxazinone->node_quinazolinone

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst depends entirely on the reaction mechanism.

  • Acid Catalysts (e.g., p-TSA, TFA): These are used in condensation reactions to activate carbonyl groups and facilitate dehydration steps.[8]

  • Metal Catalysts (e.g., Cu, Pd, Fe, Ir): Many modern cross-coupling and cyclization strategies rely on metal catalysts. For instance, copper catalysts are used in domino reactions to construct the quinazolinone core from various starting materials.[8] Iron-catalyzed C-H oxidation/C-N bond formation is another advanced method.[10]

  • Organocatalysts: For greener synthesis, organocatalysts like triethanolamine are used to promote cyclocondensation reactions in aqueous media, avoiding the need for toxic metal catalysts.[9]

  • Catalyst-Free Conditions: Some modern protocols are designed to be catalyst-free, often relying on microwave irradiation or the use of highly reactive starting materials in solvents like water.[8]

Q3: What is the best way to purify my final quinazolinone product?

A3: Purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is an excellent first-line technique for purifying solid products. It is cost-effective and can yield highly pure material if a suitable solvent is found. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: This is the most common method for purifying products from a complex mixture. Silica gel is typically used as the stationary phase. A gradient of solvents (e.g., hexane/ethyl acetate) is used to elute the compounds based on their polarity.[7]

  • Preparative HPLC: For achieving the highest purity (>99%), especially for drug development applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. A C18 reverse-phase column is commonly used with a water/acetonitrile or water/methanol gradient.[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones

This protocol is adapted from green chemistry principles and offers rapid, high-yield synthesis.[6]

Materials:

  • Anthranilic acid (1.0 eq)

  • Trimethyl orthoformate (1.2 eq)

  • Substituted amine (1.2 eq)

  • Ethanol (5-10 mL)

  • Microwave reactor vial

Procedure:

  • Combine anthranilic acid (e.g., 5 mmol, 685 mg), trimethyl orthoformate (6 mmol, 637 mg), and the desired amine (6 mmol) in a 10 mL microwave reactor vial.

  • Add ethanol (10 mL) and seal the vial.

  • Place the vial in the microwave reactor and irradiate at 120°C for 30 minutes.[6]

  • After the reaction, allow the vial to cool to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid by vacuum filtration.

  • Self-Validation/Purification: Recrystallize the crude product from ethanol. Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and assess purity. A sharp melting point is also a good indicator of purity.

Protocol 2: Purification by Column Chromatography

This is a standard protocol for purifying quinazolinones when recrystallization is ineffective.

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or chloroform), adding silica gel, and evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane).

  • Loading: Carefully add the dried slurry containing the crude product to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Monitor the eluent by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20, then 50:50 hexane:ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified quinazolinone.[7]

References

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information (PMC). [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Center for Biotechnology Information (PMC). [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Quinazoline. Wikipedia. [Link]

  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Royal Society of Chemistry Publishing. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. [Link]

  • Microwave assisted synthesis of quinazolinone using different bases. ResearchGate. [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]

  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science Publishers. [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinazolinone-Based Inhibitors: Profiling 2-[(methylamino)methyl]quinazolin-4(3H)-one Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1][2][3] Its rigid structure provides a robust framework for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with a multitude of biological targets. This structural versatility has established the quinazolinone scaffold as a "privileged structure," capable of serving as a foundation for developing therapeutics across diverse disease areas, including oncology, neuroscience, and infectious diseases.[1][2][4]

Quinazolinone derivatives have been successfully developed as inhibitors of enzymes, such as kinases and tubulin, as well as modulators of receptor activity.[2][5] This guide provides a comparative analysis of the specific compound 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride against a panel of well-characterized quinazolinone inhibitors. We will delve into their distinct mechanisms of action, compare their potency using available experimental data, and provide the technical protocols necessary for their evaluation, offering researchers a comprehensive resource for navigating this important class of molecules.

Profiling this compound

2-[(methylamino)methyl]quinazolin-4(3H)-one is a derivative characterized by a methylamino-methyl substituent at the C2 position of the quinazolinone core. While extensive public data characterizing this specific molecule as a potent inhibitor of a particular pathway is limited, we can infer its potential therapeutic value by examining structurally related analogs.

The substitution at the C2 and N3 positions of the quinazolinone ring is a critical determinant of biological activity.[6] For instance, the closely related compound 2-Methylquinazolin-4(3H)-one has been identified as a bioactive component in a traditional Chinese herbal formula and demonstrated significant antiviral activity against Influenza A virus (H1N1) in vitro, with a reported half-maximal inhibitory concentration (IC50) of 23.8 µg/mL.[7] This suggests that even simple alkyl substitutions at the C2 position can confer potent biological effects. Furthermore, synthetic efforts targeting the C2 position with various amino groups have led to the discovery of compounds with strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

The presence of the (methylamino)methyl group introduces a basic nitrogen atom and increased flexibility compared to a simple methyl group, opening possibilities for different binding interactions and potential targeting of novel biological pathways. However, without direct experimental data, its specific mechanism and potency remain subjects for future investigation.

Comparative Analysis: Established Quinazolinone Inhibitors

To understand the potential of 2-[(methylamino)methyl]quinazolin-4(3H)-one, we compare it against established quinazolinone drugs that target distinct cellular systems: receptor tyrosine kinases and ligand-gated ion channels.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

A major success for the quinazolinone scaffold has been in the development of ATP-competitive inhibitors of EGFR, a receptor tyrosine kinase whose dysregulation is a key driver in several cancers.[10][11]

  • Mechanism of Action: EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib bind to the ATP-binding pocket within the intracellular kinase domain of the receptor.[12] This prevents the autophosphorylation of tyrosine residues in the receptor's C-terminal tail, thereby blocking the recruitment of adaptor proteins and the activation of downstream pro-survival and proliferative signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10][12]

  • Gefitinib (Iressa®): A selective inhibitor of EGFR.[13] It demonstrates high potency in inhibiting EGFR autophosphorylation, with IC50 values in the low nanomolar range.[13][14][15]

  • Erlotinib (Tarceva®): Another potent and selective EGFR inhibitor.[16] Cell-free assays show an IC50 of 2 nM, with potent activity in blocking EGFR autophosphorylation in intact tumor cells at an IC50 of 20 nM.[16][17][18]

  • Lapatinib (Tykerb®): A dual inhibitor that targets both EGFR and the Human Epidermal Growth Factor Receptor 2 (HER2).[19][20] This dual specificity is valuable in cancers where both receptors are overexpressed. It exhibits potent inhibition of both EGFR and HER2 with IC50 values of 10.8 nM and 9.2 nM, respectively, in cell-free assays.[21][22]

GABA-A Receptor Positive Allosteric Modulators

In contrast to kinase inhibition, other quinazolinone derivatives act on the central nervous system by modulating ion channels.

  • Afloqualone (Arofuto®): This compound is a centrally acting muscle relaxant.[23][24]

  • Mechanism of Action: Afloqualone functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[23][25][26] It binds to a site on the receptor complex that is distinct from the GABA binding site itself.[25] This binding enhances the effect of GABA, increasing the influx of chloride ions into the neuron.[23] This leads to hyperpolarization of the cell membrane, reduced neuronal excitability, and consequently, muscle relaxation and sedative effects.[25][27]

Quantitative Performance Comparison

The following table summarizes the inhibitory potency of the selected quinazolinone derivatives against their primary targets. It is critical to note that the assays and targets are different, and direct comparison of potency values across target classes is not meaningful.

CompoundPrimary Target(s)Assay TypeIC50 ValueReference(s)
Gefitinib EGFRCell-free Kinase Assay33 nM[13]
EGFR (Tyr992)Cellular Autophosphorylation37 nM[14][15]
Erlotinib EGFRCell-free Kinase Assay2 nM[16][17][28]
EGFRCellular Autophosphorylation20 nM[16][17][18]
Lapatinib EGFRCell-free Kinase Assay10.8 nM[21][22]
HER2 (ErbB2)Cell-free Kinase Assay9.2 nM[21][22]
Afloqualone GABA-A ReceptorFunctional AssaysPositive Allosteric Modulator[23][26][27]
2-Methylquinazolin-4(3H)-one *Influenza A (H1N1)In Vitro Antiviral Assay23.8 µg/mL[7]

*Note: 2-Methylquinazolin-4(3H)-one is a structural analog of the topic compound, this compound. Its activity is presented for contextual purposes and highlights a different therapeutic potential.

Signaling Pathway & Experimental Workflow Visualization

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the central role of EGFR in activating key downstream signaling pathways and the point of intervention for quinazolinone-based tyrosine kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Gefitinib / Erlotinib (Quinazolinone TKI) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling cascade and the inhibitory action of quinazolinone TKIs.

Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines the key steps for determining the IC50 value of a test compound against a target kinase.

Kinase_Assay_Workflow A 1. Reagent Prep - Kinase (e.g., EGFR) - Substrate (e.g., Poly-GT) - ATP - Test Compound Serial Dilution B 2. Assay Plate Setup Add Test Compound dilutions and Kinase to 384-well plate A->B C 3. Kinase Reaction Initiate with ATP/Substrate mix. Incubate at RT. B->C D 4. Signal Detection Add detection reagent (e.g., ADP-Glo™). Measure Luminescence. C->D E 5. Data Analysis Plot Luminescence vs. [Compound]. Calculate IC50 via non-linear regression. D->E

Caption: Standard workflow for an in vitro biochemical kinase inhibition assay.

Detailed Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This protocol is based on a common industry-standard luminescent assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct output of kinase activity.[29]

Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human EGFR kinase.

Materials:

  • Recombinant Human EGFR Kinase (active)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP), Ultra-Pure

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[29]

  • Test compound and positive control (e.g., Erlotinib)

  • DMSO (ACS Grade)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Procedure:

  • Compound Preparation (Self-Validating Step):

    • Prepare a 10 mM stock solution of the test compound and Erlotinib in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO. This creates a wide concentration range to ensure a full dose-response curve is captured. The top concentration should be high enough to achieve full inhibition, and the lowest low enough to show no inhibition. A DMSO-only well will serve as the 0% inhibition control.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X Kinase/Substrate solution in Kinase Buffer. The final concentration in the well should be optimized, but a typical starting point is 5-10 ng/well of EGFR and 0.2 µg/µL of Poly(Glu,Tyr).

    • Prepare a 2X ATP solution in Kinase Buffer. The final concentration should be at or near the Km of ATP for EGFR (typically 10-25 µM) to ensure assay sensitivity to competitive inhibitors.[30]

  • Assay Execution:

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the 384-well plate.

    • Transfer 25 nL of the serially diluted compound stocks to the appropriate wells using an acoustic dispenser or pin tool. This minimizes the final DMSO concentration to <0.5%, preventing solvent interference.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme kinetics, which must be predetermined.[30]

  • Signal Detection and Measurement:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader with an integration time of 0.5-1 second.

  • Data Analysis (Trustworthiness Pillar):

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data: The average signal from the DMSO-only wells represents 0% inhibition, and the background signal (or a high-concentration control inhibitor) represents 100% inhibition.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve in a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The R² value of the curve fit should be >0.95 to ensure confidence in the calculated IC50.

Conclusion and Expert Insights

This guide illustrates the remarkable chemical diversity and therapeutic breadth of the quinazolinone scaffold. The stark contrast between the mechanisms of EGFR inhibitors (Gefitinib, Erlotinib, Lapatinib) and the CNS-acting modulator (Afloqualone) underscores how subtle modifications to the core structure can fundamentally redirect biological activity. While EGFR inhibitors typically feature larger aromatic substituents at the N3 and C4 positions to interact with the kinase hinge region, simpler quinazolinones like Afloqualone target entirely different protein classes like ion channels.

For the compound This compound , its structural features—a small, flexible, basic side chain at C2—differentiate it from the classic EGFR inhibitors. Based on the activities of its close analogs, its potential may lie in areas outside of kinase inhibition, such as antiviral or antimicrobial applications.[7][9] The provided experimental protocol for an in vitro kinase assay serves as a robust starting point to definitively test its activity against EGFR and a panel of other kinases. Any observed activity, or lack thereof, will be a crucial first step in elucidating the pharmacological profile of this specific derivative and guiding its future development. The journey from a privileged scaffold to a clinical candidate is one of precise chemical navigation, and understanding these comparative profiles is essential for any researcher in the field.

References

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Online] Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Afloqualone?. [Online] Available at: [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Online] Available at: [Link]

  • Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Online] Available at: [Link]

  • ResearchGate. IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. [Online] Available at: [Link]

  • Chung-Pu Wu, P., et al. (2018). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PubMed Central. [Online] Available at: [Link]

  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Online] Available at: [Link]

  • Patsnap Synapse. What is Afloqualone used for?. [Online] Available at: [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Online] Available at: [Link]

  • Selleck Bio. Gefitinib (ZD1839) | ≥99%(HPLC) | Selleck | EGFR 阻害剤. [Online] Available at: [Link]

  • Asati, V., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Online] Available at: [Link]

  • Wikipedia. Afloqualone. [Online] Available at: [Link]

  • AACR Journals. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. Methods EGFR Biochemical Assays. [Online] Available at: [Link]

  • ResearchGate. Erlotinib IC 50 values of murine and human PDAC cells. [Online] Available at: [Link]

  • NIH. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Online] Available at: [Link]

  • ResearchGate. Concordance between IC50 values for gefitinib vs erlotinib. [Online] Available at: [Link]

  • Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. [Online] Available at: [Link]

  • Bentham Science. An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. [Online] Available at: [Link]

  • MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Online] Available at: [Link]

  • Preprints.org. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. [Online] Available at: [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. [Online] Available at: [Link]

  • Springer Nature Experiments. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. [Online] Available at: [Link]

  • Taylor & Francis Online. (2010). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. [Online] Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). A Review on Quinazolines as Anticancer Agents. [Online] Available at: [Link]

  • ResearchGate. Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones. [Online] Available at: [Link]

  • ResearchGate. Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. [Online] Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2018). A REVIEW ON QUINAZOLINONE AND ITS DERIVATIVES WITH DIVERSE BIOLOGICAL ACTIVITIES. [Online] Available at: [Link]

  • NIH. (2024). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [Online] Available at: [Link]

  • Scirp.org. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. [Online] Available at: [Link]

  • NIH. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. [Online] Available at: [Link]

  • MDPI. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Online] Available at: [Link]

  • MDPI. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Online] Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Online] Available at: [Link]

Sources

A Comparative Guide to Validating the Target Engagement of 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target is a cornerstone of a successful therapeutic program.[1][2][3][4] This guide provides a comprehensive comparison of key methodologies for validating the target engagement of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, a novel quinazolinone derivative. The quinazolin-4(3H)-one scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, often targeting protein kinases.[5][6] For the purpose of this illustrative guide, we will hypothesize that this compound is designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncology.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental choices and data interpretation across orthogonal validation platforms. Our narrative emphasizes the causality behind protocol design, ensuring a self-validating and robust approach to target engagement.

The Imperative of Target Engagement Validation

The path from a promising hit compound to a clinical candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy.[3] A primary reason for this is the uncertainty of whether a compound truly engages its intended target within the complex milieu of a living cell.[1][4] Therefore, rigorous and early-stage validation of target engagement is not merely a confirmatory step but a critical, decision-gating process that builds confidence in the mechanism of action and informs the optimization of lead compounds.[3][7][8]

This guide will compare three widely adopted and powerful techniques for confirming the direct interaction between a small molecule and its protein target:

  • Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[9][10][11]

  • Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[12][13][14][15]

  • Surface Plasmon Resonance (SPR): A label-free optical biosensor technology that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, yielding detailed kinetic information.[16][17][18][19]

By employing these orthogonal approaches, we can construct a robust and multi-faceted validation of the interaction between this compound and its putative target, EGFR.

Methodology Comparison: A Triad of Validation Techniques

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Physiological Context

Principle: CETSA® leverages the principle that the binding of a ligand, such as our quinazolinone derivative, can stabilize its target protein, making it more resistant to thermal denaturation.[10][20][21] This change in thermal stability is then quantified to confirm target engagement within intact cells or cell lysates.[9][11]

Experimental Rationale: The primary advantage of CETSA® is its ability to confirm target engagement in a physiologically relevant environment, accounting for factors such as cell permeability and potential off-target interactions.[20][22]

Experimental Workflow for CETSA®

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Detection cluster_analysis Data Analysis cell_culture Culture EGFR-expressing cells treatment Incubate cells with 2-[(methylamino)methyl]quinazolin-4(3H)-one HCl or vehicle control cell_culture->treatment heating Heat cell suspensions to a range of temperatures treatment->heating lysis Lyse cells and separate soluble and aggregated protein fractions by centrifugation heating->lysis detection Quantify soluble EGFR by Western Blot or other immunoassays lysis->detection analysis Plot soluble EGFR vs. temperature to generate melting curves and determine thermal shift detection->analysis ITC_Workflow cluster_preparation Sample Preparation cluster_loading Instrument Loading cluster_titration Titration cluster_detection Heat Detection cluster_analysis Data Analysis prep Prepare purified EGFR protein and 2-[(methylamino)methyl]quinazolin-4(3H)-one HCl in matched buffer load Load EGFR into the sample cell and the compound into the injection syringe prep->load titrate Inject small aliquots of the compound into the EGFR solution at a constant temperature load->titrate detect Measure the heat released or absorbed after each injection titrate->detect analyze Integrate the heat pulses and fit the data to a binding model to determine thermodynamic parameters detect->analyze

Caption: ITC experimental workflow.

Detailed Protocol:

  • Protein Purification: Express and purify the kinase domain of EGFR to >95% purity.

  • Sample Preparation: Dialyze the purified EGFR and dissolve the this compound in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

  • Instrument Setup: Thoroughly clean the ITC instrument. Set the experimental temperature (e.g., 25°C).

  • Loading Samples: Load the EGFR solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction

Principle: SPR is a sensitive optical technique that detects changes in the refractive index at the surface of a sensor chip. [17][18]By immobilizing the target protein on the chip and flowing the compound over the surface, SPR can monitor the association and dissociation of the binding partners in real-time, providing kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff). [16][17] Experimental Rationale: SPR is a powerful tool for characterizing the kinetics of drug-target interactions, which can be a critical determinant of a drug's efficacy and duration of action. [23][24]It is highly sensitive and requires relatively small amounts of sample. [17] Experimental Workflow for SPR

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_analyte_injection Analyte Injection cluster_detection Signal Detection cluster_regeneration Surface Regeneration cluster_analysis Data Analysis immobilize Immobilize purified EGFR on a sensor chip inject Inject varying concentrations of 2-[(methylamino)methyl]quinazolin-4(3H)-one HCl over the sensor surface immobilize->inject detect Monitor the change in SPR signal (response units) over time inject->detect regenerate Inject a regeneration solution to remove the bound compound detect->regenerate analyze Fit the sensorgrams to a kinetic model to determine kon, koff, and KD detect->analyze regenerate->inject

Caption: SPR experimental workflow.

Detailed Protocol:

  • Ligand Immobilization: Immobilize the purified EGFR kinase domain onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface, followed by a dissociation phase where only running buffer is flowed.

  • Data Acquisition: The SPR instrument records the binding response (in response units, RU) over time, generating sensorgrams for each concentration.

  • Surface Regeneration: If necessary, inject a regeneration solution to remove the bound compound from the EGFR surface, preparing it for the next injection cycle.

  • Data Analysis: After subtracting the reference flow cell data, the sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the kon, koff, and the equilibrium dissociation constant (KD = koff/kon).

Interpreting the Data: A Self-Validating System

The true power of this comparative approach lies in the orthogonal nature of the data generated. Each technique provides a different piece of the puzzle, and their convergence builds a compelling case for target engagement.

Table 1: Hypothetical Comparative Data for Target Engagement Validation

ParameterCETSA®ITCSPR
Principle Ligand-induced thermal stabilizationHeat change upon bindingChange in refractive index upon binding
Environment In-cell / LysateIn-solution (purified)In-solution (immobilized target)
Key Output Thermal Shift (ΔTm)KD, n, ΔH, ΔSkon, koff, KD
Hypothetical Result ΔTm = +5.2 °CKD = 50 nM, n = 1.1, ΔH = -8.5 kcal/molkon = 2 x 105 M-1s-1, koff = 1 x 10-2 s-1, KD = 50 nM

Analysis of Hypothetical Results:

  • A significant positive thermal shift in the CETSA® experiment provides strong evidence that this compound engages and stabilizes EGFR in a cellular context.

  • The ITC data confirms a direct, high-affinity interaction with a KD of 50 nM and a stoichiometry of approximately 1:1, as expected for a specific binding event. The negative enthalpy change suggests that the binding is enthalpically driven.

  • The SPR results provide a detailed kinetic profile of the interaction, with the calculated KD of 50 nM being in excellent agreement with the ITC data. This concordance between a thermodynamic and a kinetic measurement of affinity provides a powerful cross-validation.

The convergence of these results from three distinct methodologies creates a self-validating system, providing high confidence that this compound directly and specifically engages its intended target, EGFR, both in a purified system and within a cellular environment.

Conclusion

Validating the target engagement of a novel compound is a critical step in the drug discovery pipeline. A multi-pronged approach, employing orthogonal techniques such as CETSA®, ITC, and SPR, provides a comprehensive and robust assessment of the compound-target interaction. By understanding the principles, experimental nuances, and data interpretation of each method, researchers can build a strong, evidence-based foundation for advancing promising therapeutic candidates. The hypothetical case of this compound and its engagement with EGFR illustrates how this integrated strategy can de-risk drug development projects and pave the way for the rational design of next-generation therapeutics.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • He, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2013). Determining target engagement in living systems. PMC - NIH. Retrieved from [Link]

  • Auld, D. S., et al. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Retrieved from [Link]

  • Auld, D. S., et al. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. Retrieved from [Link]

  • Riching, K. (n.d.). Capturing degrader efficacy through live-cell kinetics. Drug Discovery News. Retrieved from [Link]

  • ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted.... Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]

  • Sy, J. C., & Slasten, E. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. PMC - NIH. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • CELLinib.com. (n.d.). Binding Kinetics. Retrieved from [Link]

  • Technology Networks. (2024, January 8). Understanding Binding Kinetics To Optimize Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Retrieved from [Link]

  • ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Journal of Biomedical Science. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Scirp.org. (n.d.). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Retrieved from [Link]

  • Scientific Reports. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • PubMed. (2004, October). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]

  • PubMed. (n.d.). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Retrieved from [Link]

  • MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

Sources

Navigating the Labyrinth of Reproducibility: A Comparative Guide to the Biological Effects of Quinazolinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Rigor in Preclinical Research

The quest for novel therapeutics is fraught with challenges, not least of which is the reproducibility of published findings. In recent years, a "reproducibility crisis" has been acknowledged in preclinical research, with numerous reports highlighting the difficulties in replicating even high-impact studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals navigating the complex landscape of quinazolinone-based compounds, a scaffold of significant interest in medicinal chemistry. Rather than focusing on a single, potentially obscure molecule, we will delve into the broader class of quinazolinones, using well-established, clinically relevant examples to illustrate the principles of robust biological evaluation and the importance of reproducible data.

This guide will provide a comparative analysis of prominent quinazolinone-based Epidermal Growth Factor Receptor (EGFR) inhibitors, detail standardized protocols for assessing their biological activity, and offer insights into ensuring the trustworthiness of your experimental data.

The Quinazolinone Scaffold: A Privileged Structure in Oncology

Quinazolinone derivatives have emerged as a "privileged structure" in drug discovery, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] A particularly successful application of the quinazolinone scaffold has been in the development of tyrosine kinase inhibitors (TKIs), which target the ATP-binding site of enzymes crucial for cancer cell signaling.

This guide will focus on a critical class of quinazolinone-based drugs: EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. We will compare the biological effects of three prominent quinazolinone-based EGFR inhibitors—Gefitinib, Erlotinib, and Lapatinib—and a next-generation pyrimidine-based inhibitor, Osimertinib, to provide a framework for understanding the nuances of their activity and the importance of reproducible assessment.

Comparative Analysis of EGFR Inhibitors

The efficacy of EGFR inhibitors is highly dependent on the mutational status of the EGFR gene in cancer cells. Therefore, a direct comparison of their half-maximal inhibitory concentrations (IC50) in various cell lines provides a quantitative measure of their potency and selectivity.

InhibitorClassTarget(s)Mechanism of Action
Gefitinib QuinazolinoneEGFRReversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[4]
Erlotinib QuinazolinoneEGFRReversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[4]
Lapatinib QuinazolinoneEGFR, HER2Reversible, ATP-competitive dual inhibitor of EGFR and HER2 tyrosine kinases.
Osimertinib PyrimidineEGFR (including T790M mutation)Irreversible, covalent inhibitor of mutant EGFR, including the T790M resistance mutation.[5][6]

Table 1: Overview of Compared EGFR Inhibitors

The following table summarizes the reported IC50 values for these inhibitors in various cancer cell lines, highlighting the importance of testing compounds in multiple, well-characterized cell lines to obtain a comprehensive activity profile.

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Erlotinib IC50 (µM)Afatinib IC50 (µM)Osimertinib IC50 (nM)Reference
PC-9Exon 19 Deletion-~0.0070.8~15 - 23[7][8][9]
H3255L858R-120.3~12[7][9]
A549 Wild-Type>10>10->1000[8][10]
MCF-7 Wild-Type----[11][12]
H1975L858R + T790M>10>1057~4.6 - 5[7][9]
PC-9ERExon 19 Del + T790M--165~13 - 166[7][9]

Table 2: Comparative Cellular IC50 Values of EGFR Inhibitors. Note: IC50 values can vary between studies due to different experimental conditions. A direct comparison is best made when all compounds are tested in the same study under identical conditions.

The Path to Reproducible Results: Standardized Experimental Protocols

The foundation of reproducible science lies in the meticulous execution of well-defined protocols. Here, we provide detailed, step-by-step methodologies for key in vitro assays to assess the biological activity of quinazolinone derivatives and other kinase inhibitors.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: EGFR Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction, where EGFR phosphorylates a substrate using ATP. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Opaque-walled 384-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or a DMSO control.

    • Add 2 µL of diluted EGFR enzyme.

    • Incubate for 10-30 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the ATP/substrate master mix to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" blank control values.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Test compound

  • 96-well microdilution plates

  • Inoculating loop or sterile swabs

  • Turbidity standard (e.g., 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Inoculate each well of the microdilution plate with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Path to Inhibition and Reproducibility

To better understand the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and a workflow for ensuring experimental reproducibility.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Binds TKI Quinazolinone TKI TKI->EGFR Inhibits (ATP Competition)

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone TKIs.

Reproducibility_Workflow cluster_planning Experimental Planning cluster_execution Execution & Documentation cluster_analysis Data Analysis & Reporting Hypothesis Clear Hypothesis Protocol Detailed Protocol Design Hypothesis->Protocol Controls Define Positive/Negative Controls Protocol->Controls Power Power Analysis (Sample Size) Controls->Power Reagents Characterize Reagents Power->Reagents SOP Follow Standard Operating Procedures Reagents->SOP Record Detailed Record Keeping SOP->Record Stats Appropriate Statistical Analysis Record->Stats Report Transparent Reporting of Methods & Data Stats->Report Share Data & Protocol Sharing Report->Share Validation Independent Validation (Internal or External) Share->Validation Reproducible Reproducible Result Validation->Reproducible

Caption: A workflow for ensuring experimental reproducibility in preclinical research.

Conclusion: A Commitment to Scientific Integrity

The reproducibility of biological effects is not merely a technicality; it is the bedrock of scientific progress. For researchers working with promising scaffolds like quinazolinones, a commitment to rigorous, transparent, and well-documented experimental practices is paramount. By utilizing standardized protocols, appropriate controls, and robust data analysis, we can enhance the reliability of our findings and accelerate the translation of preclinical discoveries into effective therapies. This guide serves as a starting point, encouraging a culture of reproducibility that will ultimately benefit the entire scientific community and, most importantly, the patients we strive to help.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 19, 2026, from [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2017). Oncotarget, 8(42), 72211–72221.
  • Osimertinib making a breakthrough in lung cancer targeted therapy. (2016). OncoTargets and Therapy, 9, 5423–5428.
  • Activation of signal transducer and activator of transcription 3 (STAT3) signaling in EGFR mutant non-small-cell lung cancer (NSCLC). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 19, 2026, from [Link]

  • IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. (2022). Frontiers in Oncology, 12, 867998.
  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. (2018). Oncotarget, 9(21), 15538–15551.
  • Absence of copy number gain of EGFR: A possible predictive marker of long-term response to afatinib. (2019). Thoracic Cancer, 10(10), 1867–1875.
  • Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 19, 2026, from [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules, 26(21), 6693.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Osimertinib mesylate? (2024). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

  • Challenges for assessing replicability in preclinical cancer biology. (2021). eLife, 10, e67995.
  • Major hurdles to the use of tyrosine kinase inhibitors in clinical prevention/interception studies: Do preclinical studies with EGFR inhibitors suggest approaches to overcome some of the limitations. (2022). Frontiers in Oncology, 12, 948956.
  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (2020). Bioorganic Chemistry, 94, 103423.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 185-209.
  • Major hurdles to the use of tyrosine kinase inhibitors in clinical prevention/interception studies. (2022). Frontiers in Oncology, 12, 948956.
  • Concordance between IC50 values for gefitinib vs erlotinib. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv.
  • The reproducibility crisis in preclinical research – lessons to learn from clinical research. (2017). The Publication Plan. Retrieved January 19, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(13), 5037.
  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The reproducibility crisis in preclinical research – lessons to learn from clinical research. (2017). SciSpace. Retrieved January 19, 2026, from [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). Expert Opinion on Drug Discovery, 17(10), 1129–1154.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Oncology Reports, 50(5), 1.
  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). Journal of the Indian Chemical Society, 100(11), 101189.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry, 10, 103423.
  • Some quinazolinone derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017). OncoTargets and Therapy, 11, 247–253.
  • Cytotoxic activity (IC 50 ) of compounds 1-4 against MCF-7, HCT-116,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. (2007). Molecular Cancer Therapeutics, 6(8), 2339–2348.

Sources

A Comparative Analysis of Synthesis Routes for Quinazolinones: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinazolinone Scaffold

The quinazolinone core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1] Its derivatives exhibit a remarkable breadth of biological and pharmacological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral properties.[2][3] This versatility has cemented the quinazolinone scaffold as a cornerstone in the development of targeted therapeutics. Notably, several FDA-approved drugs, such as the Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib, Erlotinib, and Lapatinib, feature this essential motif, underscoring its clinical significance.[1]

The strategic synthesis of quinazolinone libraries is therefore a critical task for researchers in drug development. The choice of synthetic route can profoundly impact reaction efficiency, yield, substrate scope, and the overall "greenness" of the process. This guide provides an in-depth comparative analysis of both classical and modern synthetic strategies for assembling the quinazolinone framework, offering field-proven insights to aid in experimental design and execution.

Classical Approaches: The Foundation of Quinazolinone Synthesis

Traditional methods for synthesizing quinazolinones, developed over a century ago, remain relevant for their simplicity and reliance on readily available starting materials.

The Niementowski Synthesis

The Niementowski synthesis is arguably the most fundamental method for preparing 4(3H)-quinazolinones. This reaction involves the thermal condensation of an anthranilic acid with an amide.[1][4][5] The classical approach typically requires heating the reactants, often without a solvent, at high temperatures (130–200°C).[1]

Mechanism and Rationale: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, which forms an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to yield the final quinazolinone product.[1][6] The high temperature is necessary to drive the dehydration and cyclization steps. A key variation involves using formamide to produce the parent quinazolin-4(3H)-one.[1]

Advantages:

  • Uses simple, commercially available starting materials.

  • Direct and often single-step procedure.

Disadvantages:

  • Requires harsh reaction conditions (high temperatures).

  • Often suffers from long reaction times and modest yields.

  • Substrate scope can be limited, particularly with sensitive functional groups.

Niementowski_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Final Product Anthranilic Acid Anthranilic Acid Acylation Acylation of Amino Group Anthranilic Acid->Acylation + Amide Amide Amide Amide->Acylation o_Amido o-Amidobenzamide Intermediate Acylation->o_Amido Heat Cyclization Intramolecular Cyclization o_Amido->Cyclization Dehydration Elimination of H2O Cyclization->Dehydration Quinazolinone 4(3H)-Quinazolinone Dehydration->Quinazolinone

Caption: General mechanism of the Niementowski synthesis.
The Griess Synthesis

Reported in 1869, the Griess synthesis is one of the earliest methods for producing the quinazolinone core.[6] It involves the condensation of anthranilic acid with cyanogen or hydrogen cyanide in ethanol, followed by treatment with ammonia or water.[6][7] Reacting the intermediate with ammonia yields 2-amino-4(3H)-quinazolinone, while hydrolysis with water produces 2,4(1H,3H)-quinazolinedione.[6] While historically significant, the use of highly toxic cyanide reagents has made this method largely obsolete in modern laboratories.

Syntheses from N-Acylanthranilic Acids and 2-Aminobenzamides

A versatile and widely employed strategy involves the cyclization of pre-formed intermediates. One common pathway is the reaction of an N-acylanthranilic acid (formed by acylating anthranilic acid) with ammonia or a primary amine.[6] The reaction is typically performed by heating the components, often with a dehydrating agent.

Alternatively, 2-aminobenzamide and its derivatives serve as excellent precursors. Condensation with aldehydes, ketones, or orthoesters, often under acidic conditions, leads to dihydroquinazolinone intermediates which can be subsequently oxidized to the desired quinazolinone.[8]

Modern Synthetic Strategies: Enhancing Efficiency and Scope

Advances in synthetic methodology have introduced powerful new tools for quinazolinone synthesis, overcoming many of the limitations of classical approaches. These modern routes offer milder conditions, faster reactions, higher yields, and access to a broader range of complex derivatives.[9]

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has revolutionized quinazolinone synthesis.[10] Microwave heating can dramatically accelerate reaction rates by efficiently coupling with polar molecules, leading to rapid temperature increases.[11] This often results in significantly reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles with fewer byproducts.[10][12]

Classical reactions like the Niementowski synthesis are particularly amenable to microwave assistance, allowing the reaction to proceed under solvent-free conditions in a fraction of the time required for conventional heating.[11] Furthermore, microwave-assisted multicomponent reactions have become a mainstay for the rapid generation of quinazolinone libraries.[13]

Workflow_Comparison cluster_0 Classical Thermal Synthesis cluster_1 Modern Microwave-Assisted Synthesis A1 Mix Anthranilic Acid + Amide A2 Heat in Oil Bath (150-180°C, 4-12h) A1->A2 A3 Cool & Precipitate A2->A3 A4 Recrystallization A3->A4 A5 Product A (Yield: 40-60%) A4->A5 B1 Mix 2-Aminobenzamide, Aldehyde + Oxidant B2 Microwave Irradiation (130°C, 10-30 min) B1->B2 B3 Filter & Wash B2->B3 B4 Product B (Yield: 80-95%) B3->B4

Caption: Workflow comparison: Classical vs. Modern Synthesis.
Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers an elegant and powerful means to construct quinazolinones under mild conditions.[14] Catalysts based on copper, palladium, iron, and manganese enable novel bond formations and reaction pathways that are inaccessible through thermal methods alone.[15][16][17]

  • Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N cross-coupling reactions. For instance, the reaction of 2-halobenzoic acids with amidines or the aerobic oxidative cyclization of 2-aminobenzamides with alcohols can be efficiently promoted by copper salts.[18][19] These methods are often characterized by their operational simplicity and use of an inexpensive, earth-abundant metal.

  • Palladium-Catalyzed Reactions: Palladium catalysis is instrumental in reactions involving isocyanide insertion or coupling with arylboronic acids.[8] Three-component reactions of 2-aminobenzamides, aryl halides, and an isocyanide, for example, provide a convergent route to diverse 2,3-disubstituted quinazolinones.[2]

  • Iron and Manganese-Catalyzed Reactions: In the pursuit of more sustainable chemistry, catalysis with earth-abundant metals like iron and manganese has gained prominence.[17] Iron-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with amides or nitriles provides an atom-economical route to quinazolines, which can be oxidized to quinazolinones.[15][16]

Multi-Component Reactions (MCRs)

Multi-component reactions, in which three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a cornerstone of modern synthetic efficiency.[2][3] MCRs are highly valued for their atom economy, convergent nature, and the rapid generation of molecular complexity.[2]

A common and highly effective MCR for quinazolinone synthesis involves the one-pot condensation of isatoic anhydride, a primary amine, and an orthoester or aldehyde.[2][11] This approach allows for the facile introduction of substituents at the 2- and 3-positions of the quinazolinone core in a single, efficient operation.

Comparative Summary of Synthesis Routes

The choice of a synthetic route depends on factors such as available starting materials, desired substitution patterns, required scale, and tolerance for specific reaction conditions.

Synthesis Route Starting Materials Conditions Catalyst/Reagents Typical Yields Advantages Disadvantages
Niementowski Anthranilic acid, AmideHigh Temp (130-200°C), Long timeNone (thermal)30-70%Simple, readily available materials.[1]Harsh conditions, low yields, limited scope.[1]
From N-Acylanthranilic Acid N-Acylanthranilic acid, AmineHigh Temp, Dehydrating agentAcetic anhydride50-80%Good for 3-substituted derivatives.Requires pre-synthesis of the acid.
Microwave-Assisted Various (e.g., 2-aminobenzamide, aldehyde)Microwave (100-150°C), Short time (5-30 min)Various (acidic, basic, metal)70-95%Rapid, high yields, clean reactions.[10][12]Requires specialized microwave equipment.
Metal-Catalyzed 2-halobenzoic acids, 2-aminobenzamides, etc.Mild Temp (60-120°C)Cu, Pd, Fe, Mn salts60-95%Mild conditions, broad scope, novel disconnections.[14]Catalyst cost, potential metal contamination.
Multi-Component (MCR) Isatoic anhydride, Amine, Orthoester/AldehydeMild Temp, One-potOften catalyst-free or acid/base catalyzed75-95%Highly efficient, high atom economy, rapid complexity.[2][3]Optimization can be complex.

Detailed Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for both a classical and a modern synthesis.

Protocol 1: Classical Niementowski Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone

Causality: This protocol relies on the thermal condensation of N-phenylanthranilic acid with acetamide. The high temperature is essential to overcome the activation energy for the intramolecular cyclization and dehydration steps. Acetic anhydride is used as both a reagent and a dehydrating agent to drive the reaction to completion.

Methodology:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine N-phenylanthranilic acid (2.13 g, 10 mmol) and acetic anhydride (5 mL).

  • Heat the mixture to reflux (approximately 140°C) using an oil bath and maintain reflux for 2 hours. The solution will become homogeneous.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Pour the mixture into 50 mL of cold water and stir vigorously for 15 minutes to precipitate the product fully.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).

  • Recrystallize the crude solid from ethanol to afford pure 2-methyl-3-phenyl-4(3H)-quinazolinone as white crystals.

  • Validation: Confirm product identity and purity via melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Protocol 2: Microwave-Assisted, Three-Component Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones[13]

Causality: This MCR leverages the reactivity of isatoic anhydride, which upon heating with an amine, undergoes ring-opening and decarboxylation to form a 2-aminobenzamide intermediate in situ. This intermediate immediately condenses with an orthoester, and the cyclization is rapidly driven to completion by microwave heating, providing a highly efficient one-pot process.

Methodology:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add isatoic anhydride (163 mg, 1.0 mmol), the desired primary amine (e.g., aniline, 1.1 mmol), and an orthoester (e.g., trimethyl orthoformate, 1.5 mmol).

  • If required by the specific substrate, add a catalytic amount of p-toluenesulfonic acid (PTSA, ~5 mol%).

  • Seal the vessel and place it in the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 120°C for 15 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Add 10 mL of ethyl acetate to the vessel and transfer the contents to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

  • Validation: Analyze the final product by TLC, NMR, and mass spectrometry to confirm its structure and assess purity.

Conclusion and Future Outlook

While classical methods like the Niementowski synthesis laid the essential groundwork, the modern synthetic chemist has a powerful and diverse toolkit for the construction of quinazolinones. Microwave-assisted synthesis, transition-metal catalysis, and multi-component reactions now dominate the field, offering unparalleled efficiency, speed, and versatility.[9][10][14] These advanced methodologies enable the rapid assembly of complex quinazolinone derivatives, accelerating the pace of drug discovery and development.

The future of quinazolinone synthesis will likely focus on further enhancing sustainability. The development of reactions in aqueous media, the use of heterogeneous and recyclable catalysts, and the application of flow chemistry and photocatalysis represent the next frontier in producing these vital heterocyclic compounds in a more environmentally benign and economically viable manner.[9][20]

References

  • Darwish, K. M. & Ismail, A. E.-H. H. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi Journal.
  • Shaabani, S., Afshari, R., & Khazalpour, S. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Kumar, R., et al. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Shaabani, S., Afshari, R., & Khazalpour, S. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • Gontarska, M., & Wrona-Piotrowicz, A. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

  • Darwish, K. M. & Ismail, A. E.-H. H. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. Available at: [Link]

  • Sravanthi, N., & Manju, S. L. (2023). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Chen, Y.-C., et al. (2021). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. Available at: [Link]

  • Besson, T., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports. Available at: [Link]

  • Besson, T., & Chosson, E. (2011). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Microwave-Assisted Synthesis of Heterocycles. Available at: [Link]

  • Kar, A., & Jones, K. (2020). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. organic-chemistry.org. Available at: [Link]

  • Gontarska, M., & Wrona-Piotrowicz, A. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. PubMed. Available at: [Link]

  • Kar, A., & Jones, K. (2020). Recent developments in transition metal catalysis for quinazolinone synthesis. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • Zhang, Z., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, V., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Available at: [Link]

  • Kumar, V., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2022). Different strategies for the synthesis of quinazolinones. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. organic-chemistry.org. Available at: [Link]

  • Al-Omar, M. A. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. Available at: [Link]

  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis. chemeurope.com. Available at: [Link]

  • ResearchGate. (2023). Synthesis of multi-substituted quinazolinones. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to In Silico Docking of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Power of In Silico Prediction

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of this heterocyclic motif allows for substitutions at various positions, enabling the fine-tuning of its interaction with biological targets. In the modern drug discovery paradigm, in silico molecular docking has emerged as an indispensable tool, providing a computational lens to predict and analyze the binding of these derivatives to their protein targets at an atomic level.[3][4]

This guide offers a comparative analysis of in silico docking studies for quinazolinone derivatives against two distinct and therapeutically relevant protein targets: bacterial DNA gyrase and human Epidermal Growth Factor Receptor (EGFR). By juxtaposing these case studies, we aim to elucidate the nuances of applying docking methodologies, explain the causality behind procedural choices, and demonstrate how computational data, when correlated with experimental results, can accelerate the development of potent therapeutic agents.[5]

Pillar 1: The Rationale of Target Selection

The choice of a protein target is the foundational step in any drug discovery project. The rationale is typically driven by the protein's validated role in a disease's pathophysiology.

  • DNA Gyrase (Antibacterial Target): This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[6] Its absence in eukaryotes makes it an ideal and selective target for antibacterial agents.[1] Many quinazolinone derivatives have been shown to inhibit DNA gyrase, often by competing with ATP at the GyrB subunit's binding site.[6][7][8]

  • Epidermal Growth Factor Receptor (EGFR) (Anticancer Target): EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[9] Its aberrant activation through mutation or overexpression is a hallmark of numerous cancers, making it a prime target for anticancer therapies.[2][10] The quinazoline core is famously a key component of several FDA-approved EGFR inhibitors, such as Gefitinib and Erlotinib, which act as ATP-competitive inhibitors in the kinase domain.[10][11]

Pillar 2: Comparative Docking Studies & Performance Analysis

Here, we compare the docking performance of different quinazolinone derivatives against our selected targets, highlighting the software used, the predicted binding interactions, and the correlation with in vitro experimental data.

Case Study 1: Quinazolinone Derivatives as DNA Gyrase Inhibitors

Bacterial resistance underscores the urgent need for new antibiotics. Docking studies have been instrumental in guiding the synthesis of novel quinazolinone-based DNA gyrase inhibitors.[1] A common approach involves docking derivatives into the ATP-binding pocket of the GyrB subunit.

A study involving novel quinazolinone Schiff base derivatives used AutoDock 4 to predict their binding to the DNA gyrase enzyme from E. coli (PDB ID: 1KZN).[6] The docking protocol was first validated by redocking a known inhibitor, chlorobiocin, into the active site. The results for a selection of synthesized compounds showed a strong correlation between their predicted binding affinity (docking score) and their observed antibacterial activity (Minimum Inhibitory Concentration, MIC).[6]

Table 1: Comparative Docking and Experimental Data for Quinazolinone Derivatives against E. coli DNA Gyrase (PDB: 1KZN)

Compound IDDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (MIC against E. coli, µg/mL)Reference
4c AutoDock 4-8.58Asn46>128[6]
4e AutoDock 4-8.11Asn46128[6]
4m AutoDock 4-7.52Asn46, Asp73128[6]
Novobiocin MOE-Asp73, Asn46, Glu50Known Inhibitor[7]
Compound 5a MOE-Asp73, Asn461 (MIC), 3.19 µM (IC50)[7]

Data synthesized from multiple sources for comparative purposes.[6][7]

The key takeaway is the consistent interaction with the residue Asn46, which appears crucial for the inhibitory activity of this class of compounds.[6] For instance, compound 4c showed the highest dock score of -8.58 kcal/mol, indicating strong predicted binding, while compounds 4e and 4m demonstrated potent antibacterial activity against E. coli in laboratory tests.[6] Another study using the Molecular Operating Environment (MOE) software on different quinazolinone derivatives also highlighted interactions with Asp73 and Asn46 as critical for potent enzyme inhibition, which was confirmed by low micromolar IC50 values against E. coli DNA gyrase.[7]

Case Study 2: Quinazolinone Derivatives as EGFR Inhibitors

The development of EGFR inhibitors is a cornerstone of targeted cancer therapy. Docking studies are routinely used to predict how novel quinazolinone structures will bind within the ATP-binding pocket of the EGFR kinase domain, with the goal of improving potency and selectivity.

In a representative study, a series of novel quinazolinone hydrazide derivatives were designed and docked into the active site of EGFR (PDB ID: 1M17).[12][13] The results were then compared against their ability to inhibit the enzyme and suppress the proliferation of cancer cell lines in vitro.

Table 2: Comparative Docking and Experimental Data for Quinazolinone Derivatives against EGFR

Compound IDDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (EGFR IC50)Reference
9c (Not Specified)-Val702, Lys721, Met769, Asp8310.59 µM[12][13]
8b (Not Specified)-(Same direction as erlotinib)1.37 nM[10]
Erlotinib (Not Specified)-Met769, Thr766Known Inhibitor[10][11]

Data synthesized from multiple sources for comparative purposes.[10][11][12][13]

Compound 9c was identified as a particularly potent derivative, with an EGFR inhibitory IC50 value of 0.59 µM.[12][13] The docking results revealed that it fit ideally into the active site, forming critical interactions with key amino acid residues like Met769 and Lys721.[12] Another study identified compound 8b as a highly potent inhibitor with an IC50 of just 1.37 nM, and docking simulations confirmed it occupied the active site in a manner similar to the approved drug erlotinib.[10] These examples powerfully illustrate the synergy between computational prediction and experimental validation. The docking studies correctly predicted that compounds forming hydrogen bonds and hydrophobic interactions with key active site residues would exhibit potent biological activity.

Pillar 3: A Validated Experimental Protocol for Molecular Docking

To ensure reproducibility and trustworthiness, a well-defined and validated protocol is essential. The following is a generalized, step-by-step methodology for performing a molecular docking study using AutoDock Vina , a widely used and freely available software package.[14][15][16]

Step-by-Step Docking Workflow
  • Protein Preparation:

    • Rationale: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential information (e.g., water, co-solvents) and lacks information required by the docking algorithm (e.g., hydrogen atoms, charges). This step cleans and prepares the protein for simulation.

    • Procedure:

      • Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the .

      • Using software like AutoDock Tools (ADT) or UCSF Chimera, remove all water molecules and co-crystallized ligands/ions not essential for binding.

      • Add polar hydrogen atoms to the protein structure.

      • Assign partial charges (e.g., Kollman charges).

      • Save the prepared protein file in the PDBQT format, which includes charge and atom type information.

  • Ligand Preparation:

    • Rationale: The ligand's 3D structure, charge, and rotatable bonds must be correctly defined for the software to explore its conformational space accurately.

    • Procedure:

      • Obtain the 2D or 3D structure of the quinazolinone derivative (e.g., from PubChem or drawn using ChemDraw).

      • Generate a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Using ADT, assign partial charges (e.g., Gasteiger charges).

      • Define the rotatable bonds, which the algorithm will manipulate during the docking process.

      • Save the prepared ligand in the PDBQT format.

  • Docking Simulation & Grid Box Definition:

    • Rationale: The docking algorithm needs a defined search space (the "grid box") to explore potential binding poses. The size and location of this box are critical; it should encompass the entire binding site without being excessively large, which would waste computational resources.

    • Procedure:

      • Identify the active site of the protein, typically by referring to the position of the co-crystallized ligand in the original PDB file or from published literature.

      • In ADT, define the center and dimensions (x, y, z) of a grid box that covers this entire active site, including surrounding residues.

      • Configure the AutoDock Vina input file, specifying the prepared protein, the prepared ligand, the grid box parameters, and the desired exhaustiveness (a measure of computational effort).

      • Execute the docking simulation via the command line.

  • Analysis and Validation of Results:

    • Rationale: The raw output is a set of predicted binding poses and their corresponding energy scores. This step involves identifying the most likely correct pose and validating the overall protocol.

    • Procedure:

      • Analyze the output file to identify the pose with the lowest binding energy (most favorable).

      • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer). Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazolinone derivative and the protein's active site residues.

      • Protocol Validation (Crucial for Trustworthiness): Before docking novel compounds, redock the original co-crystallized ligand into the active site. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the actual crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation, confirming that the chosen docking parameters can accurately reproduce the experimental binding mode.[17]

Mandatory Visualizations

To better conceptualize the workflows and interactions described, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Select Target (e.g., EGFR from PDB) PDB_Prep 1a. Prepare Protein (Remove water, add H+) PDB->PDB_Prep Ligand 2. Prepare Ligand (Quinazolinone Derivative) Ligand_Prep 2a. Prepare Ligand (Add charges, define bonds) Ligand->Ligand_Prep Grid 3. Define Grid Box (Active Site Search Space) PDB_Prep->Grid Ligand_Prep->Grid Dock 4. Run Docking (AutoDock Vina) Grid->Dock Results 5. Analyze Poses (Binding Energy & Interactions) Dock->Results Validation 6. Correlate with Data (Compare to IC50/MIC) Results->Validation

Caption: A generalized workflow for in silico molecular docking studies.

G cluster_protein Protein Active Site Met769 Met769 Lys721 Lys721 Asp831 Asp831 Gatekeeper Thr790 (Gatekeeper) Quin Quinazolinone Derivative Quin->Met769 Hinge Binding (H-Bond) Quin->Lys721 Hydrophobic Interaction Quin->Asp831 Salt Bridge

Caption: Key interactions of a quinazolinone derivative in an EGFR active site.

Conclusion and Future Outlook

In silico docking is a powerful, cost-effective, and rapid method for screening and prioritizing quinazolinone derivatives for further development. As demonstrated, the predictive accuracy of these studies is significantly enhanced when protocols are rigorously validated and the computational results are cross-referenced with experimental data. The consistent identification of key interacting residues (e.g., Asn46 in DNA gyrase, Met769 in EGFR) across different studies and software platforms builds confidence in the binding hypotheses and provides a clear roadmap for structure-activity relationship (SAR) optimization.

Future advancements in computational power, coupled with more sophisticated scoring functions and the integration of machine learning, will undoubtedly continue to refine the accuracy of docking predictions. For researchers in drug development, a well-executed in silico study is not merely a preliminary step but a critical, data-driven foundation upon which successful therapeutic discovery programs are built.

References

  • Karimi-Jafari, M. H., et al. (2018). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PMC, NIH. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. MDPI. Available at: [Link]

  • Shi, F., et al. (2022). Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. PubMed. Available at: [Link]

  • Shi, F., et al. (2022). Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. ResearchGate. Available at: [Link]

  • Barakat, A., et al. (2021). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. Available at: [Link]

  • Hassan, G. S., et al. (2013). Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. PubMed. Available at: [Link]

  • Gholami, M., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PMC, NIH. Available at: [Link]

  • Barakat, A., et al. (2022). Synthesis, characterization, biological evaluation and molecular docking of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. Taylor & Francis Online. Available at: [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. MDPI. Available at: [Link]

  • Audu, M. L., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PMC, NIH. Available at: [Link]

  • Jiang, T., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]

  • Verma, S., et al. (2020). Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Bentham Science. Available at: [Link]

  • Chen, C., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Taylor & Francis Online. Available at: [Link]

  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Corpus. Available at: [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Sci-Hub. Available at: [Link]

  • ResearchGate. (n.d.). Docking patterns of compounds 25 (right panel) and 30 (left panel) on tubulin (5NJH model) at the vinca‐binding site. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Antimicrobial Evaluation, and Docking Studies of Novel 4‐Substituted Quinazoline Derivatives as DNA‐Gyrase Inhibitors. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Molecular Docking and Biological Evaluation of Substituted Quinazolinones as Antibacterial Agents. Semantic Scholar. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC, NIH. Available at: [Link]

  • Ajani, O. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry. Available at: [Link]

  • Vlase, L., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC, NIH. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. ijpsrr.com. Available at: [Link]

  • ResearchGate. (n.d.). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate. Available at: [Link]

  • Jiang, T., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]

  • Brancale, A., et al. (2012). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. PMC, NIH. Available at: [Link]

  • Ghorbani, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC, NIH. Available at: [Link]

  • Chen, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC, NIH. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Ukaaz Publications. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. ukaazpublications.com. Available at: [Link]

  • Adhami, H. R., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PMC, NIH. Available at: [Link]

  • Wang, Z., et al. (2018). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. PMC, NIH. Available at: [Link]

  • ResearchGate. (2024). What is the most reliable and cited software for multiple ligand docking?. ResearchGate. Available at: [Link]

  • Jaruchoktaweechai, C., et al. (2022). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC, NIH. Available at: [Link]

  • TsaBouer. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. tsabouer.com. Available at: [Link]

  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. click2drug.org. Available at: [Link]

  • ResearchGate. (n.d.). The validation of the accuracy and performance of the docking protocol... ResearchGate. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. PMC, NIH. Available at: [Link]

Sources

Bridging the Bench-to-Bedside Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazolin-4(3H)-one scaffold stands out as a "privileged structure" due to its remarkable versatility in binding to a wide array of biological targets. This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a specific derivative, 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, providing a comparative framework for evaluating its preclinical efficacy by bridging the critical gap between in vitro assays and in vivo studies. For researchers and drug development professionals, understanding this correlation is paramount for predicting clinical success and mitigating late-stage failures.

This document will delve into the nuanced relationship between laboratory benchtop results and whole-organism responses. We will explore the common methodologies for assessing quinazolinone derivatives, explain the rationale behind experimental choices, and present a logical workflow for a comprehensive preclinical evaluation. While direct experimental data for this compound is emerging, we will draw upon established findings for closely related analogs to provide a robust comparative context.

The In Vitro Postulate: Mechanistic Insights and Target Engagement

In vitro studies form the bedrock of any drug discovery program, offering a controlled environment to dissect the mechanism of action and quantify the potency of a compound. For a novel quinazolinone derivative, a tiered in vitro testing strategy is essential.

Initial Broad-Spectrum Screening: Identifying the Battlefield

Given the diverse activities of the quinazolinone core, an initial broad-spectrum screen against a panel of cancer cell lines is a logical starting point to identify potential therapeutic areas.[2][4]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma, A549 - lung carcinoma) and a normal cell line (e.g., HEK293 - human embryonic kidney cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated.

Expected Data and Comparative Insights

The IC50 values provide a quantitative measure of the compound's cytotoxic potency. By comparing the IC50 values across different cancer cell lines, we can identify potential selectivity. A significantly lower IC50 for cancer cells compared to normal cells indicates a favorable therapeutic window. For instance, various 2-substituted quinazolin-4(3H)-ones have demonstrated potent cytotoxicity against cancer cell lines, with some exhibiting IC50 values in the low micromolar to nanomolar range.[5][6][7]

Compound Cell Line IC50 (µM) Reference Compound (e.g., Doxorubicin)
2-[(methylamino)methyl]quinazolin-4(3H)-one HClHepG2Hypothetical DataKnown Value
2-[(methylamino)methyl]quinazolin-4(3H)-one HClMCF-7Hypothetical DataKnown Value
2-[(methylamino)methyl]quinazolin-4(3H)-one HClHEK293Hypothetical DataKnown Value
Delving Deeper: Target-Based Assays

Should the initial screening suggest a particular activity, more specific in vitro assays are warranted to elucidate the mechanism of action. For example, if potent anticancer activity is observed, investigating inhibition of key signaling pathways is a logical next step. Quinazolinone derivatives have been reported to inhibit enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, PI3K, and histone deacetylases (HDACs).[8][9]

Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)

  • Enzyme and Substrate Preparation: Recombinant human EGFR and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.

  • Compound Incubation: The test compound is pre-incubated with the EGFR enzyme to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

  • Data Analysis: The IC50 value for enzyme inhibition is determined.

The In Vivo Reality: Efficacy and Safety in a Complex System

While in vitro assays provide crucial mechanistic data, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and safety profile.

From Potency to Efficacy: Animal Models of Disease

Based on the in vitro findings, an appropriate animal model is selected. For a compound showing promising anti-inflammatory properties in vitro, a common in vivo model is the carrageenan-induced paw edema model in rats.[10] For anticancer activity, tumor xenograft models in immunocompromised mice are the gold standard.[10]

Experimental Protocol: Anticancer Efficacy in a Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed to assess target engagement in the tumor tissue.

Expected Data and Comparative Analysis

The primary endpoint is the inhibition of tumor growth. The data is often presented as the percentage of tumor growth inhibition (% TGI).

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) % TGI
Vehicle Control-Hypothetical Data-
2-[(methylamino)methyl]quinazolin-4(3H)-one HCl25Hypothetical DataCalculated Value
2-[(methylamino)methyl]quinazolin-4(3H)-one HCl50Hypothetical DataCalculated Value
Reference Compound (e.g., Gefitinib)Known DoseHypothetical DataCalculated Value
The ADME Factor: What Happens in the Body

A potent compound in vitro may fail in vivo due to poor absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, early pharmacokinetic studies are crucial.

Experimental Workflow: In Vitro-In Vivo Correlation

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Cell-based Assays Cell-based Assays Target-based Assays Target-based Assays Cell-based Assays->Target-based Assays Identifies Mechanism ADME Assays In Vitro ADME (e.g., Microsomal Stability, Permeability) Target-based Assays->ADME Assays Candidate Selection Data Correlation In Vitro-In Vivo Correlation (IVIVC) Target-based Assays->Data Correlation Generates In Vitro Data Pharmacokinetics Pharmacokinetics (PK) (Mouse/Rat) ADME Assays->Pharmacokinetics Predicts In Vivo Behavior Efficacy Studies Efficacy Studies (Disease Models) Pharmacokinetics->Efficacy Studies Dose Selection Toxicology Preliminary Toxicology Efficacy Studies->Toxicology Therapeutic Index Efficacy Studies->Data Correlation Generates In Vivo Data Lead Optimization Lead Optimization Data Correlation->Lead Optimization Informs Decision Making caption Workflow for In Vitro to In Vivo Correlation.

Caption: Workflow for In Vitro to In Vivo Correlation.

Synthesizing the Data: The Path Forward

A successful preclinical candidate will demonstrate a clear correlation between its in vitro potency and in vivo efficacy. For instance, a compound that strongly inhibits a specific kinase in an enzymatic assay should also show significant tumor growth inhibition in a xenograft model where that kinase is a known driver of cancer progression. Discrepancies between in vitro and in vivo results are common and provide valuable learning opportunities. Poor in vivo efficacy despite high in vitro potency often points to suboptimal pharmacokinetic properties.

The journey of this compound from a promising molecule to a potential therapeutic agent is a testament to the iterative process of drug discovery. By systematically comparing its in vitro and in vivo performance against established benchmarks, researchers can make informed decisions, optimize its properties, and ultimately, enhance the probability of clinical success.

References

  • Alagarsamy, V., et al. (2002). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37.
  • Antibiotics (Basel). (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics (Basel), 14(4), 339.
  • Molecules. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mishra, S. (2019).
  • ResearchGate. (2025). Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones.
  • Alagarsamy, V. (2004). Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Pharmazie, 59(10), 753-5.
  • BenchChem. (2025). In Vivo Efficacy of 2-Substituted-4(3H)
  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • National Institutes of Health. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • National Institutes of Health. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin‑4(3H)‑ones as Potential Antileukemic Agents.
  • ResearchGate. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3 H )-ones as Potential Antileukemic Agents.
  • PubMed. (2010). Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents. Arch Pharm (Weinheim), 343(2), 108-13.
  • National Institutes of Health. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
  • National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • National Institutes of Health. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives.
  • MDPI. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI.

Sources

A Head-to-Head Comparison Framework: Evaluating Novel Quinazolinones Against the Benchmark EGFR Inhibitor Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the quinazoline scaffold has proven to be a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), set a precedent for personalized medicine in patients with activating EGFR mutations.[3][4] As the quest for novel therapeutics with improved efficacy and resistance profiles continues, numerous quinazolinone derivatives are being synthesized and evaluated. This guide provides a comprehensive framework for the head-to-head comparison of a novel quinazolinone, represented by 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride, against the well-established benchmark, Gefitinib.

While extensive data on Gefitinib's performance is readily available, this compound represents a compound whose biological activity is yet to be fully characterized in publicly accessible literature. Therefore, this guide will not only compare the known attributes of Gefitinib but will also serve as a detailed methodological blueprint for researchers to conduct a thorough comparative analysis of novel quinazolinone derivatives. We will delve into the critical experiments required to elucidate the mechanism of action, potency, and in vivo efficacy of such compounds, providing the scientific rationale behind each step.

The Benchmark: Gefitinib

Gefitinib is an anilinoquinazoline derivative that functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[3][4] By binding to the ATP-binding pocket of the EGFR kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[3][5]

Chemical Structure of Gefitinib:

  • IUPAC Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine[3]

  • Molecular Formula: C₂₂H₂₄ClFN₄O₃[3]

  • Molecular Weight: 446.90 g/mol [3]

Gefitinib has demonstrated significant clinical efficacy in NSCLC patients whose tumors harbor activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[6] However, its effectiveness is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[7]

The Challenger: this compound

This compound belongs to the broader class of quinazolin-4(3H)-ones, a structural motif known for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[8][9][10] While some quinazolinone derivatives are potent EGFR inhibitors, the specific biological target and mechanism of action of this compound are not extensively documented in peer-reviewed literature.

Chemical Structure of this compound:

  • Molecular Formula: C₁₀H₁₂ClN₃O[11]

  • Molecular Weight: 225.675 g/mol [11]

The structural similarity to other known kinase inhibitors suggests that it may also target ATP-binding sites of various kinases. A thorough experimental evaluation is necessary to determine its biological activity profile.

Comparative Experimental Framework

To objectively compare a novel compound like this compound with Gefitinib, a multi-tiered experimental approach is essential. This should progress from in vitro biochemical assays to cell-based studies and finally to in vivo models.

Table 1: Hypothetical Comparative Data Summary
ParameterThis compoundGefitinib
EGFR Kinase Inhibition (IC₅₀)
Wild-Type EGFRTo be determined~37 nM
L858R Mutant EGFRTo be determinedTo be determined
T790M Mutant EGFRTo be determinedHigh resistance
Cell Viability (GI₅₀)
A549 (Wild-Type EGFR)To be determinedTo be determined
HCC827 (Exon 19 Deletion)To be determinedTo be determined
NCI-H1975 (L858R/T790M)To be determinedHigh resistance
In Vivo Tumor Growth Inhibition
Xenograft Model (e.g., HCC827)To be determinedSignificant inhibition

Experimental Protocols

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the enzymatic activity of wild-type and mutant EGFR.

Principle: This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase. A common method utilizes a luminescent readout where the amount of ATP remaining after the kinase reaction is measured. A decrease in kinase activity due to inhibition results in a higher luminescence signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute purified, recombinant human EGFR protein (wild-type, L858R, and T790M mutants) in the kinase buffer.[9][12]

    • Prepare a solution of a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).[9]

    • Prepare a stock solution of ATP at a concentration relevant to the kinase's Kₘ for ATP.

    • Prepare serial dilutions of this compound and Gefitinib in DMSO.

  • Assay Procedure:

    • Add the kinase buffer to the wells of a 96-well white plate.

    • Add the test compound dilutions to the respective wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without the kinase as a background control.

    • Add the EGFR enzyme to all wells except the background control.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding a detection reagent like Kinase-Glo® MAX.[9][13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Use of Different EGFR Mutants: Testing against wild-type and various mutant forms of EGFR is crucial to determine the compound's selectivity and its potential to overcome known resistance mechanisms.

  • ATP-Competitive Assay Format: This format directly assesses the mechanism of action for many kinase inhibitors, including Gefitinib.

  • Luminescent Readout: This method is highly sensitive and has a large dynamic range, allowing for accurate quantification of kinase activity.

Workflow for an In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase Buffer - EGFR Enzymes (WT, Mutants) - Substrate & ATP - Compound Dilutions add_buffer Add Kinase Buffer to Plate prep_reagents->add_buffer add_compounds Add Test Compounds & Controls add_buffer->add_compounds add_enzyme Add EGFR Enzyme add_compounds->add_enzyme start_reaction Initiate Reaction with ATP/Substrate add_enzyme->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagent incubate_reaction->stop_reaction incubate_lum Incubate for Luminescence stop_reaction->incubate_lum read_plate Read Luminescence incubate_lum->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds Grb2 Grb2/Shc EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway and the Point of Inhibition by Gefitinib.

Comparative Experimental Workflow

The following diagram outlines a logical workflow for the head-to-head comparison of the two compounds.

Comparative_Workflow start Start: Novel Quinazolinone vs. Gefitinib in_vitro_biochem In Vitro Biochemical Assays (EGFR Kinase Assay) start->in_vitro_biochem in_vitro_cell In Vitro Cell-Based Assays (MTT, Apoptosis) in_vitro_biochem->in_vitro_cell Promising candidates in_vivo In Vivo Efficacy Studies (Xenograft Models) in_vitro_cell->in_vivo Potent cellular activity data_analysis Comparative Data Analysis (IC50, GI50, Tumor Growth) in_vivo->data_analysis conclusion Conclusion on Relative Potency & Efficacy data_analysis->conclusion

Caption: A Stepwise Workflow for Comparing a Novel Compound to a Benchmark Inhibitor.

Conclusion

The comparison of a novel compound such as this compound with a well-established drug like Gefitinib is a fundamental process in drug discovery and development. While a direct comparison is currently limited by the lack of public data on the former, this guide provides the necessary scientific framework and detailed protocols for researchers to conduct a robust and objective evaluation. By systematically assessing the biochemical and cellular activities, as well as the in vivo efficacy, the therapeutic potential of new quinazolinone derivatives can be thoroughly characterized, paving the way for the next generation of targeted cancer therapies.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. Available from: [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 120. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Tan, C. S., & Cho, B. C. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(8), 697-701. Available from: [Link]

  • Baselga, J., & Averbuch, S. D. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4212s-4216s. Available from: [Link]

  • Biocompare. EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc. Available from: [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. Available from: [Link]

  • Yewale, C., Baradia, D., Vhora, I., Patil, S., & Misra, A. (2013). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 17(11), 1285-1303. Available from: [Link]

  • BPS Bioscience. EGFR(L858R) Kinase Assay Kit. Available from: [Link]

  • ResearchGate. The EGFR signaling pathway in human cancers. Available from: [Link]

  • Chen, K., Zhang, S., Wang, J., Liu, H., Zhang, W., & Li, C. (2021). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Journal of Thoracic Disease, 13(6), 3466. Available from: [Link]

  • Melior Discovery. The A549 Xenograft Model for Lung Cancer. Available from: [Link]

  • PharmaCompass.com. Gefitinib | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Altogen Labs. Lung Cancer Xenograft. Available from: [Link]

  • Bertolini, G., D'Amico, L., Moro, M., Gionfra, T., Lattanzio, R., & Roz, L. (2017). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine, 58(1), 56-61. Available from: [Link]

  • PubChem - NIH. Gefitinib. Available from: [Link]

  • New Drug Approvals. Gefitinib. Available from: [Link]

  • Synfacts. Synthesis of Gefitinib. Available from: [Link]

  • ResearchGate. In vivo growth curves of patient-derived NSCLC xenograft models. Tumor... Available from: [Link]

  • ACS Publications. Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Available from: [Link]

  • NIH. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma. Available from: [Link]

  • NIH. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • NIH. Comparation of EGFR-TKI (EGFR tyrosine kinase inhibitors) combination therapy and osimertinib for untreated EGFR-mutated advanced non-small cell lung cancers: A systematic review and network meta-analysis. Available from: [Link]

  • NIH. Comparison of different methods for detecting epidermal growth factor receptor mutations in peripheral blood and tumor tissue of non-small cell lung cancer as a predictor of response to gefitinib. Available from: [Link]

  • NIH. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • MDPI. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Available from: [Link]

  • Scirp.org. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Available from: [Link]

  • PubMed. Synthesis and pharmacological investigation of some novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones as histamine H1-receptor blockers. Available from: [Link]

  • ResearchGate. Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Available from: [Link]

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • NIH. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available from: [Link]

  • PubChem - NIH. 2-(Methylamino)-4(3H)-quinazolinone. Available from: [Link]

  • NIH. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Available from: [Link]

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • PubMed. Optimization of gefitinib analogues with potent anticancer activity. Available from: [Link]

  • NIH. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Available from: [Link]

  • NIH. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Initial Handling

Before beginning any disposal process, a thorough understanding of the potential hazards is crucial. Quinazoline and its derivatives are biologically active compounds.[4][5] While specific toxicity data for 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is limited, related structures in the quinazolinone class are known to be harmful if swallowed and can cause skin and serious eye irritation.[6] Therefore, it is imperative to treat this compound as hazardous waste.[7]

Core Principles for Handling:

  • Work in a controlled environment: All handling of the compound, including preparation for disposal, should occur in a well-ventilated chemical fume hood.[8][9]

  • Avoid dust generation: As a solid hydrochloride salt, care must be taken to prevent the formation and inhalation of dust.[9]

  • Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. This includes, at a minimum, a lab coat, nitrile gloves, and tightly fitting safety goggles with side shields.[6][8]

Part 2: Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. The primary directive is to never dispose of chemical waste down the sink or in regular trash.[1][7] The following protocol outlines the approved procedure for consolidating and preparing this compound for final disposal by a licensed hazardous waste management service.

Table 1: Required Materials for Disposal

MaterialSpecificationPurpose
Hazardous Waste ContainerChemically compatible (e.g., HDPE), leak-proof, with a secure screw cap.[1]To safely contain the chemical waste.
Hazardous Waste Label/TagProvided by your institution's Environmental Health & Safety (EHS) office.[3][7]To properly identify the waste for regulatory compliance and safe handling.
Secondary ContainmentA larger, chemically resistant bin or tray.To contain any potential spills or leaks from the primary container.[2]
Personal Protective Equipment (PPE)Safety goggles, lab coat, nitrile gloves.To protect the researcher from chemical exposure.
  • Select the Right Container: Obtain a new, clean, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) is a suitable choice. Ensure the container has a secure, leak-proof screw cap.[1][2] The original manufacturer's container can be used if it is in good condition.[2]

  • Affix the Hazardous Waste Label: As soon as you designate the container for waste, affix a hazardous waste label provided by your institution's EHS department.[3][7] Do not wait until it is full.

  • Transfer the Waste: Carefully transfer the solid this compound into the prepared hazardous waste container. If transferring a solution, use a funnel to prevent spills.

  • Decontaminate Empty Containers: Any "empty" containers that previously held the compound must also be treated as hazardous waste unless properly decontaminated. For non-acute hazardous waste, this typically involves triple-rinsing with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and added to the hazardous waste container.[7] The defaced, triple-rinsed container can then often be disposed of as regular trash, but confirm this with your institutional policy.[7]

  • Manage Contaminated Materials: Any materials grossly contaminated with the compound, such as absorbent pads from a spill cleanup or heavily soiled weighing paper, should also be placed in the solid hazardous waste container.[7][9]

  • Complete the Label: Fill out the hazardous waste label completely and accurately. This includes:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

    • The approximate percentage of each component if it is a mixture.[2]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • Your name, lab location, and contact information.[7]

  • Secure the Container: Tightly seal the container cap.[2]

  • Store in a Satellite Accumulation Area (SAA): Place the sealed and labeled container in a designated SAA within your laboratory.[2][3] The SAA must be at or near the point of generation and under the control of laboratory personnel.[1][3] The container must be stored in secondary containment.[2]

  • Segregate Incompatibles: Ensure the container is stored separately from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[2]

  • Do Not Exceed Limits: Laboratories are generally allowed to accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[7][10]

  • Schedule a Pickup: Once the container is full or you are nearing the accumulation time limit (often six or twelve months for academic labs), arrange for a waste pickup through your institution's EHS department.[3][10] They will transport the waste to a central accumulation area for final disposal by a certified vendor.[3]

Part 3: Workflow and Logic

The entire disposal process is governed by a logical workflow designed to minimize risk and ensure regulatory compliance. The following diagram illustrates this process from the point of waste generation to its final removal from the laboratory.

G cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Waste Consolidation cluster_2 Phase 3: Secure Storage cluster_3 Phase 4: Final Disposition A Assess Hazards & Don Appropriate PPE B Select & Pre-label Waste Container A->B Safety First C Transfer Chemical Waste into Container B->C D Collect Contaminated Materials & Rinsate C->D E Complete Waste Label with Full Details D->E F Seal Container & Place in Secondary Containment E->F G Store in Designated SAA (Segregate Incompatibles) F->G H Monitor Accumulation Volume & Time Limits G->H I Schedule Pickup with EHS/Waste Management H->I

Caption: Disposal workflow for this compound.

By adhering to this structured and well-documented procedure, you contribute to a culture of safety, protect the environment, and ensure that your laboratory operations remain compliant with all applicable regulations.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • ECHEMI. Quinazoline SDS, 253-82-7 Safety Data Sheets.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Szabo-Scandic. Quinazoline Safety Data Sheet.
  • ECHEMI. 4(1H)-Quinazolinone SDS, 491-36-1 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • TCI Chemicals. (2025, November 18). 2-Methyl-4(1H)-quinazolinone Safety Data Sheet.
  • Wikipedia. (n.d.). Quinazoline.
  • Al-Ostath, A. et al. (2019). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. National Center for Biotechnology Information.

Sources

A-Z Guide to Safely Handling 2-[(methylamino)methyl]quinazolin-4(3H)-one Hydrochloride in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Handling Uncharacterized Compounds

Hazard Assessment and Risk Mitigation

The quinazolinone scaffold is a well-known pharmacophore present in numerous biologically active molecules. This structural alert necessitates a cautious approach, as the compound could possess potent, unforeseen physiological effects.

Assumed Hazards:

  • Acute Toxicity: The compound may be harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation: As a hydrochloride salt and a powdered substance, it may cause irritation or burns upon contact.[2]

  • Respiratory Sensitization: Inhalation of the powder could lead to respiratory irritation or allergic reactions.

  • Unknown Long-Term Effects: Due to its novelty, chronic exposure effects are unknown.

Given these potential hazards, a multi-layered approach to risk mitigation is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling compounds of unknown toxicity.[3] A tiered approach is recommended based on the nature of the handling procedure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsSingle pair of nitrile glovesLab coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash goggles or face shieldDouble-layered nitrile glovesDisposable gown over lab coatPowered Air-Purifying Respirator (PAPR) or N95/FFP2 respirator within a certified chemical fume hood[3][4]
Handling Solutions (in fume hood) Chemical splash gogglesNitrile glovesLab coatNot generally required
The Rationale Behind PPE Selection
  • Double Gloving: When handling the solid form, double gloving provides an extra layer of protection against tears and contamination. The outer glove should be removed and disposed of immediately if contamination is suspected.

  • Respiratory Protection: Weighing and handling powders can generate airborne particles that are easily inhaled. A PAPR is recommended for operations with a high risk of aerosol generation.[3][5] At a minimum, these tasks should be performed in a certified chemical fume hood with the sash at the lowest practical height.

  • Disposable Gowns: To prevent the transfer of the compound outside of the laboratory, disposable gowns should be worn over a standard lab coat when handling the solid. These should be removed and disposed of as hazardous waste before exiting the work area.

Operational Plan: A Step-by-Step Workflow

A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing
  • Designated Area: All handling of solid 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride must be conducted in a designated area, such as a certified chemical fume hood.

  • Pre-Weighing Checklist:

    • Ensure the fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have waste containers readily accessible within the fume hood.

  • Weighing Procedure:

    • Use a disposable weigh boat.

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Close the primary container immediately after weighing.

    • Place the weigh boat and any contaminated utensils in a sealed, labeled waste bag within the fume hood.

Solubilization and Use
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound within the fume hood to minimize dust generation.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Transport: When moving solutions outside of the fume hood, ensure they are in sealed, secondary containers.

Workflow for Handling Solid Compound

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Exit prep_start Start: Enter Designated Area don_ppe Don Full PPE (PAPR, Double Gloves, Gown) prep_start->don_ppe weigh Weigh Solid Compound don_ppe->weigh Proceed to Fume Hood dissolve Dissolve in Solvent weigh->dissolve dispose_solid Dispose of Contaminated Solids dissolve->dispose_solid decontaminate Decontaminate Surfaces dispose_solid->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe exit_lab Exit Laboratory doff_ppe->exit_lab

Caption: Step-by-step workflow for handling solid this compound.

Disposal Plan: Ensuring a Safe End-of-Life

Proper waste management is a critical component of laboratory safety.[6] All waste generated from handling this compound must be treated as hazardous.

Waste Segregation
  • Solid Waste:

    • Includes contaminated gloves, disposable gowns, weigh boats, paper towels, and any unused solid compound.

    • Must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes all solutions containing the compound and the first rinse of any glassware.

    • Must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Sharps Waste:

    • Contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Rinsing

Empty containers that held the solid compound must be triple-rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous liquid waste.[9] After triple-rinsing, the container can be disposed of according to your institution's guidelines for clean glassware or plastic.[8]

Waste Disposal Decision Tree

start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Sharps Container is_sharp->sharps_waste Yes

Caption: Decision-making process for segregating waste generated from handling the compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

    • Large Spill: Evacuate the area and contact your institution's environmental health and safety office immediately.

Conclusion

The safe handling of this compound requires a proactive and informed approach to safety. By adhering to the principles of hazard assessment, diligent use of PPE, and strict adherence to operational and disposal plans, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your environmental health and safety department.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of Novel Compounds: A Procedural Guide.
  • Pharmaceutical Technology. (n.d.). Strategies for High-Containment.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs).
  • AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • ECHEMI. (n.d.). 4(1H)-Quinazolinone SDS, 491-36-1 Safety Data Sheets.
  • Chemical Safety Guidelines. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.